molecular formula C7H5N5 B1319057 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile CAS No. 211096-53-6

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

Cat. No.: B1319057
CAS No.: 211096-53-6
M. Wt: 159.15 g/mol
InChI Key: XSNPRRXEPMGITA-UHFFFAOYSA-N
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Description

7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile (CAS 211096-53-6) is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound features a benzotriazole scaffold, which is recognized in scientific literature as a privileged structure in drug discovery due to its versatile biological properties . The benzotriazole core is often investigated as a bioisostere for other triazolic systems and can be easily incorporated into larger molecular frameworks, making it a valuable building block for developing novel bioactive molecules . Research into benzotriazole derivatives has demonstrated their potential in various therapeutic areas. These compounds have been evaluated for use as antimicrobial , antiviral , and antiprotozoal agents . Notably, certain benzotriazole acrylonitrile derivatives have been identified as potent tubulin inhibitors , suggesting a promising mechanism for anticancer activity . The structural motifs present in this compound—the benzotriazole ring and the carbonitrile group—are frequently found in molecules designed as targeted anticancer agents , with research focusing on their activity against various cancer cell lines . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-amino-2H-benzotriazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPRRXEPMGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593165
Record name 7-Amino-2H-benzotriazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-53-6
Record name 7-Amino-2H-benzotriazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique trifunctional scaffold, featuring an aromatic amine, a nitrile group, and a triazole ring, makes it a valuable building block for the synthesis of diverse molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed protocols for its characterization using modern analytical techniques, and insights into the scientific rationale behind the methodological choices.

Introduction

The benzotriazole core is a privileged scaffold in drug discovery, known for its ability to engage in a variety of biological interactions.[1] The specific substitution pattern of 7-Amino-1H-benzo[d]triazole-4-carbonitrile, with an amino group at the 7-position and a nitrile at the 4-position, offers multiple points for chemical modification, enabling the exploration of structure-activity relationships in drug design.[2] The amino group can act as a key hydrogen bond donor or a site for further derivatization, while the nitrile moiety can be a crucial pharmacophoric element or a precursor to other functional groups. This guide presents a detailed methodology for the synthesis of this important molecule, starting from a plausible and accessible precursor, and outlines a comprehensive characterization workflow to ensure its identity and purity.

Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

The most logical and established method for the synthesis of benzotriazoles is the diazotization of ortho-phenylenediamines.[3] In the case of 7-Amino-1H-benzo[d]triazole-4-carbonitrile, the logical starting material is 2,3-diaminobenzonitrile. The synthesis proceeds via the formation of a diazonium salt from one of the amino groups, which then undergoes intramolecular cyclization to form the stable triazole ring.

Synthetic Pathway

Synthesis_Pathway 2,3-diaminobenzonitrile 2,3-diaminobenzonitrile 7-Amino-1H-benzo[d]triazole-4-carbonitrile 7-Amino-1H-benzo[d]triazole-4-carbonitrile 2,3-diaminobenzonitrile->7-Amino-1H-benzo[d]triazole-4-carbonitrile  NaNO2, HCl (aq)  0-5 °C

Figure 1: Proposed synthetic pathway for 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Experimental Protocol: Synthesis via Diazotization

Materials:

  • 2,3-diaminobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2,3-diaminobenzonitrile (1.0 eq) in a 1:1 mixture of deionized water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction.[4]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction: Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Extract the aqueous mixture three times with ethyl acetate.

  • Work-up: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 7-Amino-1H-benzo[d]triazole-4-carbonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product.

Characterization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following is a comprehensive workflow for the analytical characterization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Analytical Characterization Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation IR FT-IR Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation Purity HPLC/UPLC Analysis NMR->Purity Purity Assessment IR->Purity MS->Purity

Figure 2: A logical workflow for the comprehensive characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The NH₂ protons may appear as a broad singlet.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

¹³C NMR Spectroscopy:

  • Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the region of 100-150 ppm.

  • Sample Preparation and Data Acquisition: The same sample prepared for ¹H NMR can be used. Acquire the spectrum with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Peaks:

    • N-H stretching: The amino group should exhibit one or two sharp peaks in the region of 3300-3500 cm⁻¹.

    • C≡N stretching: A sharp, intense peak is expected around 2220-2260 cm⁻¹ for the nitrile group.[5]

    • C=C stretching: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

    • N=N stretching: The triazole ring may show weak to medium intensity bands in the 1500-1600 cm⁻¹ region.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, which is a critical confirmation of its identity.

  • Expected Molecular Ion Peak: The compound has a molecular formula of C₇H₅N₅ and a molecular weight of 159.15 g/mol .[6] In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

  • Technique: Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, and infuse it into the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC or UPLC is used to determine the purity of the synthesized compound.

  • Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the compound has significant absorbance is appropriate.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Quantitative Data Summary

Property Value Source
Molecular Formula C₇H₅N₅[6]
Molecular Weight 159.15 g/mol [6]
CAS Number 211096-53-6[7]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. The proposed synthetic route via diazotization of 2,3-diaminobenzonitrile is a reliable and well-precedented method. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This information is intended to empower researchers in medicinal chemistry and related fields to confidently synthesize and utilize this valuable chemical entity in their research and development endeavors.

References

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  • Google Patents. (n.d.). US7825257B1 - Synthesis of benzotriazole monomer.
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  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][3][6][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Retrieved from [Link]

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  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
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  • ResearchGate. (n.d.). Mass spectra of 7-aminoclonazepam and its deuterated analogs... Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][2][6][8] Thiadiazine Derivatives. Retrieved from [Link]

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  • PubChem. (n.d.). 7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile. Retrieved from [Link]

  • PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of an active pharmaceutical ingredient or key chemical intermediate is a critical physicochemical property that governs its behavior in biological systems and its viability in synthetic and formulation processes. This guide provides a comprehensive technical overview of the solubility characteristics of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. While specific quantitative solubility data for this compound is not widely published, this document serves as a foundational resource, detailing the theoretical principles governing its solubility and providing authoritative, step-by-step experimental protocols for its empirical determination. We present methodologies for both thermodynamic and kinetic solubility assays, enabling researchers in drug discovery and chemical development to generate reliable, reproducible data tailored to their specific applications.

Introduction to 7-Amino-1H-benzo[d]triazole-4-carbonitrile

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a heterocyclic compound featuring a benzotriazole core, a functional scaffold of significant interest in medicinal chemistry and materials science. Its structure, incorporating an amino group, a nitrile group, and the triazole ring system, presents a unique combination of hydrogen bond donors and acceptors, suggesting complex solubility behavior.

  • Chemical Structure: C₇H₅N₅

  • Molecular Weight: 159.15 g/mol [1]

  • CAS Number: 211096-53-6[1]

The solubility of this compound is a paramount consideration for its practical application. In drug discovery, poor solubility can severely limit bioavailability and lead to unreliable results in in vitro assays.[2][3][4] For synthetic chemists, understanding solubility is essential for reaction setup, solvent selection, purification, and crystallization processes. This guide addresses the critical need for a standardized approach to determining the solubility of this molecule.

Theoretical Principles & Predicted Behavior

The widely used rule of "like dissolves like" provides a foundational framework for predicting solubility.[5][6] The polarity of both the solute and the solvent are the primary determinants of miscibility.

The molecular structure of 7-Amino-1H-benzo[d]triazole-4-carbonitrile contains:

  • Polar, Protic Groups: The amino (-NH₂) group and the triazole N-H can act as hydrogen bond donors.

  • Polar, Aprotic Groups: The nitrile (-C≡N) group and the nitrogen atoms within the triazole ring act as hydrogen bond acceptors.

Based on these features, we can infer a general solubility profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to the potential for extensive hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to be highly soluble, as these solvents can effectively solvate the molecule by accepting hydrogen bonds and through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have very low solubility due to the molecule's overall high polarity.

  • Aqueous Solutions: Solubility is expected to be limited and highly dependent on pH, given the presence of the basic amino group.

While these predictions are useful, they are not a substitute for empirical data. The crystal lattice energy of the solid form can significantly impact solubility, making experimental determination essential.[3]

Establishing the Experimental Framework: Thermodynamic vs. Kinetic Solubility

Before proceeding to experimental work, it is crucial to distinguish between two key types of solubility measurements, as the choice of method depends entirely on the intended application.[3][7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to reach equilibrium in a solvent over an extended period (typically >24 hours).[2][8] This value is critical for late-stage development, formulation, and biopharmaceutical classification.[4][8]

  • Kinetic Solubility: This measurement is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing the concentration at which it precipitates.[2][9][10] It is a high-throughput method well-suited for early drug discovery, where it is used to quickly flag potential solubility issues in large compound libraries.[2][10]

For the purpose of generating a definitive solubility profile for 7-Amino-1H-benzo[d]triazole-4-carbonitrile in various organic solvents, the thermodynamic method is the gold standard.

Authoritative Protocol: Thermodynamic Solubility Determination

This protocol describes the "Shake-Flask" method, a universally accepted technique for measuring equilibrium solubility.[2][5] It is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Materials and Equipment
  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile (solid powder)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Analytical balance

  • Glass vials with screw caps

  • Thermomixer or orbital shaker capable of maintaining constant temperature (e.g., 25 °C)

  • Syringe filters (0.22 µm, ensure compatibility with solvent)

  • HPLC or UV-Vis Spectrophotometer for quantification

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 1. Add excess solid to a vial prep2 2. Add known volume of solvent prep1->prep2 Ensure solid is in excess equil1 3. Seal vial and place in shaker at 25°C prep2->equil1 equil2 4. Agitate for 24-48 hours equil1->equil2 Maintain constant T equil3 5. Visually confirm excess solid remains equil2->equil3 Critical QC step sample1 6. Let solution stand to settle equil3->sample1 sample2 7. Filter aliquot with 0.22 µm syringe filter sample1->sample2 Removes undissolved solid sample3 8. Dilute filtrate for analysis sample2->sample3 sample4 9. Quantify concentration via HPLC or UV-Vis sample3->sample4 Against calibration curve data1 10. Calculate solubility (mg/mL or µM) sample4->data1 G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_data Data Analysis prep1 1. Prepare 10 mM stock in 100% DMSO prep2 2. Dispense stock into 96-well plate prep1->prep2 assay1 3. Add aqueous buffer to wells prep2->assay1 Creates concentration gradient assay2 4. Mix and incubate (e.g., 2 hours at RT) assay1->assay2 detect1 5. Measure precipitate (Nephelometry or UV Scan) assay2->detect1 Precipitate scatters light data1 6. Determine concentration at precipitation point detect1->data1

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Step-by-Step Protocol
  • Stock Solution: Prepare a high-concentration stock solution of 7-Amino-1H-benzo[d]triazole-4-carbonitrile (e.g., 10 mM) in 100% DMSO. [9][10]2. Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Buffer Addition: Add the aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects. [7]4. Incubation: Mix the plate thoroughly and incubate for a set period, typically 1-2 hours, at room temperature. [2][9]5. Detection: Determine the concentration at which precipitation occurred. This is commonly done via:

    • Nephelometry: A plate reader measures the scattering of light caused by insoluble particles (precipitate). [2][9] * Direct UV Assay: The plate is filtered or centrifuged to separate undissolved solid, and the concentration of the compound remaining in the supernatant is measured by UV absorbance. [3][9]

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Thermodynamic Solubility of 7-Amino-1H-benzo[d]triazole-4-carbonitrile at 25 °C (Template)

SolventSolvent TypeMeasured Solubility (mg/mL)Measured Solubility (mM)
MethanolPolar Protic[Insert Experimental Data][Insert Experimental Data]
AcetonitrilePolar Aprotic[Insert Experimental Data][Insert Experimental Data]
DMSOPolar Aprotic[Insert Experimental Data][Insert Experimental Data]
Ethyl AcetateIntermediate Polarity[Insert Experimental Data][Insert Experimental Data]
DichloromethaneNonpolar[Insert Experimental Data][Insert Experimental Data]
TolueneNonpolar[Insert Experimental Data][Insert Experimental Data]
Water (pH 7.4)Aqueous[Insert Experimental Data][Insert Experimental Data]

Interpretation: The results from this table will provide a clear, quantitative basis for solvent selection in any chemical or formulation process. A high solubility in solvents like Methanol or DMSO would confirm the predictions based on molecular structure, while low solubility in Toluene would do the same. This data is foundational for guiding reaction conditions, purification strategies, and the development of dosing vehicles for in vivo studies.

Conclusion

While public domain solubility data for 7-Amino-1H-benzo[d]triazole-4-carbonitrile is scarce, its solubility profile can be definitively established through systematic and rigorous experimental work. This guide provides the theoretical context and the authoritative, field-proven protocols necessary for any researcher to generate this critical data. By employing the thermodynamic shake-flask method, scientists can obtain accurate, equilibrium solubility values essential for robust process development and formulation. The kinetic assay provides a rapid, high-throughput alternative for early-stage assessment. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, facilitating the successful application of this compound in research and development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

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  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

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Sources

The Aminobenzotriazole Functional Group: A Technical Guide to Reactivity and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminobenzotriazole functional group, a unique scaffold integrating an aromatic triazole with an exocyclic amino moiety, has garnered significant attention within the scientific community, particularly in the realm of drug discovery and development. Its most prominent member, 1-aminobenzotriazole (1-ABT), is widely utilized as a tool compound for its ability to act as a mechanism-based inactivator of cytochrome P450 (CYP) enzymes.[1][2][3] This property allows researchers to probe the metabolic fate of xenobiotics and delineate the contribution of CYP-mediated pathways to a drug candidate's clearance.[1][2][3]

However, a comprehensive understanding of the aminobenzotriazole functional group extends beyond its application as a CYP inhibitor. Its intrinsic chemical reactivity, stability under various stress conditions, and the influence of molecular substitutions are critical parameters that dictate its suitability and potential liabilities in a medicinal chemistry context. This in-depth technical guide provides a holistic overview of the aminobenzotriazole functional group, offering field-proven insights into its synthesis, reactivity, and stability, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Properties

A fundamental grasp of the physicochemical characteristics of the aminobenzotriazole group is essential for its effective application and for the interpretation of experimental data.

Solubility and Physical State: 1-Aminobenzotriazole is a crystalline solid at room temperature.[4] Its solubility is a key consideration for experimental design, with good solubility reported in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, and lower solubility in aqueous solutions like phosphate-buffered saline (PBS).[5]

Spectroscopic Characterization: The identification and characterization of molecules containing the aminobenzotriazole functional group rely on standard spectroscopic techniques.

  • UV-Vis Spectroscopy: 1-Aminobenzotriazole exhibits a characteristic UV absorbance maximum (λmax) at approximately 263 nm.[5] The UV-Vis spectrum can be influenced by the solvent and substitution on the aromatic ring or the amino group.

  • Infrared (IR) Spectroscopy: The IR spectrum of aminobenzotriazoles will display characteristic peaks corresponding to N-H stretching of the primary amine, C=C stretching of the aromatic ring, and N=N stretching of the triazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the benzene ring typically appear as multiplets in the aromatic region of the spectrum. The protons of the exocyclic amino group will present a distinct singlet, the chemical shift of which can be influenced by the solvent and concentration.

    • ¹³C NMR: The carbon signals for the benzene ring will be observed in the aromatic region, with their specific chemical shifts being sensitive to the substitution pattern.

Synthesis of the Aminobenzotriazole Scaffold

The aminobenzotriazole core can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Classical Synthesis of 1-Aminobenzotriazole

The initial synthesis of 1-aminobenzotriazole was reported in 1960, with a more practical and widely adopted method later described by Campbell and Rees.[1] This classical approach provides a reliable route to the parent compound.

Synthesis of N-Substituted Aminobenzotriazoles

The synthesis of N-substituted aminobenzotriazoles is crucial for structure-activity relationship (SAR) studies and for modulating the physicochemical and pharmacological properties of the molecule. These derivatives can be prepared by reacting a suitable benzotriazole precursor with an appropriate amine or by direct modification of the exocyclic amino group of a pre-formed aminobenzotriazole. For instance, N-(2-aminobenzoyl)benzotriazoles have been utilized as stable and easy-to-handle starting materials for the synthesis of more complex heterocyclic systems.[6][7]

Reactivity of the Aminobenzotriazole Functional Group

The chemical reactivity of the aminobenzotriazole moiety is multifaceted, involving both the exocyclic amino group and the benzotriazole ring system.

Oxidative Reactivity and Benzyne Formation

The most well-documented reaction of 1-aminobenzotriazole is its oxidation, particularly by cytochrome P450 enzymes.[1] This bioactivation is central to its mechanism-based inhibition of these enzymes.

Mechanism of CYP-Mediated Oxidation: The oxidation of 1-ABT by CYP enzymes is proposed to proceed via one of two primary pathways, with computational studies favoring the sequential hydrogen abstraction model.[1]

  • N-Hydroxylation Pathway: Initial N-hydroxylation of the exocyclic amino group, followed by dehydration and fragmentation.

  • Sequential Hydrogen Abstraction Pathway: Stepwise removal of two hydrogen atoms from the exocyclic nitrogen.[1]

Both pathways culminate in the formation of a highly reactive and transient intermediate: benzyne .[1] The generation of benzyne within the active site of a CYP enzyme leads to its covalent modification, typically through alkylation of the heme prosthetic group, resulting in irreversible inactivation of the enzyme.[1]

Experimental Protocol: In Vitro Assessment of CYP Inhibition by Aminobenzotriazole Derivatives

  • Preparation of Microsomes: Obtain pooled human liver microsomes (HLMs) or recombinant CYP isoforms.

  • Incubation Mixture: Prepare an incubation mixture containing the microsomal protein, a suitable buffer (e.g., phosphate buffer, pH 7.4), and the aminobenzotriazole test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes) in the presence of an NADPH-generating system to allow for metabolism-dependent inactivation.

  • Probe Substrate Addition: Add a CYP isoform-specific probe substrate to the incubation mixture.

  • Reaction Termination: After a specified time, terminate the reaction by adding a suitable quenching solvent (e.g., acetonitrile or methanol).

  • Analysis: Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value and, for mechanism-based inhibitors, the kinetic parameters Kᵢ (inactivation constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation).[1]

Reactivity of the Exocyclic Amino Group

The exocyclic amino group of aminobenzotriazoles exhibits nucleophilic character and can participate in a variety of chemical transformations.

  • Acylation: The amino group can be readily acylated to form N-acylaminobenzotriazoles. For example, 1-ABT is a substrate for N-acetyltransferases (NATs), leading to the formation of its N-acetyl derivative.[1][8] N-acylbenzotriazoles are themselves stable and useful acylating reagents in organic synthesis.[9][10]

  • Alkylation: N-alkylation of the amino group is also possible, leading to N-alkyl and N,N-dialkyl aminobenzotriazole derivatives. These modifications can significantly impact the biological activity and selectivity of the molecule.[1]

Reactivity of the Benzotriazole Ring

The benzotriazole ring itself can undergo chemical reactions, although it is generally considered a stable aromatic system.

  • Electrophilic Aromatic Substitution: The benzene portion of the benzotriazole ring can undergo electrophilic substitution reactions. The triazole moiety is generally considered electron-withdrawing, which would deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the meta-position relative to the fusion point. However, the overall directing effect will be a combination of the influences of both the triazole and the amino group.

  • Nucleophilic Attack: The triazole ring can be susceptible to nucleophilic attack under certain conditions, potentially leading to ring-opening reactions.

Stability Profile of the Aminobenzotriazole Functional Group

The stability of the aminobenzotriazole functional group is a critical consideration in drug development, influencing storage, formulation, and in vivo behavior.

Thermal Stability
Photostability

The benzotriazole scaffold is inherently quite stable to UV radiation, which has led to its use in UV absorbers. However, prolonged or high-intensity UV exposure can lead to photodegradation. The degradation of benzotriazoles can proceed through hydroxylation of the aromatic ring and subsequent ring-opening to form smaller, more polar products. The pH of the medium can significantly influence the rate of photodegradation.

Experimental Workflow: Assessing Photostability

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep Prepare solutions of aminobenzotriazole in relevant solvents (e.g., water, methanol) control Prepare dark control samples expose Expose samples to a controlled light source (ICH Q1B guidelines) prep->expose Place in photostability chamber analyze Analyze samples at various time points using a stability-indicating HPLC method control->analyze Analyze alongside exposed samples expose->analyze Withdraw samples degradants Identify and quantify any degradation products (LC-MS) analyze->degradants Characterize peaks

Caption: Workflow for assessing the photostability of aminobenzotriazole-containing compounds.

Chemical Stability

Hydrolytic Stability: Information on the hydrolytic stability of the aminobenzotriazole functional group is not extensively documented in the literature. However, the benzotriazole ring is generally stable to hydrolysis under neutral conditions. The stability at acidic and basic pH would need to be experimentally determined for specific drug candidates.

Stability in Biological Media: 1-Aminobenzotriazole has been shown to be stable in in vitro systems, such as Hμrel co-culture media, for at least 72 hours, indicating good stability for the duration of typical in vitro metabolism assays.[11]

Influence of Substituents on Reactivity and Stability

Modifications to the aminobenzotriazole scaffold can have a profound impact on its chemical and biological properties.

  • Substituents on the Amino Group:

    • N-Alkylation and N-Acylation: As previously discussed, these modifications alter the nucleophilicity of the amino group and can change the compound's interaction with biological targets. For example, N-mono- and N,N-diacetyl derivatives of 1-ABT also cause a loss of P450 content, similar to the parent compound.[1]

  • Substituents on the Benzene Ring:

    • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) are expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) will decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution.[12][13][14][15] These substituents can also influence the pKa of the molecule and its overall stability.

The Role of Aminobenzotriazoles in Drug Development: Beyond CYP Inhibition

While the primary application of 1-aminobenzotriazole in drug development is as a pan-CYP inhibitor, it is crucial for researchers to be aware of its other potential biological activities to avoid misinterpretation of experimental results.

  • Inhibition of Other Enzymes: 1-ABT has been shown to be a substrate and inhibitor of N-acetyltransferases (NATs).[1][8] It has also been reported to be a non-competitive inhibitor of monoamine oxidases (MAOs).[1] However, it does not appear to significantly inhibit UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).[1][8] More recent studies suggest that at higher concentrations, 1-ABT can inhibit some UGT isoforms.[11][16][17]

  • Induction of Drug Metabolizing Enzymes: Some studies have indicated that 1-aminobenzotriazole can induce the expression of certain CYP enzymes.[11][16][18]

This off-target activity underscores the importance of careful experimental design and data interpretation when using aminobenzotriazole-based tools in drug discovery.

Logical Relationship: Interpreting Metabolism Data with 1-ABT

G start Metabolism of Drug Candidate Observed incubation Incubate with and without 1-ABT start->incubation result Metabolism Significantly Reduced? incubation->result cyp_mediated Conclusion: Primarily CYP-mediated metabolism result->cyp_mediated Yes non_cyp Conclusion: Non-CYP mediated metabolism (or CYP-independent pathway) result->non_cyp No consider_off_target Consider potential off-target effects of 1-ABT (e.g., NAT inhibition, UGT inhibition at high concentrations) cyp_mediated->consider_off_target non_cyp->consider_off_target

Caption: Decision-making flowchart for interpreting in vitro metabolism data using 1-aminobenzotriazole.

Conclusion

The aminobenzotriazole functional group is a valuable entity in the medicinal chemist's toolbox. Its unique reactivity, particularly the oxidative generation of benzyne from 1-aminobenzotriazole, provides a powerful method for inactivating cytochrome P450 enzymes and elucidating metabolic pathways. However, a nuanced understanding of its broader chemical reactivity, stability profile, and potential off-target effects is paramount for its appropriate use in drug discovery and development. This guide has synthesized the current knowledge on the aminobenzotriazole functional group, providing a framework for researchers to make informed decisions in their experimental designs and to better interpret the data generated. As with any functional group, a thorough, case-by-case experimental evaluation of its properties within a specific molecular scaffold is essential for successful drug development.

References

  • Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metabolism and Disposition, 46(9), 1179-1193. [Link]

  • Şenol, İ. M., & Satıoğlu, S. G. (2023). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Turkish Journal of Chemistry, 47(1), 96-107. [Link]

  • Şenol, İ. M., & Satıoğlu, S. G. (2023). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. TÜBİTAK Academic Journals. [Link]

  • Katritzky, A. R., et al. (2005). Alpha-nitro ketone synthesis using N-acylbenzotriazoles. The Journal of Organic Chemistry, 70(23), 9211–9214. [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]

  • Aluri, K. C., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science, 17(3), e13746. [Link]

  • Paletsky, A. A., et al. (2006). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Combustion, Explosion, and Shock Waves, 42(4), 439-446. [Link]

  • Ormazábal-Toledo, R., et al. (2014). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 2, 8. [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. [Link]

  • ResearchGate. (n.d.). The UV-Vis absorbance spectra for ( a ) aminotriazole, ( b ).... [Link]

  • SpectraBase. (n.d.). 1-Aminobenzotriazole. [Link]

  • ResearchGate. (n.d.). (PDF) N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3- Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. [Link]

  • PubChem. (n.d.). 1-Aminobenzotriazole. [Link]

  • Chemistry LibreTexts. (2023, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Aluri, K. C., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. ResearchGate. [Link]

  • Sun, Q., & Yost, G. S. (2011). 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase. Drug Metabolism and Disposition, 39(9), 1645–1650. [Link]

  • Aluri, K. C., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. PubMed. [Link]

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  • El-Azab, A. S., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1155, 68-79. [Link]

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Unlocking the Therapeutic Potential of 7-Amino-1H-benzo[d]triazole-4-carbonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the emerging potential of a specific, yet underexplored, class of these compounds: 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives. While direct research on this scaffold is nascent, this document synthesizes findings from closely related benzotriazole analogs to forecast the therapeutic promise of this chemical space. We will explore the synthetic rationale, key biological activities including anticancer and antimicrobial properties, and provide actionable experimental protocols for researchers entering this exciting field. This guide is designed to be a catalyst for innovation, providing the foundational knowledge and technical insights necessary to accelerate the discovery and development of novel therapeutics based on the 7-Amino-1H-benzo[d]triazole-4-carbonitrile core.

The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzotriazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical sciences.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The versatility of the benzotriazole ring system, which allows for substitution at various positions, provides a rich scaffold for the design of novel therapeutic agents with tailored potency and selectivity.

The focus of this guide, the 7-Amino-1H-benzo[d]triazole-4-carbonitrile core, presents a unique substitution pattern that is ripe for exploration. The presence of the amino group at the 7-position and the carbonitrile at the 4-position offers distinct opportunities for chemical modification and interaction with biological targets.

Synthetic Strategies and Methodologies

The synthesis of benzotriazole derivatives typically involves the cyclocondensation of ortho-phenylenediamines with a source of nitrous acid. For the specific scaffold of interest, a substituted ortho-phenylenediamine would be the logical starting point. While specific literature on the synthesis of a wide range of 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives is limited, a general synthetic approach can be extrapolated from established methods for related compounds.

A plausible synthetic workflow is outlined below:

Synthetic Workflow Start Substituted o-Phenylenediamine Intermediate1 Diazotization Start->Intermediate1 NaNO2, Acid Intermediate2 Cyclization Intermediate1->Intermediate2 Core 7-Amino-1H-benzo[d]triazole-4-carbonitrile Intermediate2->Core Derivatization N-Alkylation/Acylation Core->Derivatization RX, Base Final Target Derivatives Derivatization->Final

Caption: General synthetic workflow for 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives.

Experimental Protocol: Synthesis of N-Substituted 7-Amino-1H-benzo[d]triazole-4-carbonitrile Derivatives

This protocol is a representative example of how N-substituted derivatives could be synthesized, based on common methodologies for benzotriazole chemistry.

Materials:

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware, stirring and heating apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 7-Amino-1H-benzo[d]triazole-4-carbonitrile (1.0 eq) in anhydrous DMF, add the base (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding anion.

  • Add the alkyl/aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-substituted derivative.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities

Based on the broader family of benzotriazole derivatives, the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold holds promise in several therapeutic areas.

Anticancer Activity

Benzotriazole derivatives have demonstrated significant potential as anticancer agents.[3] One notable example is a series of 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives that act as microtubule-destabilizing agents.[4]

Mechanism of Action: Microtubule Destabilization

Microtubules are crucial components of the cytoskeleton involved in cell division, motility, and intracellular transport.[4] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.[4] Certain benzotriazole-acrylonitrile derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death.[4]

Microtubule Dynamics Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Phase Arrest Polymerization->CellCycleArrest Benzotriazole Benzotriazole Derivative Benzotriazole->Polymerization Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of microtubule polymerization by benzotriazole derivatives.

Table 1: Antiproliferative Activity of Representative Benzotriazole-Acrylonitrile Derivatives

CompoundCell LineIC50 (nM)Reference
5 HeLa10[4]
5 MCF-715[4]
5 A37525[4]

Data is for 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives, which are structurally related to the topic of this guide.

Antimicrobial Activity

The benzotriazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1] N-substituted benzotriazole derivatives have shown good to moderate antibacterial and antifungal activity.[1] The mechanism of antimicrobial action can vary but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The incorporation of different substituents on the benzotriazole ring can significantly modulate the antimicrobial spectrum and potency. For instance, the introduction of halogenated or phenoxyacetyl groups has been shown to confer antibacterial and antifungal properties.[1]

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzotriazole derivatives have been investigated as inhibitors of various protein kinases.[5] For example, certain derivatives have shown inhibitory activity against tyrosine protein kinases, which are often overexpressed or hyperactivated in cancer cells.[6][7] The development of selective kinase inhibitors is a major focus of modern drug discovery, and the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold offers a novel template for the design of such agents.

Structure-Activity Relationships (SAR): A Conceptual Overview

While a detailed SAR for 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives is yet to be established, some general principles can be inferred from related compound series.

Conceptual SAR Core 7-Amino-1H-benzo[d]triazole-4-carbonitrile Core R1 Substituents at N1/N2/N3 Core->R1 R2 Modifications of the 7-Amino Group Core->R2 R3 Derivatization of the 4-Carbonitrile Core->R3 Activity Biological Activity (Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Conceptual structure-activity relationship for 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives.

  • N-Substitution: The nature of the substituent on the triazole nitrogen atoms is critical for activity. Lipophilic and aromatic groups can enhance binding to hydrophobic pockets in target proteins.

  • 7-Amino Group: This group can serve as a hydrogen bond donor and a site for further derivatization to explore interactions with the target protein.

  • 4-Carbonitrile Group: The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor and can be hydrolyzed to a carboxamide or carboxylic acid, which may lead to different biological activities.

Future Perspectives and Conclusion

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold represents a promising, yet largely untapped, area for drug discovery. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for the development of new therapeutic agents. Future research should focus on:

  • Library Synthesis: The generation of a diverse library of derivatives with modifications at the N-positions, the 7-amino group, and the 4-carbonitrile.

  • Broad Biological Screening: Evaluation of these compounds against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

  • Detailed Mechanistic Studies: Elucidation of the precise mechanisms of action for the most promising lead compounds.

  • In Vivo Evaluation: Assessment of the efficacy, pharmacokinetics, and safety of lead candidates in preclinical animal models.

References

  • Di Santo, R. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 187, 111929.
  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI.
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (n.d.). PMC.
  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (n.d.). Journal for Research in Applied Sciences and Biotechnology.
  • New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. (n.d.).
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and anticancer activity of benzotriazole derivatives. (n.d.).
  • Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl) amino] Acetic Acid Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (n.d.). PMC.
  • Synthesis and anticancer activity of benzotriazole deriv
  • Design, synthesis and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (n.d.). RSC Publishing.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.).
  • Investigating the Antimicrobial Activity of Deriv
  • Design, Synthesis, and Biological Evaluation of Benzo[d]imidazole-2-carboxamides as New Anti-TB Agents. (n.d.).
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (n.d.). PubMed.

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The Strategic Deployment of 7-Amino-1H-benzo[d]triazole-4-carbonitrile as a Privileged Scaffold in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel therapeutic agents necessitates the exploration of versatile molecular frameworks capable of interacting with a multitude of biological targets. Among these, the 7-Amino-1H-benzo[d]triazole-4-carbonitrile core has emerged as a "privileged scaffold" – a molecular structure that is not only synthetically accessible but also endowed with the inherent ability to be decorated with a variety of functional groups, leading to the generation of diverse chemical libraries with a wide spectrum of biological activities. This guide provides a comprehensive overview of this scaffold, from its fundamental chemical properties and synthesis to its strategic application in medicinal chemistry, with a particular focus on the development of kinase inhibitors for oncological applications. Detailed experimental protocols, data-driven insights, and a thorough examination of the underlying structure-activity relationships (SAR) are presented to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Synthetic Strategy

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold (C7H5N5, M.W.: 159.15 g/mol , CAS: 211096-53-6) presents a unique combination of functional groups ripe for chemical elaboration.[1][2] The aromatic amine at the 7-position and the nitrile at the 4-position, coupled with the triazole ring, offer multiple points for diversification, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-like characteristics.

Proposed Synthesis of the Core Scaffold

Hypothesized Precursor: 2,3-Diamino-6-cyanobenzene

Reaction Principle: The reaction of an ortho-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and a weak acid like acetic acid) leads to the formation of a diazonium salt at one of the amino groups. This intermediate then undergoes a spontaneous intramolecular cyclization, with the remaining amino group attacking the diazonium moiety to form the stable triazole ring.[3][6]

Experimental Protocol: Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Materials:

  • 2,3-Diamino-6-cyanobenzene

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Standard laboratory glassware (beaker, magnetic stirrer, filtration apparatus)

Procedure:

  • In a 250 mL beaker, dissolve 1.0 equivalent of 2,3-diamino-6-cyanobenzene in a minimal amount of a mixture of glacial acetic acid and water (e.g., 1:4 v/v). Gentle warming may be necessary to achieve complete dissolution.

  • Cool the resulting solution to 15 °C in an ice bath with continuous magnetic stirring.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (approximately 1.1 equivalents).

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the diamine precursor. The reaction is exothermic, and the temperature should be maintained below 20 °C. A color change from a deep hue to a paler brown is typically observed.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Collect the precipitated product by vacuum filtration and wash the solid with copious amounts of cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the purified 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

  • Dry the final product under vacuum and characterize by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

The Art of Derivatization: Unleashing the Potential of the Scaffold

The true power of the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold lies in its amenability to chemical modification. The primary amino group and the nitrile functionality serve as key handles for introducing diverse substituents, thereby exploring a vast chemical space.

Modifications at the 7-Amino Group

The primary amino group is a versatile nucleophile, readily participating in a variety of reactions to form stable covalent bonds.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding amides. This allows for the introduction of a wide range of alkyl and aryl substituents, influencing steric bulk and electronic properties.

  • Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are excellent hydrogen bond donors and can significantly impact solubility and protein-ligand interactions.

  • Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) affords secondary or tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These moieties are known to participate in key hydrogen bonding interactions within protein binding sites.

Transformations of the 4-Nitrile Group

The nitrile group can be transformed into other important functional groups, further expanding the diversity of the resulting library.[8][9]

  • Reduction to Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (-CH₂NH₂), introducing a flexible basic center.[9]

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing an anionic functional group that can engage in ionic interactions.

  • Conversion to Tetrazole: Reaction with sodium azide in the presence of a Lewis acid can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

Experimental Protocol: Synthesis of a 7-Acetamido-1H-benzo[d]triazole-4-carbonitrile Derivative

Materials:

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Acetyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 equivalent of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in anhydrous DCM.

  • Add 1.2 equivalents of anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-acetamido derivative.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition in Oncology

The benzotriazole scaffold has been identified as a promising framework for the development of inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1][10][11][12][13]

Targeting Key Oncogenic Kinases

Derivatives of the benzotriazole core have shown inhibitory activity against several important cancer-related kinases:

  • NIMA-related Kinase 2 (NEK2): Overexpressed in various cancers, NEK2 is involved in centrosome separation and mitotic progression. Inhibition of NEK2 can lead to cell cycle arrest and apoptosis.[1]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. FAK is often overexpressed in metastatic cancers.[10][11][14]

  • Casein Kinase 2 (CK2): A serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. CK2 is constitutively active in many cancers and is considered a promising therapeutic target.[12]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold are emerging, general principles from related benzotriazole kinase inhibitors can be extrapolated:

  • Substitution at the 7-position: The nature of the substituent at the 7-amino position is critical for potency and selectivity. Bulky aromatic or heteroaromatic groups can form favorable pi-stacking and hydrophobic interactions within the ATP-binding pocket of the kinase. The presence of hydrogen bond donors and acceptors in this substituent can also significantly enhance binding affinity.

  • The Role of the Nitrile Group: The nitrile group at the 4-position can act as a hydrogen bond acceptor and its conversion to other functional groups can modulate the overall electronic and steric profile of the molecule, influencing its interaction with the target kinase.

  • The Benzotriazole Core: The benzotriazole ring system itself serves as a rigid scaffold, correctly orienting the substituents for optimal interaction with the kinase active site.

Table 1: Representative Biological Activities of Benzotriazole Derivatives

ScaffoldTargetBiological ActivityReference
Benzotriazole-AcrylonitrileMicrotubule DestabilizationPotent antiproliferative activity (nM range)[15]
Benzotriazole N-acylarylhydrazoneFAKPotent anticancer activity (nM range)[11][14]
1,3,4-Oxadiazole-BenzotriazoleFAKIC₅₀ = 1.2 µM[10]
TetrabromobenzotriazoleCK2IC₅₀ in the low micromolar range[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant human kinase (e.g., NEK2, FAK)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Molecular Logic: Pathways and Workflows

Kinase Signaling Pathways in Cancer

The following diagrams illustrate the central role of FAK and NEK2 in cancer cell signaling, highlighting them as key therapeutic targets.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Migration Migration FAK->Migration Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Survival Akt->Survival Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: FAK signaling pathway in cancer.

NEK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase NEK2 NEK2 M_Phase->NEK2 Activation Centrosome_Separation Centrosome Separation NEK2->Centrosome_Separation Spindle_Assembly Mitotic Spindle Assembly Centrosome_Separation->Spindle_Assembly Cell_Division Proper Cell Division Spindle_Assembly->Cell_Division

Caption: Role of NEK2 in the cell cycle.

Experimental Workflow for Drug Discovery

The following workflow outlines the key stages in the discovery and preclinical development of novel kinase inhibitors based on the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold.

Drug_Discovery_Workflow Start Scaffold Selection: 7-Amino-1H-benzo[d]triazole -4-carbonitrile Synthesis Synthesis of Core Scaffold Start->Synthesis Derivatization Library Synthesis: Derivatization at Amino & Cyano Groups Synthesis->Derivatization Screening In Vitro Kinase Inhibition Assays (e.g., FAK, NEK2) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Cell_Assays Cell-Based Assays: - Cytotoxicity (MTT) - Cell Cycle Analysis - Apoptosis Assays Screening->Cell_Assays Hit Confirmation Lead_Opt Lead Optimization: - Improve Potency - Enhance ADME Properties SAR->Lead_Opt Iterative Design Cell_Assays->Lead_Opt In_Vivo In Vivo Studies: - Xenograft Models - Pharmacokinetics Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Sources

An In-Depth Technical Guide to 7-Amino-1H-benzo[d]triazole-4-carbonitrile (CAS Number: 211096-53-6)

An In-Depth Technical Guide to 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile (CAS Number: 211096-53-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, potential biological activities, and safety considerations. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from computational models, analogous structures, and general knowledge of the benzotriazole scaffold to offer valuable insights for researchers.

Chemical Identity and Physical Properties

7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile is a fused heterocyclic compound featuring a benzotriazole core functionalized with an amino group and a nitrile group.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 211096-53-6
Molecular Formula C₇H₅N₅
Molecular Weight 159.15 g/mol
IUPAC Name 7-amino-1H-1,2,3-benzotriazole-4-carbonitrile
Synonyms 7-amino-1H-benzotriazol-4-carbonitrile, 7-amino-2H-benzotriazole-4-carbonitrile
XLogP3 0.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 0

Synthesis and Characterization

A definitive, peer-reviewed synthesis protocol for 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile is not currently available in the public domain. However, general synthetic strategies for substituted benzotriazoles can provide a foundational approach for its preparation.

Conceptual Synthetic Pathway

A plausible synthetic route could involve the diazotization of a substituted o-phenylenediamine precursor, a common method for forming the triazole ring in benzotriazoles.

Conceptual Synthesis of 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrilestartSubstituted o-phenylenediaminereagentsNaNO2, HCl(Diazotization)start->reagentsStep 1intermediateBenzotriazole Intermediatereagents->intermediatefinal_productThis compoundintermediate->final_productFurther functionalization(e.g., amination, cyanation)

Caption: A generalized synthetic workflow for benzotriazole derivatives.

Characterization

Upon successful synthesis, the structure of 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile would be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to identify the protons on the aromatic ring and the amino group.

    • ¹³C NMR spectroscopy would confirm the number of unique carbon environments in the molecule, including the carbon of the nitrile group.[5][6]

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would be expected for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the characteristic absorptions of the aromatic ring.[3]

  • Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Potential Biological Activity and Applications

While no specific biological activity has been reported for 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile, the benzotriazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzotriazole have demonstrated a wide array of biological activities.

Known Activities of Benzotriazole Derivatives
  • Antimicrobial and Antifungal Activity: Numerous benzotriazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.[7][8]

  • Antiviral Activity: Certain benzotriazole analogues have shown inhibitory activity against viral enzymes, such as the NTPase/helicase of the Hepatitis C virus.[9]

  • Anticancer Activity: Some benzotriazole compounds have been evaluated for their potential as anticancer agents.[10]

  • Enzyme Inhibition: The structural features of the benzotriazole ring make it a suitable candidate for designing inhibitors of various enzymes.[8]

The presence of the amino and nitrile functional groups on the 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile scaffold provides opportunities for further chemical modification to explore and optimize these potential biological activities. The nitrile group, in particular, can be a key interaction point with biological targets or a precursor for other functional groups.

Potential_Biological_ActivitiesCoreThis compoundAntimicrobialAntimicrobial/AntifungalCore->AntimicrobialPotential ActivityAntiviralAntiviralCore->AntiviralPotential ActivityAnticancerAnticancerCore->AnticancerPotential ActivityEnzyme_InhibitionEnzyme InhibitionCore->Enzyme_InhibitionPotential Activity

Caption: Potential therapeutic areas for benzotriazole derivatives.

Safety and Handling

Specific safety and toxicity data for 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile are not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on general guidelines for handling laboratory chemicals and data for structurally related compounds.

Table 2: General Safety and Handling Recommendations

AspectRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A dust respirator should be used if handling the solid form.[2]
Ventilation Use in a well-ventilated area, preferably within a chemical fume hood.[2]
Storage Store in a tightly sealed container in a cool, dry place. One supplier recommends storage at 2-8°C.[11][2]
In case of Exposure Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air.[2]
Fire Hazards As with most organic solids, it may be combustible at high temperatures. Fine dust dispersed in air could be a potential explosion hazard. Use dry chemical powder, water spray, fog, or foam for extinguishing.[2]
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and some metals like copper.[1]

Note: This information is not exhaustive. A comprehensive risk assessment should be conducted before handling this compound.

Literature and Future Directions

The current body of literature specifically detailing the properties and applications of 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile is sparse. The primary sources of information are chemical supplier databases and computational chemistry resources.[4][11][12][13]

Future research efforts should focus on:

  • Development and publication of a robust and reproducible synthetic protocol.

  • Thorough experimental characterization of its physical and chemical properties.

  • Systematic screening for biological activity against a range of targets, including microbial strains, viruses, and cancer cell lines.

  • Exploration of its utility as a scaffold for the synthesis of novel compound libraries for drug discovery.

  • Comprehensive toxicological studies to establish a detailed safety profile.

This compound represents an intriguing starting point for further investigation, with its unique combination of functional groups on a privileged heterocyclic scaffold.

References

  • ResearchGate. (n.d.). IR and 1H NMR characteristics of the compounds. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved January 17, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Retrieved January 17, 2026, from [Link]

  • ijrrjournal.com. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, March 5). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. Retrieved January 17, 2026, from [Link]

  • RSC Publishing. (2023, November 17). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)-4-carbonitrile. Retrieved January 17, 2026, from [Link]

  • Capot Chemical. (n.d.). Specifications of 7-aMino-1H-benzo[D][1][2][3]triazole-4-carbonitrile. Retrieved January 17, 2026, from [Link]

  • 化源网. (2021, July 26). 7-AMINO-1H-BENZO[D][1][2][3]TRIAZOLE-4-CARBONITRILE - 生产厂家. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, October 14). 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl). Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to 7-Amino-1H-benzo[d]triazole-4-carbonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-1H-benzo[d]triazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct historical accounts of its discovery are not extensively documented in public literature, this guide synthesizes available data to present its chemical and physical properties, a plausible synthetic pathway derived from established chemical principles, and a discussion of its potential applications. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Introduction and Chemical Identity

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a substituted benzotriazole, a class of bicyclic heterocyclic compounds known for their wide range of biological activities and applications as versatile chemical synthons. The presence of both an amino group and a nitrile group on the benzotriazole scaffold suggests its potential as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C7H5N5PubChem[1]
Molecular Weight 159.15 g/mol PubChem[1]
CAS Number 211096-53-6PubChem[1]
IUPAC Name 7-amino-1H-benzotriazole-4-carbonitrilePubChem[1]
Synonyms 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile, 7-amino-2H-benzotriazole-4-carbonitrilePubChem[1]

Historical Context and Discovery

The specific discovery and detailed historical timeline of 7-Amino-1H-benzo[d]triazole-4-carbonitrile are not well-documented in readily available scientific literature. However, the development of benzotriazole chemistry dates back to the late 19th century. Benzotriazoles, in general, are known for their utility in various fields, including as corrosion inhibitors, photographic materials, and importantly, as scaffolds in medicinal chemistry due to their ability to mimic purine bases and act as bioisosteres.[4]

The synthesis of substituted benzotriazoles has been an active area of research for decades, driven by the quest for novel therapeutic agents and functional materials. It is plausible that 7-Amino-1H-benzo[d]triazole-4-carbonitrile was first synthesized as part of a broader exploration of benzotriazole derivatives, likely as an intermediate for more complex target molecules. The existence of patents associated with this chemical structure suggests its role in proprietary research and development, likely within the pharmaceutical or chemical industries.[1]

Proposed Synthetic Pathway

Rationale for the Proposed Pathway

The formation of the triazole ring in benzotriazoles is classically achieved through the diazotization of an ortho-phenylenediamine. The presence of amino and cyano substituents on the target molecule dictates the choice of a suitably substituted starting material. The key is to introduce these functionalities onto the benzene ring prior to the triazole ring formation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Diamino-6-nitrobenzonitrile

This initial step would likely involve the nitration of a commercially available aminobenzonitrile, followed by reduction of a nitro group to an amine. A more direct approach could be the functionalization of a pre-existing dinitro or amino-nitro benzene derivative.

Step 2: Diazotization and Cyclization to form 7-Nitro-1H-benzo[d]triazole-4-carbonitrile

  • Dissolve 2,3-Diamino-6-nitrobenzonitrile in a suitable acidic medium, such as dilute hydrochloric acid or sulfuric acid, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified period to ensure complete diazotization and subsequent intramolecular cyclization to form the benzotriazole ring.

  • The product, 7-Nitro-1H-benzo[d]triazole-4-carbonitrile, may precipitate from the reaction mixture and can be collected by filtration, washed with cold water, and dried.

Step 3: Reduction of the Nitro Group to Synthesize 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Suspend the synthesized 7-Nitro-1H-benzo[d]triazole-4-carbonitrile in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (Na₂S₂O₄) can be employed.

  • If using catalytic hydrogenation, the reaction is typically run at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.

  • Upon completion of the reaction (monitored by techniques like Thin Layer Chromatography), the catalyst is removed by filtration (if applicable), and the solvent is evaporated under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography to yield pure 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Visualization of the Proposed Synthetic Workflow

Synthetic Pathway A 2,3-Diamino-6-nitrobenzonitrile B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 7-Nitro-1H-benzo[d]triazole-4-carbonitrile B->C D Reduction (e.g., H₂, Pd/C) C->D E 7-Amino-1H-benzo[d]triazole-4-carbonitrile D->E

Caption: Proposed synthetic workflow for 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Potential Applications and Fields of Interest

The structural motifs present in 7-Amino-1H-benzo[d]triazole-4-carbonitrile suggest its utility in several areas of chemical research and development:

  • Medicinal Chemistry: The benzotriazole core is a well-established pharmacophore. The amino group provides a handle for further derivatization, allowing for the synthesis of a library of compounds for screening against various biological targets. The nitrile group can also be transformed into other functional groups, such as carboxylic acids or tetrazoles, which are often found in bioactive molecules. Benzotriazole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents.[4]

  • Organic Synthesis: As a bifunctional molecule, it can serve as a valuable building block in the synthesis of more complex heterocyclic systems. The amino group can participate in reactions such as amide bond formation, while the triazole ring can be N-alkylated or N-arylated to introduce further diversity.

  • Materials Science: Benzotriazole derivatives are known for their ability to coordinate with metal ions and have been used in the development of corrosion inhibitors and functional polymers. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Conclusion

7-Amino-1H-benzo[d]triazole-4-carbonitrile represents a potentially valuable, yet under-documented, chemical entity. While its history is not prominently recorded, its chemical structure provides clear indications of its utility as a synthetic intermediate in the creation of novel compounds with potential applications in drug discovery and materials science. The proposed synthetic pathway, based on fundamental and reliable organic reactions, offers a practical approach for its preparation in a laboratory setting. Further research into this compound and its derivatives is warranted to fully explore its potential.

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Sources

Tautomeric Landscape of 7-Amino-1H-benzo[d]triazole-4-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. A profound understanding of its fundamental chemical properties is paramount for predictable structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth exploration of the tautomerism of 7-Amino-1H-benzo[d]triazole-4-carbonitrile, a phenomenon critical to its chemical reactivity, binding interactions, and overall pharmacological profile. We will delve into the structural nuances of the potential tautomers, the influence of the amino and carbonitrile substituents on the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this promising molecular framework.

Introduction: The Significance of Tautomerism in Benzotriazoles

Benzotriazole and its derivatives are privileged structures in drug discovery, exhibiting a wide array of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] The triazole ring of benzotriazole can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1][3] The position of the proton on the nitrogen atoms of the triazole ring dictates the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule. Consequently, tautomerism can profoundly impact a molecule's interaction with biological targets, its physicochemical properties such as solubility and lipophilicity, and its metabolic stability.

For 7-Amino-1H-benzo[d]triazole-4-carbonitrile, the presence of a potent electron-donating group (the amino group at position 7) and a strong electron-withdrawing group (the carbonitrile group at position 4) on the benzene ring introduces a fascinating electronic push-pull system. This substitution pattern is anticipated to significantly influence the tautomeric equilibrium, making a comprehensive understanding of its tautomeric landscape essential for its development as a drug candidate.

The Tautomeric Forms of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

The core of our investigation lies in the potential prototropic tautomerism within the triazole ring of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. Three principal tautomers can be envisaged:

  • 1H-tautomer (7-Amino-1H-benzo[d]triazole-4-carbonitrile): The proton resides on the N1 nitrogen atom.

  • 2H-tautomer (7-Amino-2H-benzo[d]triazole-4-carbonitrile): The proton is located on the N2 nitrogen atom.

  • 3H-tautomer (7-Amino-3H-benzo[d]triazole-4-carbonitrile): The proton is situated on the N3 nitrogen atom.

Due to the substitution pattern, the 1H- and 3H-tautomers are non-equivalent, unlike in the parent benzotriazole. The relative stability of these tautomers is governed by a delicate interplay of electronic and steric effects, as well as the surrounding environment (solvent, solid state).

Tautomers T1 1H-tautomer T2 2H-tautomer T1->T2 Proton Transfer T3 3H-tautomer T1->T3 Proton Transfer T2->T1 T2->T3 Proton Transfer T3->T1 T3->T2

Caption: Tautomeric equilibrium of 7-Amino-benzo[d]triazole-4-carbonitrile.

The Influence of Substituents on Tautomeric Equilibrium

The amino and carbonitrile groups exert opposing electronic effects that are critical in determining the predominant tautomeric form.

  • Amino Group (Electron-Donating): The amino group at the 7-position increases the electron density of the benzene ring, which can influence the basicity of the nitrogen atoms in the triazole ring.

  • Carbonitrile Group (Electron-Withdrawing): The carbonitrile group at the 4-position withdraws electron density from the benzene ring, affecting the acidity of the N-H protons.

The interplay of these substituents can stabilize or destabilize specific tautomers through resonance and inductive effects. Theoretical calculations have shown that substituents can indeed alter the tautomeric equilibrium in azole systems.[1]

Experimental Approaches for Tautomer Characterization

A multi-pronged experimental strategy is essential to unequivocally identify and quantify the tautomeric forms of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric state in solution.

  • ¹H NMR: The chemical shift of the N-H proton can provide initial clues. However, rapid proton exchange can sometimes lead to a broadened, averaged signal.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole and benzene rings are sensitive to the position of the proton. In cases of slow exchange, distinct sets of signals for each tautomer may be observed. For symmetrically substituted benzotriazoles, ¹³C NMR has been effectively used to study the N(1)-H↔N(3)-H prototropic equilibrium.[4]

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton.

Experimental Protocol: Variable-Temperature ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a 5 mm NMR tube.

  • Initial Spectrum Acquisition: Record a standard proton-decoupled ¹³C NMR spectrum at room temperature (298 K).

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in 10-20 K increments. Acquire a ¹³C NMR spectrum at each temperature point until coalescence of the signals for the tautomers is observed, or the freezing point of the solvent is approached.

  • High-Temperature Analysis: If the exchange is slow at room temperature, gradually increase the temperature to observe the coalescence of signals.

  • Data Analysis: Analyze the changes in chemical shifts and linewidths as a function of temperature to determine the thermodynamics and kinetics of the tautomeric exchange.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the different tautomers will have distinct absorption maxima (λmax). By comparing the experimental UV-Vis spectrum with theoretically predicted spectra for each tautomer, the predominant form in solution can be identified.

Infrared (IR) Spectroscopy

The N-H stretching and bending vibrations in the IR spectrum are characteristic of the tautomeric form. These can be particularly useful for studying the tautomerism in the solid state.

ExperimentalWorkflow cluster_Synthesis Synthesis & Purification cluster_Characterization Tautomer Characterization cluster_Analysis Data Analysis & Interpretation S Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) S->NMR UVVis UV-Vis Spectroscopy S->UVVis IR IR Spectroscopy S->IR A Identification of Predominant Tautomer NMR->A UVVis->A IR->A

Caption: Experimental workflow for tautomer characterization.

Computational Modeling: A Predictive Approach

Quantum chemical calculations are indispensable for predicting the relative stabilities of the tautomers and for aiding in the interpretation of experimental data.

Density Functional Theory (DFT) Calculations

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to:

  • Optimize the geometries of the 1H-, 2H-, and 3H-tautomers.

  • Calculate the relative electronic energies to predict the most stable tautomer in the gas phase.

  • Simulate NMR chemical shifts, UV-Vis absorption spectra, and IR vibrational frequencies for comparison with experimental data.

Computational Protocol: DFT-Based Tautomer Stability Prediction

  • Structure Building: Construct the 3D structures of the 1H-, 2H-, and 3H-tautomers of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a DFT method (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized structures. Include zero-point vibrational energy (ZPVE) corrections.

  • Solvation Effects: To model the solution phase, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Data Analysis: Compare the relative energies of the tautomers in the gas phase and in solution to predict the tautomeric equilibrium.

Table 1: Hypothetical Relative Energies of Tautomers (kcal/mol)

TautomerGas Phase (ΔE)In Solution (ΔGsolv)
1H-tautomer 0.00 (Reference)0.00 (Reference)
2H-tautomer +2.5+1.8
3H-tautomer +1.2+0.9

Note: This is a hypothetical table for illustrative purposes. Actual values must be obtained from calculations.

Implications for Drug Development

The tautomeric preference of 7-Amino-1H-benzo[d]triazole-4-carbonitrile has direct consequences for its application in drug discovery:

  • Pharmacophore Modeling: The correct tautomeric form must be used in pharmacophore models and virtual screening to ensure accurate prediction of binding interactions.

  • Structure-Activity Relationships (SAR): Changes in tautomeric equilibrium upon substitution can explain shifts in biological activity.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patent claims.

  • Formulation and Stability: The solid-state form and stability of the active pharmaceutical ingredient (API) can be influenced by the predominant tautomer.

Conclusion

The tautomerism of 7-Amino-1H-benzo[d]triazole-4-carbonitrile is a critical aspect of its chemical identity that requires careful consideration in drug development programs. A combined experimental and computational approach, as outlined in this guide, is essential for a comprehensive understanding of its tautomeric landscape. By elucidating the predominant tautomeric forms and the dynamics of their interconversion, researchers can make more informed decisions in the design and optimization of novel therapeutics based on this versatile scaffold.

References

  • Poznański, J., Najda, A., Bretner, M., & Shugar, D. (2007). Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring. The Journal of Physical Chemistry A, 111(28), 6501–6509. [Link]

  • Ueno, L. T., Ribeiro, R. O., Rocha, M. S., Suárez-Iha, M. E. V., & Machado, F. B. C. (2003). About the benzotriazole tautomerism: An ab initio study. Journal of Molecular Structure: THEOCHEM, 666, 453-460. [Link]

  • Jägerovic, N., Alkorta, I., & Elguero, J. (2002). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Tetrahedron, 58(49), 10041-10047. [Link]

Sources

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile via Benzyne Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed, research-level protocol for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The proposed pathway leverages a powerful variant of click chemistry: the [3+2] cycloaddition of an in situ-generated, functionalized benzyne with an azide.[1][2][3] This method provides a mild and efficient route to the benzotriazole core, offering high functional group tolerance.[1][2] This application note provides a complete, step-by-step methodology, from the synthesis of a requisite benzyne precursor to the final cycloaddition, purification, and characterization, designed for researchers in drug discovery and organic synthesis.

Introduction and Scientific Rationale

Benzotriazole derivatives are privileged scaffolds known to possess a wide range of biological activities, making them valuable core structures in pharmaceutical development.[2] The target molecule, 7-Amino-1H-benzo[d]triazole-4-carbonitrile (CAS No: 211096-53-6), incorporates key pharmacophoric features—an aromatic amine and a cyano group—that are frequently exploited in the design of kinase inhibitors and other targeted therapeutics.

While the term "click chemistry" is most famously associated with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), its principles—high efficiency, modularity, and mild reaction conditions—extend to other transformations.[2][4][5] A notable example is the [3+2] cycloaddition of benzynes with azides.[3][6] This reaction serves as a robust and direct method for the construction of the benzotriazole ring system itself.

The strategy detailed herein adapts the benzyne click chemistry methodology reported by Larock and colleagues for the specific synthesis of our target compound.[1][2] The core of the protocol involves the fluoride-promoted in situ generation of a highly reactive 3-amino-6-cyanobenzyne intermediate from a custom-synthesized o-(trimethylsilyl)aryl triflate precursor. This aryne is immediately trapped by an azide in a [3+2] cycloaddition to yield the desired benzotriazole product. This approach is advantageous as it proceeds under mild, metal-free conditions and accommodates sensitive functional groups like amines and nitriles.[1]

Overall Synthetic Workflow

The synthesis is designed as a two-stage process. The first stage focuses on the preparation of the key benzyne precursor, which is not commercially available. The second stage details the core "click" reaction protocol.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Click Chemistry Protocol A Starting Material (e.g., 2-Amino-5-bromobenzonitrile) B Step 1: Ortho-Silylation A->B C Step 2: Phenolic Hydroxylation B->C D Step 3: Triflation C->D E Benzyne Precursor (Aryl Triflate) D->E F In Situ Benzyne Generation (CsF, Acetonitrile) E->F To Click Reaction G [3+2] Cycloaddition (with Trimethylsilyl Azide) F->G H Final Product (7-Amino-1H-benzo[d]triazole-4-carbonitrile) G->H

Figure 1: High-level workflow for the synthesis of the target compound.

Proposed Experimental Protocols

Disclaimer: The following is a proposed protocol based on established methodologies. Researchers should first perform small-scale test reactions to optimize conditions for this specific substrate.

Part 1: Synthesis of Benzyne Precursor (Proposed Route)

This section outlines a plausible, multi-step synthesis of 2-amino-5-cyano-3-(trimethylsilyl)phenyl trifluoromethanesulfonate. Each step should be followed by standard workup and purification, and the structure of intermediates should be confirmed by analytical techniques (NMR, MS).

Step 1.1: Synthesis of 2-amino-5-bromo-3-(trimethylsilyl)benzonitrile This step involves a directed ortho-metalation and silylation, a standard method for regioselective functionalization.

  • In a flame-dried, nitrogen-purged flask, dissolve 2-amino-5-bromobenzonitrile (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. The solution will develop a deep color, indicating deprotonation.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (TMSCl, 2.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aq. NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 1.2: Synthesis of 2-amino-5-cyano-3-(trimethylsilyl)phenol This step can be achieved via a Buchwald-Hartwig or Ullmann-type hydroxylation.

  • To a solution of the silylated intermediate from Step 1.1 (1.0 equiv) in dioxane, add potassium hydroxide (3.0 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv), and a suitable ligand like cataCXium A (0.1 equiv).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction at 100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool to room temperature, acidify carefully with 1 M HCl to pH ~6-7, and extract with ethyl acetate.

  • Purify by column chromatography.

Step 1.3: Synthesis of 2-amino-5-cyano-3-(trimethylsilyl)phenyl trifluoromethanesulfonate This final step installs the triflate leaving group necessary for benzyne generation.

  • Dissolve the phenol from Step 1.2 (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (1.5 equiv) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM, wash sequentially with cold 1 M HCl, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting triflate is the key benzyne precursor and should be purified by chromatography and used immediately in the next step.

Part 2: The Click Chemistry Protocol

This protocol is adapted from the general procedure for benzyne-azide cycloaddition.[1][2]

Safety First: Organic azides, including trimethylsilyl azide (TMS-N₃), are potentially explosive and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including a blast shield.

Reaction Scheme:

Figure 2: Reaction scheme for the benzyne-azide click cycloaddition. Note: The images are placeholders for a more integrated chemical drawing tool. For the purpose of this output, the conceptual flow is shown.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
Benzyne Precursor (from Part 1)N/A~368.380.31.0
Cesium Fluoride (CsF), anhydrous13400-13-4151.900.62.0
Trimethylsilyl azide (TMS-N₃)4648-54-8115.210.361.2
Acetonitrile (MeCN), anhydrous75-05-841.053.0 mLN/A (0.1 M)

Step-by-Step Protocol:

  • To a dry vial under a nitrogen atmosphere, add anhydrous cesium fluoride (CsF, 2.0 equiv). The CsF should be dried under high vacuum with gentle heating before use for optimal results.

  • Add a solution of the benzyne precursor (1.0 equiv) dissolved in anhydrous acetonitrile (to make a 0.1 M solution).

  • Add trimethylsilyl azide (1.2 equiv) to the suspension.

  • Seal the vial and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

Rationale for Key Choices:

  • Benzyne Precursor: The o-(trimethylsilyl)aryl triflate is a modern, reliable, and mild precursor for generating arynes.[6]

  • Cesium Fluoride (CsF): CsF is the preferred fluoride source for promoting the ortho-elimination due to its high solubility in acetonitrile and sufficient nucleophilicity to attack the silicon center.

  • Acetonitrile (MeCN): This polar aprotic solvent is ideal for this reaction, effectively solvating the CsF and reagents without interfering with the highly reactive benzyne intermediate.

  • Trimethylsilyl azide (TMS-N₃): This reagent serves as a safe and convenient source of the azide nucleophile. The reaction initially forms an N-silylated benzotriazole, which is readily desilylated during aqueous workup or chromatography to yield the final N-H product.[1]

Purification and Characterization

  • Purification: The crude product should be purified using flash column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.

  • Expected Yield: Based on similar transformations reported in the literature, yields for this cycloaddition step are expected to be in the good to excellent range (60-90%).[1]

  • Characterization: The identity and purity of the final product, 7-Amino-1H-benzo[d]triazole-4-carbonitrile, should be confirmed by:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₇H₅N₅).[7]

    • FTIR Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, aromatic C-H).

References

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. [Link]

  • Yoshida, H., et al. (2018). Synthesis of Diverse Benzotriazoles from Aryne Precursors Bearing an Azido Group via Inter- and Intramolecular Cycloadditions. The Journal of Organic Chemistry, 83(15), 8347–8355. [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. PMC, NIH Public Access. [Link]

  • Sharma, P., & Kumar, V. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). ResearchGate. [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides. PubMed, 10(12), 2409-12. [Link]

  • Larock, R. C., et al. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409-2412. [Link]

  • PubChem. (n.d.). 7-Amino-1H-benzo[d][1][2][8]triazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Albericio, F., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919–1932. [Link]

  • Winum, J.-Y., & Supuran, C. T. (2015). Click chemistry and triazole based carbonic anhydrase inhibitors. CORE. [Link]

Sources

The Lynchpin in Kinase Inhibitor Discovery: Applications of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often anchored by the identification and strategic utilization of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. 7-Amino-1H-benzo[d]triazole-4-carbonitrile has emerged as a significant player in this arena, particularly as a cornerstone in the development of potent and selective kinase inhibitors. This heterocyclic compound, characterized by a fused benzotriazole ring system with strategically placed amino and cyano functionalities, offers a unique combination of hydrogen bonding capabilities and avenues for synthetic elaboration.

This guide provides an in-depth exploration of the applications of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in medicinal chemistry, with a primary focus on its role as a critical intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. We will delve into the rationale behind its use, present detailed synthetic protocols, and outline methodologies for assessing the biological activity of its derivatives.

Core Application: A Key Building Block for IRAK4 Inhibitors

A significant body of research, primarily documented in patent literature, has identified 7-Amino-1H-benzo[d]triazole-4-carbonitrile as a pivotal intermediate in the synthesis of a novel class of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, making IRAK4 a compelling therapeutic target.[2][3][4][5]

The 7-amino group of the benzotriazole scaffold serves as a key attachment point for building the final inhibitor, while the benzotriazole ring system itself often engages in critical interactions within the ATP-binding pocket of the kinase.

Visualizing the Synthetic Strategy

The general workflow for utilizing 7-Amino-1H-benzo[d]triazole-4-carbonitrile in the synthesis of IRAK4 inhibitors can be visualized as a multi-step process. This typically involves the initial functionalization of the amino group, followed by further modifications to construct the final, biologically active molecule.

G A 7-Amino-1H-benzo[d]triazole-4-carbonitrile (Starting Material) B Functionalization of the Amino Group (e.g., Acylation, Alkylation) A->B Step 1 C Introduction of Diversity Elements (e.g., Suzuki or Buchwald-Hartwig Coupling) B->C Step 2 D Final IRAK4 Inhibitor C->D Step 3

Caption: Synthetic workflow for IRAK4 inhibitors.

Protocols for Synthesis and Biological Evaluation

The following protocols provide a representative, step-by-step guide for the synthesis of an IRAK4 inhibitor derived from 7-Amino-1H-benzo[d]triazole-4-carbonitrile and the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of a Representative IRAK4 Inhibitor

This protocol is a generalized representation based on synthetic strategies outlined in the patent literature. Specific reaction conditions may require optimization.

Objective: To synthesize a substituted pyrimidine-based IRAK4 inhibitor from 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Materials:

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Substituted pyrimidine chloride (e.g., 2,4-dichloropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, DIPEA)

  • Appropriate solvents (e.g., DMF, Dioxane)

  • Boronic acid or ester for Suzuki coupling

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Buchwald-Hartwig Amination:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Amino-1H-benzo[d]triazole-4-carbonitrile (1 equivalent) in an appropriate anhydrous solvent (e.g., dioxane).

    • Add the substituted pyrimidine chloride (1.1 equivalents) and a suitable base (e.g., Cs₂CO₃, 2 equivalents).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents) and a ligand (e.g., Xantphos, 0.1 equivalents).

    • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-substituted benzotriazole intermediate.

  • Suzuki Coupling:

    • In a separate flask, combine the N-substituted benzotriazole intermediate (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a mixture of solvents (e.g., dioxane and water).

    • Degas the mixture and heat under an inert atmosphere at a specified temperature (e.g., 90 °C) until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure of the final IRAK4 inhibitor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro IRAK4 Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against IRAK4 kinase. Several commercial kits and platforms are available for this purpose.[6][7][8]

Objective: To determine the IC₅₀ value of a test compound against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a synthetic peptide or Myelin Basic Protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu Kinase Binding Assay reagents)[7][9]

  • Microplate reader compatible with the chosen detection method

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the test compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the IRAK4 enzyme and substrate solutions in the kinase assay buffer at the recommended concentrations.

    • Prepare the ATP solution in the kinase assay buffer. The concentration of ATP should ideally be at or near the Km value for IRAK4.

  • Assay Setup (in a 96-well or 384-well plate):

    • Add the test compound dilutions to the appropriate wells.

    • Include positive controls (no inhibitor) and negative controls (no enzyme or no ATP).

    • Add the IRAK4 enzyme solution to all wells except the negative controls.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the Kinase Reaction:

    • Add the ATP solution to all wells to start the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of product formed (or ATP consumed) using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.[7]

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Subtract the background signal (negative control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the IRAK4 Inhibition Assay Workflow

G A Prepare Reagents: - Test Compound Dilutions - IRAK4 Enzyme - Substrate - ATP B Assay Plate Setup: - Add Test Compound - Add IRAK4 Enzyme A->B C Pre-incubation B->C D Initiate Reaction: - Add ATP C->D E Incubation D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence/Fluorescence) F->G H Data Analysis: - Calculate % Inhibition - Determine IC50 G->H

Caption: Workflow for an in vitro IRAK4 kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the amino and cyano groups on the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold provides medicinal chemists with valuable handles for SAR studies. Modifications at the 7-amino position directly impact the interaction with the hinge region of the kinase, a critical determinant of inhibitor potency and selectivity. The 4-carbonitrile group can also be a site for further chemical elaboration or can contribute to the overall electronic properties and binding affinity of the molecule.

Systematic modifications of the groups attached to the 7-amino position, as well as substitutions on other parts of the inhibitor molecule, allow for the optimization of key properties such as:

  • Potency: Achieving low nanomolar IC₅₀ values against the target kinase.

  • Selectivity: Minimizing off-target effects by ensuring high selectivity for IRAK4 over other kinases.

  • Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

Fragment-Based Drug Discovery (FBDD) Potential

With a molecular weight of approximately 159 g/mol , 7-Amino-1H-benzo[d]triazole-4-carbonitrile falls within the typical size range for a fragment in FBDD campaigns.[10] Its inherent hydrogen bonding donors and acceptors, coupled with its rigid bicyclic structure, make it an attractive starting point for screening against various therapeutic targets, particularly kinases.

In an FBDD approach, this fragment could be identified in a primary screen (e.g., using NMR, X-ray crystallography, or surface plasmon resonance) that binds to the target of interest. Subsequent steps would involve "growing" the fragment by adding chemical functionalities to enhance its affinity and develop it into a lead compound. The amino and cyano groups provide ideal vectors for such fragment elaboration.

Conclusion

7-Amino-1H-benzo[d]triazole-4-carbonitrile stands as a testament to the power of privileged scaffolds in modern drug discovery. Its primary application as a key intermediate in the synthesis of potent IRAK4 inhibitors highlights its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. The synthetic accessibility and the strategic positioning of its functional groups also make it a valuable tool for SAR studies and a promising candidate for fragment-based drug discovery efforts. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile molecule in their own medicinal chemistry programs.

References

  • BenchChem. (2025). Application Notes and Protocols for IRAK4 Kinase Activity Assay with IRAK4-IN-6. BenchChem.
  • Promega Corporation. (n.d.). IRAK4 Kinase Enzyme System Application Note.
  • BellBrook Labs. (2020, October 23). Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for IRAK4. Thermo Fisher Scientific.
  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. BPS Bioscience.
  • WIPO Patent WO/2007/070872. Kinase inhibitors and their uses.
  • BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs.
  • Harris, C. J., et al. (2022). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry.
  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry.
  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. BPS Bioscience.
  • BenchChem. (2025).
  • Tumey, L. N., et al. (2018). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters.
  • Buckley, G. M., et al. (2008). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Bioorganic & Medicinal Chemistry Letters.
  • Abida, E., et al. (2023).
  • Iovine, V., et al. (2023).
  • Singh, A. K., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.
  • Abida, E., et al. (2023).
  • WIPO Patent WO2010075074A1. Protein kinase inhibitors.
  • Singh, A. K., et al. (2022). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies.
  • de Kloe, G. E., et al. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.

Sources

Synthesis of Novel Enzyme Inhibitors Using a 7-Amino-1H-benzo[d]triazole-4-carbonitrile Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Amino-1H-benzo[d]triazole-4-carbonitrile Scaffold as a Privileged Core for Enzyme Inhibitor Discovery

The benzotriazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Its unique chemical architecture, featuring a fused benzene and triazole ring, allows it to serve as a robust platform for the development of targeted therapeutics. The benzotriazole structure can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking, making it an ideal core for designing potent and selective enzyme inhibitors.[1]

This guide provides a comprehensive overview of the synthesis and application of a specific, highly functionalized benzotriazole core: 7-Amino-1H-benzo[d]triazole-4-carbonitrile . The presence of an amino group at the 7-position and a nitrile group at the 4-position offers two distinct points for chemical modification, enabling the creation of diverse chemical libraries for screening against various enzyme targets. The amino group can be readily acylated or arylated to explore interactions with specific pockets of an enzyme's active site, while the benzotriazole core itself can be further functionalized. This strategic placement of reactive handles allows for a systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

This document will detail the synthetic route to the core scaffold, protocols for its derivatization, and its application in the discovery of novel enzyme inhibitors, with a focus on tubulin polymerization and kinase inhibition assays.

Part 1: Synthesis of the Core Scaffold: 7-Amino-1H-benzo[d]triazole-4-carbonitrile

The synthesis of the 7-Amino-1H-benzo[d]triazole-4-carbonitrile core is a multi-step process that begins with a commercially available dinitrobenzonitrile precursor. The rationale behind this synthetic strategy is to introduce the vicinal diamino functionality required for the formation of the triazole ring in the final step.

Synthetic_Workflow_Core_Scaffold A 2,3-Dinitrobenzonitrile B 2,3-Diaminobenzonitrile A->B Reduction (e.g., SnCl2, H2/Pd-C) C 7-Amino-1H-benzo[d]triazole-4-carbonitrile B->C Diazotization (NaNO2, HCl) Derivatization_Workflow cluster_0 N-Acylation cluster_1 Suzuki Coupling A 7-Amino-1H-benzo[d]triazole- 4-carbonitrile B N-(4-cyano-1H-benzo[d]triazol-7-yl)acetamide A->B Acetyl Chloride, Pyridine C 7-Amino-1H-benzo[d]triazole- 4-carbonitrile D 7-Aryl-1H-benzo[d]triazole- 4-carbonitrile C->D Arylboronic Acid, Pd Catalyst, Base

Sources

Application Notes and Protocols: Functionalization of the Nitrile Group in 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presence of three key functional groups—a primary aromatic amine, a benzotriazole ring system, and a nitrile group—offers a rich platform for chemical derivatization. This guide provides an in-depth exploration of the selective functionalization of the nitrile group, a critical transformation for modulating the physicochemical and pharmacological properties of the core structure. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successful synthesis and derivatization.

The nitrile group is a valuable synthon, capable of being transformed into a variety of other functional groups, including amides, carboxylic acids, primary amines, and tetrazoles.[1] Each of these transformations can profoundly impact a molecule's biological activity, solubility, and metabolic stability. For instance, the conversion of a nitrile to a tetrazole is a common strategy in drug design to introduce a bioisosteric equivalent of a carboxylic acid, often with improved metabolic stability and pharmacokinetic properties.[2] This guide will detail four key transformations of the nitrile group in 7-Amino-1H-benzo[d]triazole-4-carbonitrile, providing both theoretical background and practical, detailed protocols.

Strategic Considerations for Functionalization

The chemical landscape of 7-Amino-1H-benzo[d]triazole-4-carbonitrile is nuanced due to the interplay of its functional groups. The electron-donating primary amino group and the electron-rich benzotriazole ring can influence the reactivity of the nitrile group.[3] Furthermore, these groups themselves can be susceptible to reaction under certain conditions. Therefore, chemoselectivity is a paramount consideration in any synthetic strategy. For instance, strongly acidic or basic conditions used for nitrile hydrolysis could lead to undesired side reactions on the benzotriazole ring or protonation/deprotonation of the amino group. Similarly, the choice of reducing agent for the nitrile must be compatible with the other functional groups present. Throughout this guide, we will address these challenges and propose strategies to achieve the desired chemical transformations with high selectivity and yield.

I. Hydrolysis of the Nitrile to 7-Amino-1H-benzo[d]triazole-4-carboxamide

The hydrolysis of a nitrile to a primary amide is a fundamental transformation that introduces a hydrogen bond donor and acceptor, which can be crucial for target engagement in drug discovery. While complete hydrolysis to the carboxylic acid is often facile under harsh conditions, stopping the reaction at the amide stage requires careful control of the reaction parameters.[4]

Scientific Rationale

The hydrolysis of nitriles can be catalyzed by either acid or base.[5] In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an imidic acid intermediate, which then tautomerizes to the amide.[5] For a substrate like 7-Amino-1H-benzo[d]triazole-4-carbonitrile, the presence of the basic amino group necessitates the use of a sufficient amount of acid to protonate both the nitrile and the amino group. Milder acidic conditions or the use of specific catalysts can favor the formation of the amide over the carboxylic acid.[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis to Amide

This protocol is adapted from methodologies for the selective hydrolysis of aromatic nitriles.[4] Optimization may be required for the specific substrate.

Materials:

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-Amino-1H-benzo[d]triazole-4-carbonitrile (1.0 eq) in glacial acetic acid.

  • Acid Addition: Carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of the crude amide should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford 7-Amino-1H-benzo[d]triazole-4-carboxamide.

II. Reduction of the Nitrile to (7-Amino-1H-benzo[d]triazol-4-yl)methanamine

The reduction of a nitrile to a primary amine introduces a flexible basic side chain, which can be pivotal for establishing ionic interactions with biological targets or for serving as a synthetic handle for further elaboration. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[6][7] Given the presence of the reducible benzotriazole ring, chemoselective reduction conditions are crucial.

Scientific Rationale

Catalytic hydrogenation is often a milder and more chemoselective method for nitrile reduction compared to metal hydrides.[7] Catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are commonly employed. The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of the catalyst. The choice of solvent and reaction conditions (temperature, pressure) can be optimized to favor the reduction of the nitrile over other functional groups. For substrates containing an amino group, acidic conditions are often used to protonate the amine, preventing it from poisoning the catalyst.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general procedures for the reduction of aromatic nitriles in the presence of other functional groups.

Materials:

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl) in dioxane (4M solution)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite®

  • Sodium Hydroxide (NaOH) solution (1M)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of 10% Pd/C (5-10 mol%) in methanol.

  • Substrate Addition: To the slurry, add a solution of 7-Amino-1H-benzo[d]triazole-4-carbonitrile (1.0 eq) in methanol.

  • Acidification: Add a solution of HCl in dioxane (1.1 eq) to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filtration: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Basification and Extraction: Dissolve the residue in water and basify to pH > 10 with 1M NaOH solution. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (7-Amino-1H-benzo[d]triazol-4-yl)methanamine.

III. [3+2] Cycloaddition: Synthesis of 7-Amino-4-(1H-tetrazol-5-yl)-1H-benzo[d]triazole

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere of a carboxylic acid.[2] This is typically achieved through a [3+2] cycloaddition reaction with an azide source.

Scientific Rationale

The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the reaction with sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or a Brønsted acid like ammonium chloride.[8][9] The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[10] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.

Experimental Protocol: Zinc-Catalyzed Cycloaddition

This protocol is adapted from established methods for the synthesis of tetrazoles from aromatic nitriles.[8]

Materials:

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (1M)

  • Sodium Nitrite (NaNO₂) (for quenching excess azide)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 7-Amino-1H-benzo[d]triazole-4-carbonitrile (1.0 eq), sodium azide (1.5-2.0 eq), and zinc chloride (1.0-1.2 eq) in DMF.

  • Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully add 1M HCl to adjust the pH to ~2. To quench any unreacted azide, cool the mixture to 0 °C and add a solution of sodium nitrite in water dropwise until a starch-iodide paper test indicates the absence of azide.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 7-Amino-4-(1H-tetrazol-5-yl)-1H-benzo[d]triazole.

IV. Synthesis of 7-Amino-1H-benzo[d]triazole-4-carboximidamide

Amidines are strongly basic functional groups that can engage in ionic interactions and are valuable precursors for the synthesis of various heterocyclic systems.[5][11] The Pinner reaction is a classical method for converting nitriles to amidines, proceeding via an imidate intermediate.[11]

Scientific Rationale

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. This forms an imidate salt (Pinner salt), which can then be treated with ammonia or an amine to yield the corresponding amidine.[11] The reaction must be carried out under strictly anhydrous conditions to prevent hydrolysis of the imidate to an ester. The presence of the amino group on the benzotriazole ring will likely require an excess of HCl to ensure protonation of both the nitrile and the amino group.

Experimental Protocol: Pinner Reaction

This protocol is a general procedure for the Pinner reaction and should be optimized for the specific substrate.

Materials:

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or a solution in anhydrous solvent)

  • Anhydrous Ammonia (gas or a solution in anhydrous solvent)

  • Dry ice/acetone bath

Procedure:

  • Formation of Pinner Salt:

    • Dissolve 7-Amino-1H-benzo[d]triazole-4-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flask equipped with a drying tube.

    • Cool the solution in a dry ice/acetone bath.

    • Bubble anhydrous hydrogen chloride gas through the solution until saturation, or add a saturated solution of HCl in an anhydrous solvent.

    • Allow the mixture to stand at low temperature for 24-48 hours. The Pinner salt should precipitate.

    • Collect the precipitate by filtration under a nitrogen atmosphere and wash with anhydrous diethyl ether.

  • Formation of Amidine:

    • Suspend the isolated Pinner salt in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension, or add a solution of ammonia in an anhydrous solvent.

    • Stir the reaction at room temperature for several hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system to yield 7-Amino-1H-benzo[d]triazole-4-carboximidamide.

Data Summary Table

TransformationReagents and ConditionsPotential Challenges & Considerations
Amide Synthesis H₂SO₄, Acetic Acid, 50-60 °COver-hydrolysis to carboxylic acid. Potential for sulfonation of the aromatic ring at higher temperatures.
Amine Synthesis 10% Pd/C, H₂ (50-100 psi), MeOH, HClCatalyst poisoning by the amino group (mitigated by acid). Reduction of the benzotriazole ring at higher pressures/temperatures.
Tetrazole Synthesis NaN₃, ZnCl₂, DMF, 120-130 °CHandling of sodium azide (toxic and potentially explosive). Quenching of excess azide is critical.
Amidine Synthesis 1. Anhydrous HCl, EtOH 2. Anhydrous NH₃Strictly anhydrous conditions are required. The Pinner salt intermediate can be moisture-sensitive.

Visualizing the Transformations

Reaction Pathways Diagram

Functionalization_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition cluster_pinner Pinner Reaction Start 7-Amino-1H-benzo[d]triazole-4-carbonitrile Amide 7-Amino-1H-benzo[d]triazole-4-carboxamide Start->Amide H₂SO₄, AcOH Amine (7-Amino-1H-benzo[d]triazol-4-yl)methanamine Start->Amine H₂, Pd/C Tetrazole 7-Amino-4-(1H-tetrazol-5-yl)-1H-benzo[d]triazole Start->Tetrazole NaN₃, ZnCl₂ Amidine 7-Amino-1H-benzo[d]triazole-4-carboximidamide Start->Amidine 1. HCl, EtOH 2. NH₃

Caption: Key functionalization pathways of the nitrile group.

Experimental Workflow Diagram

Experimental_Workflow Start Start with 7-Amino-1H-benzo[d]triazole-4-carbonitrile Reaction Perform Chemical Transformation Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Isolated Functionalized Product Analysis->FinalProduct

Caption: General experimental workflow for nitrile functionalization.

Conclusion

The nitrile group of 7-Amino-1H-benzo[d]triazole-4-carbonitrile serves as a versatile handle for the introduction of diverse functionalities that are highly relevant to drug discovery and materials science. This guide has provided detailed protocols and the underlying scientific principles for four key transformations: hydrolysis to an amide, reduction to a primary amine, cycloaddition to a tetrazole, and conversion to an amidine. Successful implementation of these protocols requires careful consideration of the substrate's unique reactivity and the principles of chemoselectivity. The information and procedures outlined herein are intended to serve as a robust starting point for researchers to explore the rich chemical space accessible from this valuable heterocyclic scaffold.

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL not available)
  • Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in [bmim][BF 4 ]. [Link]

  • Pinner reaction - Wikipedia. [Link]

  • Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. [Link]

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  • Converting Nitriles to Amides - Chemistry Steps. [Link]

  • Reactions of Nitriles - Chemistry Steps. [Link]

  • Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole-Substituted Derivatives of 1 H -Benzotriazole for High-Energy Materials Applications. [Link]

  • Conversion of electron-rich aromatics into aromatic nitriles. [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click. [Link]

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  • A video demonstration of tetrazole synthesis from a nitrile and azide. [Link]

  • Amidines Synthesis by Reaction of 4-Amino-1,2,4-triazole with Nitriles. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • Tetrazoles via Multicomponent Reactions. [Link]

  • A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]

  • Application of Nitrile in Drug Design. [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]

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  • Synthesis and Biological Activity of oxo-7H-benzo[e]perimidine-4-carboxylic Acid Derivatives as Potent, Nonpeptide Corticotropin Releasing Factor (CRF) Receptor Antagonists. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

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  • Process for the reduction of nitro deriv
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

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  • Investigation for the easy and efficient synthesis of 1H-benzo[d][2][12]oxazine-2,4-diones. [Link]

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7-Amino-1H-benzo[d]triazole-4-carbonitrile: A Versatile Building Block for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Fluorophores

In the dynamic fields of chemical biology, diagnostics, and drug development, the demand for sophisticated molecular tools is incessant. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological processes in real-time. The core of every high-performance probe is its fluorophore—a scaffold that dictates its photophysical properties and sensing capabilities. The benzotriazole heterocycle has emerged as a privileged structure in the design of novel fluorophores, valued for its chemical stability and rich electronic characteristics that can be finely tuned through substitution.[1][2][3] This guide focuses on a promising, yet underexplored, derivative: 7-Amino-1H-benzo[d]triazole-4-carbonitrile .

This molecule uniquely combines an electron-donating amino group and an electron-withdrawing nitrile group on a conjugated benzotriazole core. This "push-pull" architecture is a classic design strategy for creating fluorophores with desirable properties such as high quantum yields, large Stokes shifts, and sensitivity to the local microenvironment.[4] The strategic placement of the amino group also provides a reactive handle for conjugating this building block to various recognition moieties (e.g., ligands, peptides, or reactive groups), enabling the construction of tailored probes for specific analytes or cellular targets.

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the core properties of 7-amino-1H-benzo[d]triazole-4-carbonitrile, outlines a proposed synthetic strategy, and presents detailed protocols for its application as a versatile building block in the development of novel fluorescent probes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the fundamental properties and safe handling procedures for any chemical building block is paramount before its integration into experimental workflows.

Core Properties

While extensive experimental data for 7-amino-1H-benzo[d]triazole-4-carbonitrile is not yet widely published, its basic physicochemical properties can be found in chemical databases.

PropertyValueSource
CAS Number 211096-53-6[1][2][3]
Molecular Formula C₇H₅N₅[5]
Molecular Weight 159.15 g/mol [5]
Predicted XLogP3 0.1[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 5[5]

The predicted low lipophilicity (XLogP3 of 0.1) suggests that while the core scaffold has some aqueous solubility, modifications for cellular imaging may require the incorporation of more hydrophobic groups to facilitate membrane permeability.[5]

Safety & Handling
  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthesis of the Building Block: A Proposed Pathway

While a definitive, peer-reviewed synthesis for 7-amino-1H-benzo[d]triazole-4-carbonitrile is not prominently documented, a plausible synthetic route can be devised based on established heterocyclic chemistry principles. The following multi-step synthesis is proposed, starting from commercially available precursors. This pathway provides a logical and experimentally sound approach for researchers to produce the title compound.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Reduction A 2,3-Diaminobenzonitrile B 2,3-Diamino-4-nitrobenzonitrile A->B HNO₃, H₂SO₄ C 2,3-Diamino-4-nitrobenzonitrile D 7-Nitro-1H-benzo[d]triazole-4-carbonitrile C->D NaNO₂, HCl E 7-Nitro-1H-benzo[d]triazole-4-carbonitrile F 7-Amino-1H-benzo[d]triazole-4-carbonitrile E->F SnCl₂·2H₂O, HCl or H₂, Pd/C

Protocol: Proposed Synthesis

Materials:

  • 2,3-Diaminobenzonitrile

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Appropriate organic solvents (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Step-by-Step Methodology:

  • Nitration of the Starting Material:

    • Rationale: Introduction of a nitro group is a key step, which will later be reduced to the target amine. The directing effects of the existing amino and cyano groups will likely favor nitration at the 4-position.

    • Procedure: Carefully add 2,3-diaminobenzonitrile to a cooled mixture of concentrated sulfuric acid and nitric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture over ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2,3-diamino-4-nitrobenzonitrile. Filter, wash with water, and dry. Purify by recrystallization or column chromatography.

  • Formation of the Benzotriazole Ring:

    • Rationale: Diazotization of one of the amino groups followed by intramolecular cyclization onto the adjacent amino group is a standard method for forming the triazole ring.[8]

    • Procedure: Dissolve the nitrated intermediate in dilute hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. After the addition, allow the mixture to stir for a short period. The triazole ring should form in situ. The product, 7-nitro-1H-benzo[d]triazole-4-carbonitrile, may precipitate from the solution or can be extracted with an organic solvent.

  • Reduction of the Nitro Group:

    • Rationale: The final step is the reduction of the nitro group to the desired 7-amino functionality. Stannous chloride in HCl is a classic and effective method for this transformation.[9] Alternatively, catalytic hydrogenation offers a milder, cleaner option.

    • Procedure (SnCl₂): Dissolve the nitro-benzotriazole in ethanol or a similar solvent and add a solution of SnCl₂·2H₂O in concentrated HCl.[9] Heat the mixture under reflux until the reaction is complete. Cool the solution, neutralize with a base, and extract the product into an organic solvent.

    • Procedure (Pd/C): Dissolve the nitro-benzotriazole in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the starting material is consumed. Filter off the catalyst and concentrate the solvent to obtain the final product, 7-amino-1H-benzo[d]triazole-4-carbonitrile.

Application as a Fluorescent Building Block: Design Principles and Protocols

The true potential of 7-amino-1H-benzo[d]triazole-4-carbonitrile lies in its utility as a scaffold for constructing "turn-on" or ratiometric fluorescent probes. The core principle involves modulating the electronic properties of the fluorophore through a reaction with a specific analyte.

Probe_Mechanism cluster_0 Probe Design cluster_1 Sensing Mechanism A 7-Amino-1H-benzo[d]triazole-4-carbonitrile (Fluorophore Core) B Recognition Moiety (Analyte-specific) A->B Linker C Probe (Low Fluorescence) 'OFF' State D Probe + Analyte C->D + Analyte E Product (High Fluorescence) 'ON' State D->E Reaction

Application Note 1: Probe for Detecting Reactive Oxygen Species (ROS)

Background: Reactive oxygen species, such as hydrogen peroxide (H₂O₂), play crucial roles in both normal physiology and disease. Boronate-based probes are a well-established class of sensors for H₂O₂.[10][11][12] The oxidation of the boronate ester by H₂O₂ releases a fluorescent phenol, leading to a "turn-on" signal. We can hypothesize the creation of a novel ROS probe by coupling a boronate-containing recognition group to the amino functionality of our benzotriazole building block.

Experimental Protocol: Synthesis and Characterization of a Hypothetical H₂O₂ Probe

  • Synthesis of the Probe:

    • Rationale: The amino group of 7-amino-1H-benzo[d]triazole-4-carbonitrile can be acylated with a carboxylic acid derivative of a boronate ester. 4-(Bromomethyl)phenylboronic acid pinacol ester is a suitable starting material for creating the recognition moiety.

    • Procedure:

      • Convert 4-(bromomethyl)phenylboronic acid pinacol ester to the corresponding carboxylic acid via a suitable synthetic route (e.g., Grignard reaction with CO₂).

      • Activate the resulting carboxylic acid using a peptide coupling agent (e.g., HATU, HOBt/EDC).

      • React the activated ester with 7-amino-1H-benzo[d]triazole-4-carbonitrile in an anhydrous aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).

      • Monitor the reaction by TLC or LC-MS. Purify the final probe by column chromatography.

  • Photophysical Characterization:

    • Rationale: To validate the probe's function, its fluorescence response to H₂O₂ must be quantified.

    • Materials: Spectrofluorometer, quartz cuvettes, stock solution of the probe in DMSO, hydrogen peroxide solution, phosphate-buffered saline (PBS, pH 7.4).

    • Procedure:

      • Prepare a working solution of the probe (e.g., 10 µM) in PBS.

      • Record the baseline fluorescence emission spectrum (excite at the predicted absorption maximum, which for similar structures is often in the UV-A or violet range).

      • Add increasing concentrations of H₂O₂ (from nanomolar to micromolar range) to the cuvette.

      • After a short incubation period, record the fluorescence emission spectrum for each concentration.

      • Plot the fluorescence intensity at the emission maximum against the H₂O₂ concentration to determine the detection limit and dynamic range.

  • Selectivity Assay:

    • Rationale: A useful probe must be selective for its target analyte over other biologically relevant species.

    • Procedure: Repeat the fluorescence measurement protocol with other common ROS and reactive nitrogen species (e.g., superoxide, nitric oxide, hypochlorite) at high physiological concentrations to ensure that they do not elicit a significant fluorescence response.

Application Note 2: Development of a pH-Sensing Probe

Background: The amino group on the benzotriazole ring is basic and can be protonated under acidic conditions. This protonation will significantly alter the electronic structure of the fluorophore, likely leading to a change in its fluorescence properties (either intensity or a shift in the emission wavelength). This intrinsic property can be harnessed to create a pH sensor.[13][14]

Experimental Protocol: Characterizing pH-Dependent Fluorescence

  • Materials: Spectrofluorometer, pH meter, a series of buffered solutions covering a wide pH range (e.g., pH 2 to 10), stock solution of 7-amino-1H-benzo[d]triazole-4-carbonitrile in DMSO.

  • Procedure:

    • Prepare a series of solutions of the building block (e.g., 5 µM) in buffers of varying pH.

    • Record the absorption and fluorescence emission spectra for each pH value.

    • Plot the fluorescence intensity (or the ratio of intensities at two different wavelengths for ratiometric analysis) against pH.

    • Determine the pKa of the fluorophore by fitting the data to the Henderson-Hasselbalch equation. This will define the pH range over which the molecule can act as a useful sensor.

Application Note 3: Live-Cell Imaging

Background: A key application of fluorescent probes is in visualizing analytes within living cells. This requires the probe to be cell-permeable, non-toxic, and to specifically react with its target in the complex cellular milieu.

General Protocol for Live-Cell Imaging:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa, A549) in appropriate medium.

    • Plate the cells onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a stock solution of the synthesized probe (e.g., 1-10 mM in DMSO).

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37 °C in a CO₂ incubator to allow for probe uptake.

  • Analyte Stimulation and Imaging:

    • Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove excess probe.

    • Add fresh imaging buffer to the cells.

    • To induce the production of the target analyte (e.g., for the H₂O₂ probe), treat the cells with a known stimulant (e.g., phorbol myristate acetate or menadione).

    • Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission wavelengths.

    • Capture images before and after stimulation to observe the "turn-on" fluorescence response.

Conclusion and Future Outlook

7-Amino-1H-benzo[d]triazole-4-carbonitrile stands as a building block with significant untapped potential. Its intrinsic "push-pull" electronic structure and the presence of a reactive amino handle make it an ideal candidate for the development of a new generation of fluorescent probes. The protocols and application notes provided here offer a foundational framework for researchers to synthesize this compound and explore its utility in creating sensors for a variety of biologically important analytes. Future work should focus on a full experimental characterization of its photophysical properties, including quantum yield and solvatochromism, and the synthesis and validation of probes for specific targets such as metal ions, enzymes, and other small molecules. As our understanding of this versatile scaffold grows, so too will its application in advancing our knowledge of complex biological systems.

References

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  • Google Patents. (n.d.). CN103641846A - Preparation method of 7-amino ceftriaxone sodium.
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 7-Amino-1H-benzo[d]triazole-4-carbonitrile

The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, known for its versatile biological activities which include antimicrobial, antiviral, and antitumor properties.[1] The specific compound, 7-Amino-1H-benzo[d]triazole-4-carbonitrile (Figure 1), possesses a unique substitution pattern that suggests potential for novel interactions with biological targets. Its molecular weight of 159.15 g/mol and XLogP3 of 0.1 place it well within the chemical space of drug-like molecules, making it an attractive candidate for high-throughput screening (HTS) campaigns.[2] This application note provides a comprehensive guide for researchers and drug development professionals on establishing a robust HTS workflow to identify and characterize the potential inhibitory activity of 7-Amino-1H-benzo[d]triazole-4-carbonitrile and its analogs against a representative protein kinase target.

Figure 1: Chemical Structure of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • Molecular Formula: C₇H₅N₅[2]

  • Molecular Weight: 159.15 g/mol [2]

  • CAS Number: 211096-53-6[2]

Principle of the Screening Campaign: A Multi-Faceted Approach to Hit Identification

The success of any HTS campaign hinges on a well-designed experimental workflow that minimizes false positives and negatives while maximizing efficiency and reproducibility.[3][4][5] This protocol outlines a three-stage screening cascade:

  • Primary Screen: A single-concentration screen of a diverse compound library, including 7-Amino-1H-benzo[d]triazole-4-carbonitrile, to identify initial "hits" that modulate kinase activity.

  • Confirmatory & Dose-Response Analysis: Re-testing of primary hits to confirm their activity and determine their potency (IC₅₀) through a dose-response curve.

  • Counter-Screens & Orthogonal Assays: A critical step to eliminate compounds that interfere with the assay technology (false positives) and to confirm the mechanism of action using a different detection method.

For this application note, we will focus on a fluorescence-based assay format, which is a dominant method in HTS due to its high sensitivity, versatility, and compatibility with automation.[6][7]

Experimental Workflow Overview

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Validation Primary_Screen Primary Screen (10 µM single point) Data_Analysis_1 Data Analysis (Z'-factor > 0.5) Primary_Screen->Data_Analysis_1 Primary_Hits Primary Hits (e.g., >50% inhibition) Data_Analysis_1->Primary_Hits Confirmatory_Screen Confirmatory Screen (Fresh compound) Primary_Hits->Confirmatory_Screen Progress Hits Dose_Response Dose-Response (IC50) (10-point curve) Confirmatory_Screen->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Counter_Screen Counter-Screen (Assay interference) Confirmed_Hits->Counter_Screen Progress Hits Orthogonal_Assay Orthogonal Assay (e.g., Luminescence) Counter_Screen->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits

Caption: A three-phase workflow for hit identification and validation.

Detailed Protocols

PART 1: Primary High-Throughput Screening

Objective: To identify compounds that inhibit the target kinase by at least 50% at a single concentration of 10 µM.

Assay Principle: A fluorescence polarization (FP) based assay. A fluorescently labeled peptide substrate is used. When the kinase phosphorylates the substrate, a phosphopeptide-specific antibody binds to it, creating a large molecular complex. This results in a high fluorescence polarization signal. Inhibitors of the kinase will prevent phosphorylation, leading to a low polarization signal.

Materials and Reagents:

  • Target Kinase: e.g., Mitogen-activated protein kinase 1 (MAPK1)

  • Fluorescently Labeled Substrate Peptide: e.g., FITC-labeled ERKtide

  • Antibody: Anti-phospho-ERKtide antibody

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test Compound: 7-Amino-1H-benzo[d]triazole-4-carbonitrile and other library compounds dissolved in 100% DMSO.

  • Controls:

    • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).

    • Negative Control: DMSO (vehicle).

  • Microplates: 384-well, low-volume, black, non-binding surface plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into the assay plates.

    • Dispense 50 nL of the positive control and negative control (DMSO) into designated wells.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and fluorescent peptide substrate in assay buffer.

    • Dispense 5 µL of the master mix into each well of the 384-well plate.

    • The final concentration of the kinase and peptide should be at their respective Km values, determined during assay development.

  • Initiation of Reaction:

    • Prepare an ATP solution in assay buffer.

    • Dispense 5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at its Km.

    • The final assay volume is 10 µL, with a final compound concentration of 10 µM and 1% DMSO.

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the detection solution containing the anti-phosphopeptide antibody.

    • Add 10 µL of the detection solution to each well.

    • Incubate for another 30 minutes at room temperature to allow for antibody binding.

    • Read the plates on a fluorescence polarization plate reader.

Data Analysis and Hit Criteria:

  • Z'-factor Calculation: The quality of the assay is determined by the Z'-factor, which should be consistently > 0.5.[8]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: Compounds exhibiting ≥ 50% inhibition are selected as primary hits.

PART 2: Dose-Response and IC₅₀ Determination

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Protocol:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the primary hit compounds, starting from 100 µM.

    • Dispense the diluted compounds into a 384-well plate.

  • Assay Execution:

    • Follow the same procedure as the primary screen (steps 2-5).

Data Analysis:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
Top The maximum response (asymptote).
Bottom The minimum response (asymptote).
HillSlope The steepness of the curve.
IC₅₀ The concentration of inhibitor that produces 50% of the maximal response.
PART 3: Counter-Screens and Orthogonal Assays

Objective: To eliminate false-positive hits and confirm the mechanism of action.

A. Counter-Screen for Assay Interference

Rationale: Some compounds can autofluoresce or interfere with the FP signal, leading to false-positive results. A counter-screen without the kinase enzyme is performed to identify such compounds.

Protocol:

  • Follow the dose-response protocol, but replace the kinase enzyme with an equal volume of assay buffer.

  • Compounds that show a dose-dependent change in the FP signal in the absence of the enzyme are flagged as potential assay interference compounds.

B. Orthogonal Assay

Rationale: To confirm that the inhibitory activity is genuine and not an artifact of the primary assay format. A luminescence-based assay is an excellent orthogonal choice as it relies on a different detection technology.[9][10][11][12]

Assay Principle: A bioluminescent kinase assay that measures the amount of ATP remaining after the kinase reaction. Low ATP levels (high luminescence) indicate high kinase activity, while high ATP levels (low luminescence) indicate inhibition.

Protocol:

  • Perform the kinase reaction as described in the primary screen (steps 1-4).

  • Instead of the FP detection reagent, add a commercial ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate for 10 minutes to allow for the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

  • Calculate IC₅₀ values as before. Hits that are confirmed in this orthogonal assay are considered validated.

Conclusion and Forward Look

This application note provides a robust framework for conducting a high-throughput screening campaign to evaluate 7-Amino-1H-benzo[d]triazole-4-carbonitrile as a potential kinase inhibitor. The multi-step process of primary screening, dose-response confirmation, and orthogonal validation is crucial for the identification of high-quality, validated hits. The benzotriazole core remains a promising starting point for the development of novel therapeutics, and a systematic screening approach as outlined here is the first step in unlocking its potential.

References

  • Bioluminescent Assays for High-Throughput Screening - PubMed. (n.d.).
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Application Note: A Multi-Technique Approach for Monitoring Reactions of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework of analytical techniques for monitoring chemical reactions involving 7-Amino-1H-benzo[d]triazole-4-carbonitrile, a key heterocyclic building block in pharmaceutical and materials science. Recognizing the compound's unique structural features—a primary amine, a nitrile group, and a benzotriazole core—this document outlines tailored protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the rationale behind methodological choices, offering researchers and drug development professionals a robust, field-proven workflow for accurate reaction profiling, kinetic analysis, and final product characterization.

Introduction: The Analytical Imperative

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a valuable scaffold in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficacy and safety of the final active pharmaceutical ingredient (API) are contingent upon the precise control and understanding of the synthetic reactions it undergoes. Monitoring these reactions is non-trivial due to the potential for side-product formation, isomeric impurities, and the nuanced reactivity of its multiple functional groups. This application note presents a multi-faceted analytical strategy to navigate these challenges, ensuring data integrity from reaction inception to completion.

Molecular Profile of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

The molecule's structure presents distinct analytical handles:

  • The Aromatic System: Provides strong UV chromophores, ideal for HPLC-UV detection.

  • The Primary Amine (-NH₂): A reactive site for substitutions, its consumption can be monitored.

  • The Nitrile Group (-C≡N): Possesses a characteristic IR stretching frequency.

  • The Benzotriazole Core: Contains protons and carbons with unique chemical shifts in NMR.

Caption: Structure of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

The Analytical Workflow: A Representative Reaction

To illustrate the application of these techniques, we will consider a common synthetic transformation: the N-alkylation of the 7-amino group. This reaction involves monitoring the consumption of the starting material and the formation of the N-alkylated product.

SM 7-Amino-1H-benzo[d]triazole-4-carbonitrile (Starting Material) Product 7-(Alkylamino)-1H-benzo[d]triazole-4-carbonitrile (Product) SM->Product Reaction Progress Reagent Alkyl Halide (R-X) + Base

Caption: A representative N-alkylation reaction scheme.

Chromatographic Techniques: Separation and Quantification

Chromatography is the cornerstone of reaction monitoring, providing the necessary separation of components in a complex mixture.

Application Note 3.1: HPLC for Quantitative Reaction Progress Monitoring

Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine reaction monitoring.[1] Its strength lies in its ability to separate compounds based on polarity, providing quantitative data on the consumption of starting materials and the formation of products over time. The aromatic nature of the benzotriazole core ensures strong UV absorbance, leading to high sensitivity.

Protocol 3.1: Reversed-Phase HPLC Method

  • Sample Preparation: a. Carefully withdraw 10-20 µL from the reaction mixture using a calibrated micropipette. b. Immediately quench the reaction by diluting the aliquot in 1.0 mL of a 50:50 acetonitrile/water mixture. This prevents further reaction and precipitates any incompatible salts. c. Vortex the sample thoroughly. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions: a. Instrument: A standard HPLC system with a UV or Diode Array Detector (DAD). b. Data Acquisition: Monitor at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or a specific λmax determined from a UV scan).[2]

  • Data Analysis: a. Identify the peaks corresponding to the starting material and product by retention time (verified by injecting standards). b. Calculate the percent conversion using the peak areas (assuming similar molar absorptivity for a preliminary assessment): % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

ParameterRecommended SettingRationale
Chromatographic Column C18 bonded silica gel, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for aromatic, moderately polar compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and suppresses ionization of the amino group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common, effective organic modifier for reversed-phase chromatography.[3]
Gradient Elution 10% to 90% B over 15 minutes, then hold for 5 minutesA broad gradient is effective for separating reactants, products, and potential impurities of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Detection 254 nm or λmaxBenzotriazoles typically have strong absorbance at this wavelength.
Application Note 3.2: LC-MS for Product Confirmation and Impurity Identification

Causality: While HPLC-UV provides quantitative data, it does not confirm the identity of the peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the definitive mass identification of MS.[4] This is crucial for unequivocally confirming the molecular weight of the desired product and identifying any unknown peaks, such as byproducts or intermediates.[5]

Protocol 3.2: LC-MS Analysis

  • Sample Preparation: Follow the same procedure as for HPLC (Protocol 3.1). Ensure the final concentration is suitable for MS detection (typically 1-10 µg/mL).

  • Instrumentation & Conditions: a. Use the same LC conditions as the HPLC method to allow for direct correlation of peaks. b. The LC eluent is directed into the mass spectrometer source.

  • Data Analysis: a. Extract the ion chromatogram for the expected m/z of the starting material [M+H]⁺ and the product [M+H]⁺. b. Confirm the molecular weight of the product peak. c. Analyze the mass spectra of impurity peaks to propose potential structures, which can provide valuable mechanistic insights.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic amino and triazole nitrogen atoms are readily protonated to form [M+H]⁺ ions, making ESI+ a highly sensitive technique.[5]
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Quadrupoles are robust for routine quantification, while TOF provides high mass accuracy for formula confirmation.[2]
Scan Range 100 - 500 m/zThis range will cover the molecular weights of the starting material, reagents, and expected products.
MS/MS Analysis Perform on key peaks (product, major impurities)Collision-Induced Dissociation (CID) fragments the parent ion, providing structural information that helps confirm identity.[6]

Spectroscopic Techniques: In-Situ Monitoring and Structural Elucidation

Spectroscopic methods offer a complementary view, providing real-time data and detailed structural information without the need for sample workup.

Application Note 4.1: In-Situ NMR for Kinetic Analysis

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of molecular transformations within the NMR tube.[7][8] By tracking the disappearance of reactant signals and the appearance of product signals in real-time, one can obtain high-quality kinetic data without altering the reaction conditions.[9]

Protocol 4.1: In-Situ ¹H NMR Monitoring

  • Sample Preparation: a. Dissolve a known quantity of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. b. Add a known quantity of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) whose peaks do not overlap with reactant or product signals. c. Acquire an initial spectrum (t=0). d. Initiate the reaction by injecting the second reagent (e.g., alkyl halide and a soluble, non-protonated base) directly into the NMR tube.

  • Data Acquisition: a. Immediately begin acquiring a series of ¹H NMR spectra at set time intervals. Modern spectrometers can be programmed for automated acquisition.[7]

  • Data Analysis: a. Identify unique, well-resolved peaks for the starting material and the product. b. Integrate these peaks relative to the constant integral of the internal standard to determine their changing concentrations over time. c. Plot concentration vs. time to determine reaction kinetics.

Application Note 4.2: Quantitative NMR (qNMR) for Accurate Yield Determination

Causality: For final product analysis, qNMR provides a highly accurate and precise method for determining purity and yield without the need for a specific reference standard of the product itself.[10] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[11]

Protocol 4.2: qNMR for Final Product Purity

  • Sample Preparation: a. Accurately weigh a specific amount of the crude, dried final product. b. Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same container.[12] c. Dissolve the mixture completely in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum using parameters optimized for quantification. This includes ensuring a long relaxation delay (D1, typically 5 times the longest T₁ of any peak of interest) to allow for full magnetization recovery between scans.[13]

  • Data Analysis: a. Integrate a well-resolved signal from the product and a signal from the internal standard. b. Calculate the purity using the following formula:

    Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard, x = analyte, std = standard.

Application Note 4.3: FTIR for Rapid Functional Group Tracking

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for a quick, qualitative assessment of a reaction's progress by monitoring changes in key functional groups.[14] It is particularly useful for confirming the consumption of the nitrile group or changes in the N-H bonds of the amino group.

Protocol 4.3: Attenuated Total Reflectance (ATR)-FTIR Monitoring

  • Sample Preparation: a. For in-situ monitoring with a fiber-optic probe, simply insert the probe into the reaction vessel. b. For offline monitoring, withdraw a small drop of the reaction mixture and place it directly on the ATR crystal.

  • Data Acquisition: a. Record a background spectrum of the empty ATR crystal or the initial reaction mixture. b. Record sample spectra over time.

  • Data Analysis: a. Monitor the disappearance or appearance of key vibrational bands.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeExpected Change in N-Alkylation
-C≡N (Nitrile) ~2220 - 2240C≡N StretchShould remain unchanged
-NH₂ (Amine) ~3300 - 3500N-H StretchDisappearance of two bands, appearance of one N-H band for secondary amine product.[15]
Aromatic C-H ~3000 - 3100C-H StretchMinor changes expected
Aromatic C=C ~1450 - 1600C=C Ring StretchMinor changes expected

Integrated Analytical Workflow and Method Validation

Causality: No single analytical technique provides a complete picture. A synergistic approach is required for robust reaction analysis. The workflow below illustrates a logical progression from rapid qualitative checks to definitive quantitative analysis.

G cluster_workflow Integrated Reaction Monitoring Workflow start Reaction Start in_situ_ftir In-Situ FTIR (Optional, Real-time) start->in_situ_ftir Quick Check hplc_sampling Time Point Sampling (e.g., 0, 1, 4, 24h) start->hplc_sampling in_situ_ftir->hplc_sampling hplc_analysis HPLC-UV Analysis hplc_sampling->hplc_analysis decision Reaction Complete? hplc_analysis->decision decision->hplc_sampling No workup Reaction Work-up & Product Isolation decision->workup Yes final_analysis Final Product Characterization workup->final_analysis lcms LC-MS Analysis (Identity Confirmation) final_analysis->lcms qnmr qNMR Analysis (Purity/Yield) final_analysis->qnmr end Validated Product lcms->end qnmr->end

Caption: A logical workflow for comprehensive reaction analysis.

Trustworthiness through Validation: Every protocol described must be part of a self-validating system. For applications in drug development, these analytical methods must be formally validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[16] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components (e.g., starting materials, impurities).[17]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The successful synthesis of derivatives from 7-Amino-1H-benzo[d]triazole-4-carbonitrile relies on a deep understanding of the reaction's progress, efficiency, and purity. By integrating chromatographic and spectroscopic techniques as outlined in this guide, researchers can build a comprehensive analytical dataset. This multi-technique approach, moving from rapid qualitative checks with FTIR to quantitative monitoring with HPLC and definitive structural confirmation with LC-MS and NMR, provides the robust, reliable data essential for process optimization, quality control, and successful drug development outcomes.

References

  • ResearchGate. (2025). Analytical methods for determination of benzodiazepines. A short review.
  • PMC.
  • ResearchGate. (2025).
  • Analytical method valid
  • Gavin Publishers. (2018).
  • LGC Group.
  • MDPI. (2022). 4-(4-(((1H-Benzo[d][1][19][20]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, In Silico Studies, and Evaluation as Acetylcholinesterase Inhibitor.

  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Google Patents. (2019). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
  • Pharmaffiliates. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Sigma-Aldrich. (2017).
  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra.
  • ACS Publications. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring.
  • University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry.
  • Patsnap. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring.
  • Sigma-Aldrich. Purity by Absolute qNMR Instructions.
  • Agilent Technologies. (2011).
  • PMC. (2012).
  • Royal Society of Chemistry. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important heterocyclic compound.

Overview of the Synthetic Pathway

The synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile is typically achieved through a multi-step process commencing with a suitably substituted benzonitrile. A common and effective route involves the formation of an ortho-diamino functionality, which is then converted to the benzotriazole ring system via diazotization and intramolecular cyclization.

A plausible and efficient synthetic route starts from 4-amino-3-nitrobenzonitrile. This starting material undergoes reduction of the nitro group to afford 3,4-diaminobenzonitrile. Subsequent diazotization of one of the amino groups, followed by in-situ cyclization, yields the final product.

Synthesis_Pathway A 4-Amino-3-nitrobenzonitrile B 3,4-Diaminobenzonitrile A->B Reduction (e.g., H2, Pd/C) C 7-Amino-1H-benzo[d]triazole-4-carbonitrile B->C Diazotization & Cyclization (e.g., NaNO2, HCl)

Caption: General synthetic scheme for 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminobenzonitrile from 4-Amino-3-nitrobenzonitrile

This procedure outlines the reduction of the nitro group of 4-amino-3-nitrobenzonitrile to yield the key intermediate, 3,4-diaminobenzonitrile, via catalytic hydrogenation.[1]

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Diatomaceous earth (Celite®)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4-amino-3-nitrobenzonitrile (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon catalyst to the solution.

  • Seal the flask and degas the mixture by applying a vacuum and backfilling with an inert gas (repeat three times).

  • Introduce hydrogen gas to the flask (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with a small amount of the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3,4-diaminobenzonitrile, which can be used in the next step, sometimes without further purification.

Protocol 2: Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

This protocol describes the diazotization of 3,4-diaminobenzonitrile and subsequent intramolecular cyclization to form the target benzotriazole. This reaction is based on the well-established method of forming benzotriazoles from o-phenylenediamines.

Materials:

  • 3,4-Diaminobenzonitrile

  • Hydrochloric acid (HCl) or Acetic Acid

  • Sodium nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • Dissolve 3,4-diaminobenzonitrile (1.0 eq) in a mixture of acid (e.g., glacial acetic acid and water, or dilute hydrochloric acid) in a beaker or flask. Gentle warming may be required to achieve a clear solution.

  • Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Prepare a solution of sodium nitrite (a slight molar excess) in cold water.

  • Add the sodium nitrite solution dropwise to the cold solution of the diamine while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a designated period (e.g., 30 minutes), monitoring for the formation of a precipitate.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with ice-cold water to remove any residual acid and inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve yield and product quality.

Troubleshooting_Yield Start Low Yield of 7-Amino-1H-benzo[d]triazole-4-carbonitrile Q1 Incomplete Diazotization? Start->Q1 Q2 Decomposition of Diazonium Salt? Start->Q2 Q3 Side Reactions? Start->Q3 Q4 Poor Cyclization? Start->Q4 A1 Ensure adequate acidity. Check purity of NaNO2. Maintain low temperature (0-5 °C). Q1->A1 A2 Strict temperature control is critical. Avoid prolonged reaction times at elevated temperatures. Q2->A2 A3 Control rate of NaNO2 addition. Ensure proper stirring to avoid localized high concentrations. Q3->A3 A4 Ensure starting material is fully dissolved. Check pH of the reaction mixture. Q4->A4

Caption: Troubleshooting workflow for low yield.

Q1: My yield of 7-Amino-1H-benzo[d]triazole-4-carbonitrile is consistently low. What are the likely causes during the diazotization step?

A1: Low yields in benzotriazole synthesis often originate from issues in the diazotization and cyclization steps. Here are the primary factors to consider:

  • Inadequate Acidity: The reaction requires a sufficiently acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and to protonate the amino group, making it susceptible to nitrosation. If the medium is not acidic enough, the formation of the diazonium salt will be incomplete.

    • Solution: Ensure you are using the correct concentration and volume of acid as specified in the protocol. Using a mineral acid like HCl can be effective.

  • Purity of Sodium Nitrite: Old or improperly stored sodium nitrite can degrade, leading to an insufficient amount of nitrous acid being generated.

    • Solution: Use a fresh, high-purity batch of sodium nitrite.

  • Temperature Control: The diazotization reaction is exothermic and the resulting diazonium salt is often unstable at higher temperatures.

    • Solution: It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition of the sodium nitrite solution. Use an efficient ice-salt bath if necessary.

Q2: I observe gas evolution and a dark-colored reaction mixture. What is happening and how can I prevent it?

A2: Vigorous gas evolution (N₂) and the formation of dark, often tarry, byproducts are indicative of diazonium salt decomposition. Aryl diazonium salts, while more stable than their alkyl counterparts, can still decompose, especially if the temperature is not strictly controlled.

  • Causality: The diazonium group is an excellent leaving group (N₂ gas). At elevated temperatures, it can be displaced by various nucleophiles present in the reaction mixture (including water), leading to a mixture of unwanted phenols and other decomposition products.

  • Preventative Measures:

    • Strict Temperature Control: This is the most critical parameter. Ensure your cooling bath is effective and monitor the internal reaction temperature closely.

    • Controlled Rate of Addition: Add the sodium nitrite solution slowly and dropwise to allow for efficient heat dissipation.

    • Efficient Stirring: Good agitation ensures that there are no localized "hot spots" where the temperature can rise and initiate decomposition.

Q3: The final product is impure and difficult to purify. What are the potential side products?

A3: Impurities can arise from several side reactions:

  • Azo Coupling: If the diazotization is not complete or if the pH is not sufficiently acidic, the newly formed diazonium salt can couple with the unreacted starting material (3,4-diaminobenzonitrile) or the product itself to form colored azo compounds.

    • Solution: Maintain a sufficiently acidic environment and ensure a slight excess of the diazotizing agent to drive the reaction to completion.

  • Phenol Formation: As mentioned, decomposition of the diazonium salt can lead to the formation of phenolic byproducts.

    • Solution: Strict temperature control is the best way to minimize this side reaction.

  • Bis-triazole Formation: While less common with ortho-diamines, intermolecular reactions can potentially occur, leading to dimeric structures.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the crude product. Experiment with different solvent systems (e.g., ethanol, water, or mixtures) to find the optimal conditions.

  • Column Chromatography: For stubborn impurities, silica gel column chromatography can be an effective purification technique.

Q4: The reduction of 4-amino-3-nitrobenzonitrile to 3,4-diaminobenzonitrile is incomplete. How can I optimize this step?

A4: Incomplete reduction can lead to impurities that complicate the subsequent diazotization step.

  • Catalyst Activity: The palladium on carbon catalyst can lose activity over time or if it has been exposed to air and moisture.

    • Solution: Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere before the introduction of hydrogen.

  • Hydrogen Pressure: For some substrates, atmospheric pressure from a balloon may not be sufficient for complete reduction in a reasonable timeframe.

    • Solution: If available, use a hydrogenation apparatus that allows for higher hydrogen pressures.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC until the starting material has completely disappeared.

Frequently Asked Questions (FAQs)

Q: Why is a low temperature crucial for the diazotization reaction? A: The diazonium salt intermediate is thermally unstable. At temperatures above 5-10 °C, it can readily decompose, leading to a significant decrease in yield and the formation of impurities. The primary decomposition pathway involves the loss of nitrogen gas (N₂) to form a highly reactive aryl cation, which can then react with water to form phenols or with other nucleophiles present.

Q: Can I use a different acid for the diazotization step? A: Yes, while acetic acid is commonly used, mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are also effective. The choice of acid can influence the solubility of the starting material and the stability of the diazonium salt. It is important to ensure that the reaction medium remains strongly acidic throughout the process.

Q: How can I monitor the progress of the diazotization reaction? A: A simple and effective way to check for the completion of the diazotization is to test for the presence of excess nitrous acid. This can be done by taking a drop of the reaction mixture and spotting it on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, suggesting that all the primary amine has been consumed.

Q: Is it necessary to purify the 3,4-diaminobenzonitrile intermediate? A: In many cases, the crude 3,4-diaminobenzonitrile obtained after filtering off the hydrogenation catalyst and evaporating the solvent is of sufficient purity to be used directly in the diazotization step.[1] However, if the reduction was incomplete or if significant byproducts were formed, purification by recrystallization or column chromatography may be necessary to achieve a high yield and purity of the final product.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt intermediate.
NaNO₂ Stoichiometry Slight molar excess (e.g., 1.1 eq)Ensures complete conversion of the primary amine to the diazonium salt.
Acidic Medium Sufficiently acidic (e.g., dilute HCl or aqueous acetic acid)Required for the in-situ generation of nitrous acid and stabilization of the diazonium salt.
Hydrogenation Pressure Atmospheric to 50 psiHigher pressure can increase the rate of reduction of the nitro group.[1]

References

Sources

Technical Support Center: Troubleshooting 7-Amino-1H-benzo[d]triazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Low conversion rates can stem from various factors, from starting material purity to subtle variations in reaction conditions. This document provides in-depth, experience-based answers to frequently encountered problems to help you optimize your reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Category 1: Low or No Product Formation
Q1: My overall yield for 7-Amino-1H-benzo[d]triazole-4-carbonitrile is extremely low. Where should I start my investigation?

A1: A low overall yield in a multi-step synthesis points to issues in one or more key transformations. The synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile typically proceeds through:

  • Diazotization of an appropriate diaminobenzene precursor.

  • Intramolecular Cyclization to form the benzotriazole ring.

  • Sandmeyer Cyanation to install the nitrile group.

Start by systematically evaluating each step. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint which specific conversion is failing. A common culprit is the instability of the intermediate diazonium salt, which is highly sensitive to temperature.[1]

Q2: I suspect my starting materials are the problem. How can I assess their quality and what are the risks?

A2: The quality of your starting material, typically a derivative of o-phenylenediamine, is critical.[2] O-phenylenediamine and its derivatives are susceptible to air oxidation, which can lead to colored impurities and the formation of polymeric byproducts that can interfere with the reaction.

Validation Protocol:

  • Visual Inspection: High-purity o-phenylenediamine should be a white to light tan crystalline solid. Dark brown or black coloration suggests significant oxidation.

  • Melting Point: Determine the melting point of your starting material and compare it to the literature value (e.g., pure o-phenylenediamine melts at 100-102 °C). A broad or depressed melting point indicates impurities.

  • Purity Analysis: Use NMR or GC-MS to confirm the identity and purity of the starting material before use.

  • Purification: If impurities are detected, consider recrystallization or sublimation to purify the starting material.

Q3: How critical is temperature control during the diazotization and cyclization steps?

A3: Temperature control is arguably the most critical parameter in this synthesis. Aromatic diazonium salts are notoriously unstable at elevated temperatures.

  • Diazotization: This step must be performed at low temperatures, typically between 0 and 5 °C.[1] This is achieved using an ice-salt bath. The reason for this is to prevent the premature decomposition of the diazonium salt, which would lead to the formation of phenols and other byproducts, drastically reducing the yield. The reaction mechanism involves the formation of a nitrosonium ion (N=O+) from nitrous acid, which then reacts with the primary aromatic amine.[3][4]

  • Cyclization: While the initial diazotization requires cold conditions, the subsequent intramolecular cyclization to form the benzotriazole ring can sometimes benefit from a slight, controlled increase in temperature.[5][6] However, this must be carefully optimized. For some protocols, allowing the reaction to warm slowly to room temperature is sufficient.[6] Uncontrolled warming will lead to decomposition.

Category 2: Significant Impurity/Byproduct Formation
Q4: My LC-MS analysis shows a significant peak that does not correspond to my product or starting material. What are the likely side reactions?

A4: Several side reactions can occur, leading to significant impurities:

  • Phenol Formation: If the diazonium salt intermediate is exposed to water at elevated temperatures, it will readily decompose to form the corresponding phenol, releasing nitrogen gas. This is often the major byproduct if temperature control is lost.

  • Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds. If unreacted starting amine is present, the diazonium salt can couple with it to form colored azo compounds.[7] This is more likely if the reaction medium is not sufficiently acidic.

  • Incomplete Cyanation: During the Sandmeyer reaction, if the displacement of the diazonium group is not complete, you may isolate unreacted diazonium salt (which may decompose upon workup) or other Sandmeyer byproducts (e.g., chloro- or bromo-derivatives if using CuCl or CuBr).[8]

Q5: How can I minimize the formation of colored azo dye impurities?

A5: Azo dye formation occurs when the electrophilic diazonium ion attacks an unreacted, nucleophilic aromatic amine. To prevent this:

  • Maintain Acidity: Ensure the reaction medium is sufficiently acidic. The acid protonates the free amino group of the starting material, rendering it non-nucleophilic and preventing it from coupling with the diazonium salt.

  • Stoichiometry Control: Use a slight excess of sodium nitrite to ensure all the primary amine is converted to the diazonium salt. However, a large excess of nitrous acid can lead to other side reactions.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the cooled amine solution.[6] This ensures localized concentrations of nitrous acid are minimized and the temperature is kept uniformly low.

Category 3: Reagent and Reaction Condition Optimization
Q6: What is the optimal solvent system for the diazotization and Sandmeyer steps?

A6:

  • Diazotization: This is almost always carried out in an aqueous acidic medium. Acetic acid is often preferred over strong mineral acids like HCl for benzotriazole synthesis as it can provide cleaner reaction profiles and better yields. The acid serves to generate nitrous acid in situ from sodium nitrite and to keep the reaction medium at the correct pH.[3]

  • Sandmeyer Cyanation: The choice of solvent can be critical here. While the reaction can be run in water, using a co-solvent like acetonitrile can improve the solubility of the organic species and the efficiency of the cyanation.[9][10] Modern protocols sometimes use acetonitrile as both the solvent and the cyanide source in palladium-catalyzed variations.[9]

Q7: Does the choice of cyanide source impact the Sandmeyer reaction outcome?

A7: Yes, significantly. The classic Sandmeyer reaction uses a copper(I) cyanide (CuCN) salt.[8] The copper(I) species is crucial as it acts as a catalyst, facilitating the single-electron transfer (SET) mechanism that generates an aryl radical, which then reacts with the cyanide.

  • Copper(I) Cyanide (CuCN): This is the traditional and most common reagent. It is effective but highly toxic and requires careful handling.

  • Sodium or Potassium Cyanide with Copper Catalyst: Sometimes, a mixture of NaCN or KCN with a catalytic amount of a copper(I) salt is used.[11]

  • Alternative Cyanide Sources: Modern methods have explored less toxic cyanide sources. For instance, palladium-catalyzed reactions can sometimes use acetonitrile as the cyanide source, although this may require different reaction conditions.[9] Tetrabutylammonium cyanide has also been used in copper-free protocols.[10]

Experimental Protocols & Data

Protocol 1: Standard Synthesis of Benzotriazole from o-Phenylenediamine

This protocol illustrates the core principles of diazotization and cyclization, which form the basis for synthesizing the 7-Amino-1H-benzo[d]triazole backbone.

  • Dissolution: Dissolve o-phenylenediamine (0.1 mol) in glacial acetic acid (e.g., 120 mL) and a small amount of water in a flask. Gentle warming may be required for complete dissolution.[6]

  • Cooling: Cool the solution to 15°C in an ice bath with vigorous magnetic stirring.[6]

  • Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in water (e.g., 15 mL). Add this solution in a single portion to the stirred amine solution.[6]

  • Controlled Warming: An exothermic reaction will occur, with the temperature rising. The color will change from deep red to pale brown. It is essential that the temperature rises; for smaller scale reactions, removing the cooling bath may be necessary to ensure this temperature increase occurs.[5]

  • Cooling & Precipitation: After the initial exotherm subsides, allow the mixture to cool, then chill thoroughly in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.[6]

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from boiling water or benzene.

Table 1: Troubleshooting Guide - Cause & Effect
Observed Problem Potential Cause Scientific Rationale Recommended Solution
Very Low or No Yield Improper temperature control (>10 °C) during diazotization.Diazonium salts are unstable and decompose rapidly at higher temperatures, primarily to phenols.[1]Maintain a strict temperature of 0-5 °C using an ice-salt bath during NaNO₂ addition.
Dark, Tarry Product Oxidation of o-phenylenediamine starting material.Aromatic diamines are sensitive to air oxidation, leading to polymeric, colored impurities that inhibit crystallization.Use high-purity, light-colored starting material. If necessary, purify by recrystallization or sublimation before use.
Reaction Stalls Incomplete generation of nitrous acid.The reaction requires an acidic medium to convert NaNO₂ to the active diazotizing agent, HNO₂.Ensure sufficient acid (e.g., acetic acid) is used and that the pH is acidic throughout the NaNO₂ addition.
Low Yield in Cyanation Inefficient copper(I) catalyst.The Sandmeyer reaction relies on a Cu(I)-catalyzed electron transfer to the diazonium salt.[8]Use a fresh, high-quality source of copper(I) cyanide. Ensure reaction conditions are optimized for the catalyst.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram outlines the critical stages in the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

G cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: Cyanation A 1. Starting Material (Diaminobenzene Derivative) B 2. Diazotization (NaNO₂, Acid, 0-5°C) A->B Reagent Quality Check C 3. Intramolecular Cyclization (Controlled Warming) B->C Strict Temp. Control D 4. Sandmeyer Reaction (CuCN) C->D Intermediate Check E 5. Product Isolation & Purification D->E Purity Analysis G start Low Conversion Rate Observed check_step1 Isolate & Analyze Intermediate After Cyclization Step? start->check_step1 step1_fail Problem is in Diazotization/ Cyclization (Step 1) check_step1->step1_fail  No/Low Intermediate step2_fail Problem is in Sandmeyer Cyanation (Step 2) check_step1->step2_fail Good Intermediate Yield   check_temp Was Temp < 5°C During NaNO₂ Add? step1_fail->check_temp temp_issue Root Cause: Diazonium Decomposition. ACTION: Improve Cooling. check_temp->temp_issue No check_sm Is Starting Material Pure? check_temp->check_sm Yes check_sm->step1_fail Yes sm_issue Root Cause: Side Reactions from Impurities. ACTION: Purify Starting Material. check_sm->sm_issue No check_cu Is CuCN Reagent Old or Oxidized? step2_fail->check_cu cu_issue Root Cause: Inactive Catalyst. ACTION: Use Fresh CuCN. check_cu->cu_issue Yes check_conditions Are Reaction Conditions (Solvent, Temp) Optimal? check_cu->check_conditions No check_conditions->step2_fail Yes conditions_issue Root Cause: Suboptimal Reaction. ACTION: Review Literature for Optimized Conditions. check_conditions->conditions_issue No

Caption: A logical guide to troubleshooting low yields.

References

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Wang, Z., et al. (2013). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Royal Society of Chemistry.
  • Beilstein Journals. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved January 17, 2026, from [Link]

  • ACS Omega. (n.d.). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Benzotriazole Synthesis.
  • Nguyen, D. V., et al. (2024). DESIGN AND SYNTHESIS OF SOME NOVEL AMINO ACID DERIVATIVES CONTAINING BENZO[d]THIAZOLE.
  • Chemical Information Services. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved January 17, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN106496065B - A kind of o-phenylenediamine Schiff base derivatives and the preparation method and application thereof.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025).
  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Sandmeyer reactions. Part 6.
  • JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved January 17, 2026, from [Link]

  • Stack Exchange. (2022). Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Retrieved January 17, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 17, 2026, from [Link]

Sources

Identification and removal of byproducts in the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the successful synthesis and isolation of your target molecule.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile typically proceeds via the diazotization of 3,4-diaminobenzonitrile, followed by an intramolecular cyclization. While the reaction appears straightforward, the presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the aromatic ring introduces complexities that can lead to the formation of various byproducts.

The core of the issue often lies in the stability of the intermediate diazonium salt. Diazonium salts are notoriously unstable and can undergo a variety of side reactions if not handled under optimal conditions.[1][2][3] This guide will address the identification and removal of these byproducts, ensuring you obtain a high-purity final product.

Diagram of the General Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 3,4-Diaminobenzonitrile B Diazotization (NaNO2, Acid) A->B Reactant C Crude Product (7-Amino-1H-benzo[d]triazole-4-carbonitrile + Byproducts) B->C Intramolecular Cyclization D Purification Step (e.g., Recrystallization, Chromatography) C->D E Pure 7-Amino-1H-benzo[d]triazole-4-carbonitrile D->E Isolated Product F Characterization (NMR, MS, HPLC) E->F

Caption: General workflow for the synthesis and purification of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction mixture turned dark brown/black upon addition of sodium nitrite. What is causing this and is my reaction salvageable?

A1: The formation of dark-colored, often tarry, byproducts is a common issue in diazotization reactions.[2]

  • Causality: This is primarily due to the decomposition of the diazonium salt intermediate at elevated temperatures. The diazonium salt is thermally unstable and can decompose to form highly reactive species that polymerize or couple with other molecules in the reaction mixture, leading to the observed dark coloration. Another potential cause is the formation of azo dyes through self-coupling of the diazonium salt with the electron-rich starting material or product.

  • Troubleshooting & Prevention:

    • Strict Temperature Control: It is critical to maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite.[2] Use an ice-salt bath for efficient cooling.

    • Slow Addition: Add the sodium nitrite solution dropwise with vigorous stirring to dissipate heat effectively and prevent localized temperature spikes.

    • In-Situ Use: The generated diazonium salt should be used immediately in the subsequent cyclization step without isolation.[2]

  • Salvageability: While a dark coloration indicates byproduct formation, your desired product may still be present. Proceed with the workup and purification. The colored impurities are often polymeric and can sometimes be removed during purification, although yields may be compromised.

Q2: I have isolated my crude product, but TLC and NMR analysis show multiple spots/peaks. What are the likely byproducts?

A2: The presence of multiple impurities is common. Based on the reactivity of the starting materials and intermediates, the following byproducts are plausible:

  • Isomeric Benzotriazoles: Depending on which nitrogen atom of the triazole ring the proton resides, different tautomers can exist. While these are generally in equilibrium, they can sometimes be observed as distinct species under certain analytical conditions.

  • Azo-Coupled Dimers: The diazonium intermediate can couple with the starting 3,4-diaminobenzonitrile or the product, 7-Amino-1H-benzo[d]triazole-4-carbonitrile, to form colored azo compounds.

  • Phenolic Byproducts: If the reaction temperature is too high, the diazonium salt can react with water to form phenolic compounds. These are often highly colored and can be difficult to remove.

  • Unreacted Starting Material: Incomplete diazotization will result in the presence of 3,4-diaminobenzonitrile in your crude product.

Table 1: Potential Byproducts and their Characteristics

Byproduct TypePotential StructureKey Identifying Features
Azo-Coupled Dimers Ar-N=N-Ar' (where Ar and Ar' are substituted phenyl rings)Highly colored (yellow, orange, or red). Will have a significantly higher molecular weight than the desired product, which can be confirmed by mass spectrometry.
Phenolic Byproducts Aromatic ring with a hydroxyl group instead of the triazole.Will show a broad -OH stretch in the IR spectrum. The presence of a phenolic proton can be observed in the 1H NMR spectrum, which will be absent in the desired product.
Unreacted Starting Material 3,4-DiaminobenzonitrileWill have a distinct TLC Rf value and characteristic peaks in the 1H NMR spectrum corresponding to the starting material.

Q3: How can I effectively remove these byproducts to obtain a high-purity final product?

A3: A multi-step purification strategy is often necessary.

  • Recrystallization: This is a powerful technique for removing impurities with different solubility profiles.

    • Solvent Selection: For polar compounds like 7-Amino-1H-benzo[d]triazole-4-carbonitrile, polar solvents are generally a good starting point. Common choices include ethanol, methanol, water, or mixtures like ethanol/water or acetone/hexane.[4] Experiment with small amounts of your crude product to find a solvent that dissolves it well when hot but poorly when cold.

    • Protocol: A general protocol for recrystallization can be found in the "Experimental Protocols" section.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is a common choice, but due to the basic nature of the amino group, streaking on the TLC plate and poor separation on a silica column can occur.[5]

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

    • Troubleshooting Streaking: To mitigate streaking on silica gel, consider the following:

      • Add a Basic Modifier: Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes.[6]

      • Alternative Stationary Phases: For very polar or basic compounds, consider using alumina (neutral or basic) or a reversed-phase (C18) column.[6]

Diagram of the Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (TLC/NMR) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity > 95% column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity < 95% check_purity2 Check Purity (TLC/NMR) column_chromatography->check_purity2 check_purity2->pure_product Purity > 95% streaking Streaking on TLC/Column? check_purity2->streaking Purity < 95% streaking->column_chromatography No, optimize eluent add_modifier Add Basic Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier Yes add_modifier->column_chromatography change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) add_modifier->change_stationary_phase Still streaking change_stationary_phase->column_chromatography

Caption: A logical workflow for troubleshooting the purification of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

III. Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot and show low solubility when cool.[4][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should provide a good separation of your product from the impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

IV. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Alberta, Department of Chemistry. Column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2024). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

  • Synthesis of Aminobenzotriazoles. (1999). Molecules, 4(4), 284-286. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • ResearchGate. (2025). On the cyclization of ortho-alkynylbenzene diazonium salts. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • ResearchGate. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. [Link]

  • ResearchGate. (2020). Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

  • Google Patents. (n.d.). CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.

  • PubMed. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. [Link]

  • Google Patents. (n.d.). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.

  • PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. [Link]

  • ResearchGate. (2019). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]

  • CoLab. (2020). Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future.

  • ResearchGate. (n.d.). Intramolecular cyclization of 2‐acetylenic aryl diazonium salts to synthesize 1H‐indazole‐3‐ketones. [Link]

  • PubMed Central. (n.d.). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. [Link]

Sources

Optimizing reaction conditions for the derivatization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, prized for its unique structural and electronic properties.[1][2][3] The strategic modification of its 7-amino group is a critical step in the synthesis of novel compounds with diverse pharmacological activities. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its derivatization, ensuring robust, reproducible, and high-yielding synthetic outcomes. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the derivatization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Q1: What is the primary reactive site on 7-Amino-1H-benzo[d]triazole-4-carbonitrile for derivatization? The primary site for derivatization under standard conditions is the exocyclic amino group at the C7 position. This primary aromatic amine is significantly more nucleophilic than the nitrogen atoms within the benzotriazole ring system, allowing for selective reactions.

Q2: What are the most common derivatization reactions for this compound? The most common and synthetically useful derivatizations involve the formation of amide or sulfonamide bonds. These include:

  • N-Acylation: Reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) to form N-acyl derivatives.[4][5]

  • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form N-sulfonyl derivatives.

Q3: Why is a base essential when using acyl or sulfonyl halides? When an acyl halide or sulfonyl halide reacts with the amino group, a strong acid (HCl) is generated as a byproduct. A base, such as pyridine or triethylamine, is crucial to neutralize this acid.[4] Without a base, the generated acid would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4]

Q4: Can the triazole ring nitrogens participate in the reaction? While the 7-amino group is the most reactive site, the triazole nitrogens can undergo reactions, particularly under more forcing conditions or with specific reagents. N-alkylation, for instance, can sometimes yield a mixture of 1- and 2-substituted isomers on the triazole ring.[3] However, for acylation and sulfonylation, selectivity for the amino group is high under controlled, mild conditions.

Q5: How does solvent choice impact the reaction? The solvent is critical for success. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are preferred.[4] These solvents will not react with the highly electrophilic acylating or sulfonylating agents, unlike protic solvents (e.g., water, alcohols).

Troubleshooting and Optimization Guide

This in-depth guide addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction shows a high percentage of unreacted starting material by TLC/LCMS analysis. What are the likely causes and how can I improve conversion?

This is a common issue that can stem from several factors related to reagents and reaction conditions.

  • Potential Cause 1: Deactivated Amine. The most frequent cause is the protonation of the starting amine by acid generated in situ.

    • Solution: Ensure you are using an adequate amount of a suitable base. For acyl or sulfonyl chlorides, at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine or a nucleophilic catalyst like pyridine should be used. If the starting material is an acid salt (e.g., a hydrochloride salt), additional base will be required to liberate the free amine.

  • Potential Cause 2: Inactive Acylating/Sulfonylating Agent. Acyl halides, sulfonyl chlorides, and anhydrides are sensitive to moisture and can hydrolyze over time, losing their reactivity.

    • Solution: Use freshly opened or properly stored reagents. If hydrolysis is suspected, the reagent can be purified by distillation. Always handle these reagents under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Potential Cause 3: Insufficient Reaction Time or Temperature. The derivatization may be kinetically slow.

    • Solution: Monitor the reaction progress by TLC or LCMS.[4] If the reaction has stalled at room temperature, gentle heating (e.g., to 40-50 °C) can often drive it to completion. Be cautious, as excessive heat can lead to side products.

  • Potential Cause 4: Poor Solubility. If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

    • Solution: Ensure all solids are dissolved before adding the derivatizing agent. If solubility is an issue in solvents like DCM or THF, consider a more polar aprotic solvent such as DMF.

Issue 2: Formation of Multiple Unidentified Products

Question: My reaction mixture shows several spots on TLC in addition to my desired product. How can I improve the reaction's selectivity?

The formation of multiple products points to side reactions or impurities.

  • Potential Cause 1: Impure Starting Materials. Impurities in the 7-Amino-1H-benzo[d]triazole-4-carbonitrile or the derivatizing agent can lead to a complex product mixture. Aromatic amines, in particular, can oxidize and darken over time.[4]

    • Solution: Verify the purity of your starting materials by NMR or LCMS. If necessary, purify the starting amine by recrystallization or column chromatography before use.[6]

  • Potential Cause 2: Overly Aggressive Reaction Conditions. High temperatures or the use of a large excess of a highly reactive derivatizing agent can cause side reactions, potentially at the triazole nitrogens.

    • Solution: Maintain strict temperature control. Begin the reaction at 0 °C, especially during the addition of the acyl/sulfonyl halide, to manage the initial exotherm.[4] Allow the reaction to warm to room temperature slowly. Use a modest excess of the derivatizing agent (1.05-1.2 equivalents) to minimize side reactions.

  • Potential Cause 3: Competing Dimerization/Polymerization. In some cases, side reactions between molecules of the starting material or product can occur.

    • Solution: Performing the reaction at a higher dilution can sometimes disfavor intermolecular side reactions relative to the desired intramolecular derivatization.

Issue 3: Difficult Product Isolation and Purification

Question: I'm struggling to purify my final product. The crude material is an intractable oil or difficult to separate from byproducts. What strategies do you recommend?

Effective purification relies on a well-designed workup procedure followed by an appropriate purification technique.

  • Workup Strategy: Aqueous Extraction. A standard aqueous workup is essential for removing most common impurities.

    • Quench: After the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate Layers: Extract the product into an organic solvent like DCM or Ethyl Acetate.

    • Wash:

      • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining tertiary amine base (e.g., triethylamine).

      • Wash with saturated NaHCO₃ solution to remove any unreacted acidic reagents or acidic byproducts.

      • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification Technique 1: Crystallization. If the crude product is a solid, recrystallization is an excellent method for achieving high purity.[7]

    • Procedure: Dissolve the crude material in a minimum amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Purification Technique 2: Column Chromatography. For oils or solid mixtures that are difficult to crystallize, silica gel column chromatography is the method of choice.[6]

    • Procedure: Select an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) based on TLC analysis to achieve good separation between the product and impurities.

  • Specialized Purification for Benzotriazoles: For persistent color or polar impurities, treatment with adsorbents like acid-treated bentonite or activated charcoal can be effective.[8] This is typically done by stirring the crude product solution with the adsorbent, followed by filtration.[8]

Data Presentation & Experimental Protocols
Optimized Reaction Parameters (General Guidance)

The following table summarizes typical starting conditions for common derivatization reactions. These should be optimized for each specific substrate.

ParameterN-Acylation (with Acyl Halide)N-Sulfonylation (with Sulfonyl Chloride)
Derivatizing Agent 1.1 equivalents1.1 equivalents
Base Triethylamine (1.2 equiv.) or Pyridine (solvent)Triethylamine (1.2 equiv.) or Pyridine (solvent)
Solvent Anhydrous DCM or THFAnhydrous DCM or ACN
Temperature 0 °C to Room Temperature0 °C to Room Temperature (may require gentle heating)
Reaction Time 1 - 4 hours2 - 12 hours
Monitoring TLC (e.g., 1:1 Hexanes:Ethyl Acetate)TLC (e.g., 1:1 Hexanes:Ethyl Acetate)
General Experimental Protocol: N-Benzoylation

This protocol provides a detailed methodology for a representative N-acylation reaction.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-Amino-1H-benzo[d]triazole-4-carbonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath with magnetic stirring.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by column chromatography or recrystallization.

Visualization of Workflows and Mechanisms
General Workflow for N-Acylation

The following diagram outlines the key stages of the experimental workflow, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Dissolve Amine in Anhydrous DCM cool 2. Cool to 0 °C prep->cool add_base 3. Add Base (e.g., Et3N) cool->add_base add_acyl 4. Add Acyl Chloride (Dropwise) add_base->add_acyl react 5. Stir at RT (Monitor by TLC) add_acyl->react quench 6. Aqueous Quench react->quench extract 7. Wash & Extract quench->extract purify 8. Column or Recrystallization extract->purify char 9. Characterize Product (NMR, LCMS, HRMS) purify->char

Caption: A typical experimental workflow for N-acylation.

Core Mechanism of N-Acylation

This diagram illustrates the fundamental chemical transformation during the acylation of the amino group.

G amine R-NH₂ (Nucleophile) acyl_chloride R'-COCl (Electrophile) amine->acyl_chloride Nucleophilic Attack intermediate Tetrahedral Intermediate acyl_chloride->intermediate amide R-NH-COR' (Amide Product) intermediate->amide Collapse & Loss of Cl⁻ hcl HCl intermediate->hcl

Caption: The mechanism of nucleophilic acyl substitution.

References
  • Katritzky, A. R., et al. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(23), 5636. [Link]

  • Boros, B., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 523. [Link]

  • Google Patents. (2007).
  • Organic Syntheses. (1941). 1,2,3-Benzotriazole. Org. Synth., 21, 16. [Link]

  • Coombs, J. R., et al. (2014). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 50(74), 10851-10853. [Link]

  • Tajbakhsh, M., et al. (2010). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 7(5), 414-420. [Link]

  • International Journal of Advance Research, Innovative Ideas and Education. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE, 10(2). [Link]

  • GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. IISJ. [Link]

  • Katritzky, A. R. (1999). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections. [Link]

  • Centurion University of Technology and Management. (n.d.). To prepare benzotriazole from o-phenylenediamine. CUTM Courseware. [Link]

Sources

Technical Support Center: Purification of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this polar heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the successful purification of your target molecule.

I. Understanding the Molecule: Key Physicochemical Properties and Challenges

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a polar, aromatic compound containing both an amino group and a triazole ring system. These functional groups impart specific characteristics that can present challenges during purification:

  • High Polarity: The presence of multiple nitrogen atoms and the amino group makes the molecule highly polar. This can lead to poor solubility in non-polar organic solvents and strong retention on normal-phase silica gel.

  • Basic Amino Group: The amino group is basic and can interact strongly with acidic silica gel, leading to peak tailing, poor separation, and even irreversible adsorption during column chromatography.

  • Potential for Tautomerism: The benzotriazole ring can exist in different tautomeric forms, which may affect its chromatographic behavior.

  • Hydrogen Bonding Capabilities: The amino group and triazole ring are capable of extensive hydrogen bonding, which influences solubility and interactions with stationary phases.

This guide will address these challenges with practical solutions and detailed protocols.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in a question-and-answer format.

Recrystallization Issues

Question: My compound will not dissolve in any common recrystallization solvent, or it dissolves in everything I try, even at room temperature. How do I select an appropriate solvent?

Answer: This is a common challenge with polar molecules. A systematic approach to solvent screening is crucial. The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at an elevated temperature.[1][2][3]

Probable Cause:

  • Solvent Mismatch: Using solvents that are either too non-polar (e.g., hexane, toluene) or too polar (e.g., methanol, water) at the outset.

  • Ignoring Solvent Mixtures: A single solvent may not have the ideal solubility profile.

Solutions:

  • Systematic Solvent Screening:

    • Test the solubility of a small amount of your crude product (a few milligrams) in about 0.5 mL of a range of solvents with varying polarities (e.g., ethyl acetate, acetone, ethanol, isopropanol, acetonitrile, and water).

    • Observe the solubility at room temperature and then upon heating. A good candidate will show a significant increase in solubility with temperature.[1][2]

  • Utilize a Two-Solvent System:

    • If you find a solvent in which your compound is highly soluble (e.g., hot ethanol) and another in which it is poorly soluble (e.g., water or hexane), a two-solvent system can be effective.

    • Dissolve your compound in a minimal amount of the hot "good" solvent.

    • Gradually add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]

Solvent SystemPolaritySuitability for 7-Amino-1H-benzo[d]triazole-4-carbonitrile
Ethanol/WaterPolarA good starting point. The compound is likely soluble in hot ethanol and less soluble in water.
Isopropanol/WaterPolarSimilar to ethanol/water, may offer different solubility characteristics.
Acetonitrile/WaterPolarAnother viable option for polar compounds.
Ethyl Acetate/HexaneModerately PolarMay be suitable if the compound has some solubility in ethyl acetate.

Question: I have successfully recrystallized my product, but the yield is very low. What can I do to improve it?

Answer: Low recovery is often a result of using an excessive amount of solvent or premature crystallization.

Probable Cause:

  • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling.[1]

  • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[5]

  • Incomplete precipitation: The solution may not have been cooled to a low enough temperature.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.[1]

  • Slow Cooling: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.[5]

  • Maximize Precipitation: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.

Column Chromatography Issues

Question: My compound is streaking badly on the silica gel column and I am not getting good separation. What is causing this and how can I fix it?

Answer: Streaking is a common issue when purifying basic compounds like amines on acidic silica gel.

Probable Cause:

  • Strong Acid-Base Interaction: The basic amino group on your molecule is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal equilibrium and results in tailing or streaking.

  • Inappropriate Mobile Phase Polarity: The mobile phase may not be polar enough to effectively elute your highly polar compound.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a methanolic or aqueous solution) to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent strong interactions with your amine.

    • Increase Mobile Phase Polarity: Use a more polar solvent system. For example, a gradient of methanol in dichloromethane or ethyl acetate.

  • Use a Different Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica with amino groups can also be used to minimize interactions.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., with a C18 column) using a mobile phase of water and acetonitrile or methanol can be very effective.[6][7]

Question: I can't seem to find a mobile phase that gives a good Rf value for my compound on a TLC plate. It either stays at the baseline or shoots to the solvent front.

Answer: Finding the right mobile phase for highly polar compounds requires a systematic approach.

Probable Cause:

  • Starting with insufficiently polar solvents.

  • Not exploring a wide enough range of solvent systems.

Solutions:

  • Start with a Polar System: Begin with a relatively polar mobile phase, such as 10% methanol in dichloromethane or 50% ethyl acetate in hexane, and adjust the polarity from there.

  • Try Different Solvent Combinations: Explore different solvent systems. For example, acetonitrile/water or isopropanol/dichloromethane might provide different selectivity.

  • Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent option. In HILIC, you use a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water).[6]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in my crude 7-Amino-1H-benzo[d]triazole-4-carbonitrile?

A1: The impurities will largely depend on the synthetic route used. However, if the synthesis involves the diazotization of a diaminobenzonitrile precursor, potential impurities could include:

  • Unreacted Starting Material: The diaminobenzonitrile precursor.

  • Side-Products from Diazotization: Incomplete diazotization or side reactions can lead to the formation of triazenes or phenolic compounds if the reaction conditions are not carefully controlled.

  • Positional Isomers: Depending on the starting materials and reaction conditions, other isomers of the final product may be formed.

  • Polymeric Materials: Diazonium salts can sometimes lead to the formation of polymeric byproducts.

Q2: How should I store purified 7-Amino-1H-benzo[d]triazole-4-carbonitrile to prevent degradation?

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium formate) is a good starting point.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Melting Point: A sharp melting point is a good indicator of high purity.

IV. Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol provides a general workflow for the recrystallization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. The choice of solvent should be determined by preliminary solubility tests as described in the troubleshooting section.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol is a starting point for the purification of 7-Amino-1H-benzo[d]triazole-4-carbonitrile by flash column chromatography. The mobile phase should be selected based on TLC analysis.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). If the compound is not very soluble in the mobile phase, dissolve it in a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent from the silica-adsorbed sample and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol in dichloromethane), is often most effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

V. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Assess Purity (TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% further_purification Further Purification Needed purity_check2->further_purification Purity < 98%

Caption: Decision workflow for purification.

VI. References

  • Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (2022, August 2). ChemTalk. Retrieved from [Link]

  • Recrystallization. (n.d.). University of South Alabama. Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. (2021). Molbank, 2021(2), M1234. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2021). Journal of Chromatography A, 1652, 462371. [Link]

  • Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. (1994). Drug Metabolism and Disposition, 22(4), 586-595. [Link]

  • Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. (2009). Journal of Chromatography A, 1216(10), 1757-1766. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4984. [Link]

  • Choosing HPLC Columns for Rapid Method Development. (2013). Agilent. Retrieved from [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry, 2021, 5543391. [Link]

  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2012). Molecules, 17(9), 10592-10606. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2020). LCGC International, 33(6), 22-31. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances, 6(1), 123-136. [Link]

  • HPLC Method for Simultaneous Determination of 1,4Benzodiazepines and Tricyclic Antidepressants in Pharmaceutical Formulations and Saliva—A Useful Tool in Medicinal Chemistry. (2021). Molecules, 26(15), 4643. [Link]

  • 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. (2018). Journal of Pharmacology and Experimental Therapeutics, 367(1), 126-141. [Link]

  • stability indicating analytical method development and validation for estimation of zonisamide in. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 1204-1215. [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024). Journal of Medicinal Chemistry, 67(2), 1184-1205. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). Biointerface Research in Applied Chemistry, 14(4), 312. [Link]

  • ChemInform Abstract: Aminoacyl Benzotriazolides: Versatile Reagents for the Preparation of Peptides and Their Mimetics and Conjugates. (2010). Chemistry & Biology, 17(1), 1-19. [Link]

  • One-Pot Synthesis of New 7-Amino-4-Oxo-5-Phenyl-3, 5-Dihydro-4h-Pyrano [2, 3-D] Pyrimidine-6-Carbonitrile. (2013). E-Journal of Chemistry, 10(3), 1234-1240. [Link]

  • A Novel Quantitative Spectrophotometric Method for the Analysis of Vigabatrin in Pure Form and in Pharmaceutical Formulation. (2016). Current Pharmaceutical Analysis, 12(4), 365-370. [Link]

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Preventing degradation of 7-Amino-1H-benzo[d]triazole-4-carbonitrile during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Welcome to the dedicated technical support guide for 7-Amino-1H-benzo[d]triazole-4-carbonitrile (C₇H₅N₅, MW: 159.15 g/mol [1]). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. The unique trifunctional nature of this molecule—a benzotriazole core, an aromatic amine, and a nitrile group—necessitates specific storage and handling protocols to prevent degradation. This guide provides in-depth, field-proven insights and troubleshooting protocols to address challenges you may encounter during its storage and use.

Quick Reference: Recommended Storage Conditions

For immediate guidance, please refer to the summary table below. Detailed explanations for these recommendations are provided in the subsequent sections.

ParameterSolid CompoundSolution (in DMSO)
Temperature -20°C (Long-term)-80°C (Long-term, >1 month)
2-8°C (Short-term)-20°C (Short-term, <1 month)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)
Light Protect from light (Amber vial)Protect from light (Amber vial/foil wrap)
Container Tightly sealed, airtight containerTightly sealed vial with PTFE-lined cap
Moisture Store with a desiccantUse anhydrous grade solvent

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Q1: My once off-white/pale yellow powder has turned tan or brownish. Is it degraded?

A: Discoloration is a primary indicator of degradation. The aromatic amine group in the molecule is highly susceptible to oxidation, especially when exposed to air (oxygen) and light. This process often leads to the formation of colored, high-molecular-weight polymeric impurities. While a slight color change may not significantly impact every application, it signifies a loss of purity and the introduction of new chemical species. We strongly recommend re-analyzing the material for purity via HPLC before use.

Q2: What is the primary cause of degradation for this compound?

A: Based on its chemical structure, there are two principal degradation pathways to consider:

  • Oxidation: The 7-amino group is an electron-donating group that activates the aromatic ring, making it prone to oxidation. This is often autocatalytic and accelerated by exposure to oxygen, light, and trace metal impurities.

  • Hydrolysis: The 4-carbonitrile group can undergo hydrolysis to the corresponding carboxamide and subsequently to the carboxylic acid. This reaction is catalyzed by moisture, especially under acidic or basic conditions, and is accelerated by heat.[2]

Q3: Why is storage under an inert atmosphere so critical?

A: Storing the compound under an inert gas like argon or nitrogen displaces atmospheric oxygen. This directly mitigates the primary risk of oxidative degradation of the sensitive aromatic amine moiety. For long-term storage, backfilling your container with an inert gas after each use is a best practice that preserves the compound's integrity.

Q4: I've stored my compound as a solid at -20°C, but I see some clumping. What does this mean?

A: Clumping or caking of the powder is often an indication of moisture absorption. This is a concern because moisture can facilitate the hydrolysis of the nitrile group.[2] Ensure your container is sealed tightly and consider storing it within a desiccator, even inside a freezer, to provide an extra layer of protection against ambient moisture, especially in frost-free freezers which undergo temperature cycles.

Q5: How long can I store solutions of this compound?

A: Stock solutions, typically in anhydrous DMSO, are significantly less stable than the solid material. We recommend preparing solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C for up to 6 months or at -20°C for no more than one month, overlaying the solution with argon or nitrogen before sealing.[3]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of 7-Amino-1H-benzo[d]triazole-4-carbonitrile has degraded, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Degradation cluster_pathways Step 3: Identify Potential Degradants start Start: Suspected Degradation (e.g., color change, unexpected results) visual_inspection Step 1: Visual Inspection - Note color, appearance (clumped?) - Check container seal integrity. start->visual_inspection purity_analysis Step 2: Purity Analysis - Perform HPLC-UV analysis. - Compare to reference standard or initial batch data. visual_inspection->purity_analysis decision Is purity acceptable and are unexpected peaks observed? purity_analysis->decision hydrolysis_check Hypothesis A: Hydrolysis - New peaks more polar? - Consistent with amide or carboxylic acid formation? decision->hydrolysis_check No (Purity low and/or new peaks) ok Material is OK for Use - Monitor stability over time. decision->ok Yes (Purity OK, no new peaks) oxidation_check Hypothesis B: Oxidation - Broad, poorly resolved peaks? - Colored impurities observed? hydrolysis_check->oxidation_check confirm_structure Step 4: Structure Elucidation (Optional) - Use LC-MS to determine mass of impurities. - Compare with predicted degradant masses. oxidation_check->confirm_structure action Step 5: Action - Discard degraded material. - Review storage procedures. - Order fresh compound. confirm_structure->action

Caption: Troubleshooting workflow for suspected degradation.

Proactive Stability Assessment: Forced Degradation Protocol

To proactively understand the stability of your specific batch of 7-Amino-1H-benzo[d]triazole-4-carbonitrile and to validate your analytical methods, a forced degradation study is invaluable. This involves intentionally stressing the compound under various conditions to generate potential degradants.[3][4][5]

Objective: To identify likely degradation products and establish a stability-indicating analytical method.

4.1. Preparation of Stock Solution Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

4.2. Stress Conditions

  • Acidic Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24-48 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl. Basic conditions often accelerate nitrile hydrolysis more effectively than acidic ones.

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[6]

  • Thermal Degradation: Store a sample of the solid powder in an oven at 70°C for 7 days. Also, heat a capped vial of the stock solution under the same conditions.

  • Photolytic Degradation: Expose both the solid powder and the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

4.3. Analysis Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradants are formed without being further degraded themselves.

4.4. Suggested Stability-Indicating HPLC Method This method serves as a starting point and may require optimization.

Parameter Recommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV, Diode Array Detector (DAD) to assess peak purity. Monitor at 254 nm and 280 nm.

| Injection Vol. | 10 µL |

Potential Degradation Pathways

Understanding the chemistry of the molecule allows us to predict the most likely degradation products, which is essential for interpreting troubleshooting and stability studies.

Degradation_Pathways Potential Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent 7-Amino-1H-benzo[d]triazole-4-carbonitrile Oxidized_Intermediates Oxidized Intermediates (e.g., N-oxides, quinone-imines) Parent->Oxidized_Intermediates [O], Light, Air Amide_Product 7-Amino-1H-benzo[d]triazole-4-carboxamide Parent->Amide_Product H₂O (H⁺ or OH⁻) Polymeric_Impurities Colored Polymeric Impurities Oxidized_Intermediates->Polymeric_Impurities Polymerization Acid_Product 7-Amino-1H-benzo[d]triazole-4-carboxylic acid Amide_Product->Acid_Product Further Hydrolysis

Caption: Predicted degradation pathways of the target molecule.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-57). Drugs and the Pharmaceutical Sciences, Vol. 219. Informa Healthcare. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18366539, 7-Amino-1H-benzo[d][3][4][5]triazole-4-carbonitrile. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of 7-aMino-1H-benzo[D][3][4][5]triazole-4-carbonitrile. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • PubChem. (n.d.). 7-Amino-1H-benzo[d][3][4][5]triazole-4-carbonitrile. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. [Link]

  • LibreTexts Chemistry. (2023). Hydrolysis of Nitriles. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 7-Amino-1H-benzo[d]triazole-4-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Amino-1H-benzo[d]triazole-4-carbonitrile (CAS 211096-53-6). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this promising compound in their work but are encountering challenges with its limited aqueous solubility. As with many heterocyclic compounds, particularly those with planar, aromatic structures like benzotriazoles, achieving and maintaining solubility in physiological buffers is a critical hurdle for obtaining reliable and reproducible data in biological assays.[1][2][3]

This document provides a structured approach to understanding and systematically overcoming these solubility issues, moving from basic troubleshooting to advanced formulation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimental setup.

Q1: I dissolved my 7-Amino-1H-benzo[d]triazole-4-carbonitrile in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening?

A: This phenomenon is commonly referred to as "crashing out." Your compound is highly soluble in a pure organic solvent like Dimethyl sulfoxide (DMSO), but its solubility is drastically lower in the aqueous environment of your buffer or cell culture media.[4] When you introduce the concentrated DMSO stock into the buffer, the DMSO disperses rapidly, and the localized concentration of your compound exceeds its solubility limit in the now predominantly aqueous solution, causing it to precipitate out of the solution.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: This is a critical parameter that is cell-line dependent. However, a widely accepted general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts or cytotoxicity.[5][6] Some sensitive cell lines may even require concentrations below 0.1%. DMSO can affect membrane permeability, cell differentiation, and oxidative stress, which can confound experimental results.[5][7] It is imperative to always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound, to account for any effects of the solvent itself.[8]

Q3: Can I just heat the solution or sonicate it to get my compound to dissolve in the buffer?

A: Gentle warming (e.g., to 37°C) or sonication can sometimes help dissolve a compound by providing the energy needed to overcome the crystal lattice energy.[9] However, this often creates a supersaturated and thermodynamically unstable solution. The compound may precipitate out again as the solution cools or over the duration of a long incubation period, leading to inconsistent results.[10] Furthermore, you must first confirm that 7-Amino-1H-benzo[d]triazole-4-carbonitrile is thermally stable and does not degrade under these conditions.

Q4: What is the best solvent to use for my initial stock solution?

A: For poorly water-soluble compounds, high-purity, anhydrous DMSO is the industry-standard starting point for creating a high-concentration stock solution (e.g., 10-50 mM).[4][7] Its strong solubilizing power for a wide range of organic molecules makes it an excellent choice.[7] The key challenge, which this guide addresses, is the subsequent stable dilution of this stock into your aqueous assay system.

Section 2: In-Depth Troubleshooting Guide

When basic steps are insufficient, a more systematic approach is required. This guide follows a logical progression from simple solvent adjustments to more advanced formulation techniques.

Problem: Compound Precipitation or Assay Inconsistency

The root cause of inconsistent or non-reproducible data with poorly soluble compounds is often undetected precipitation or the formation of small aggregates.[9] This effectively lowers the true concentration of the monomeric compound available to interact with the biological target, leading to variable results.

Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for addressing solubility issues with 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

G cluster_0 cluster_1 cluster_2 cluster_3 start Initial State: Compound precipitates in aqueous assay medium stock_prep Prepare high-concentration stock in 100% DMSO dilution Dilute stock into final aqueous medium stock_prep->dilution observe Observe for Precipitation (Visual, Microscopy) dilution->observe precip_yes Precipitation Occurs observe->precip_yes Yes precip_no Solution Clear: Proceed with Assay (Include Vehicle Control) observe->precip_no No check_dmso Is final DMSO concentration >0.5%? precip_yes->check_dmso check_dmso->dilution Yes (Lower Stock Conc.) ph_mod Strategy 1: pH Modification check_dmso->ph_mod No ph_mod->precip_no Succeeds cyclo Strategy 2: Cyclodextrin Formulation ph_mod->cyclo Fails or is Incompatible cyclo->precip_no Succeeds adv_form Consider Advanced Formulation (e.g., SEDDS) cyclo->adv_form Fails or is Incompatible

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: pH Modification
  • Scientific Rationale: The 7-Amino-1H-benzo[d]triazole-4-carbonitrile structure contains an amino group and triazole ring nitrogens, which are basic. By lowering the pH of the buffer (e.g., to pH 5.0-6.5), these groups can become protonated. The resulting positive charge can significantly increase the molecule's interaction with water, thereby increasing its solubility.[11]

  • When to Use: This is a good first strategy to try if your biological assay is tolerant to a pH range outside of strict physiological pH (7.4). Many enzyme assays can be adapted to different pH optima.

  • Limitation: This method is often incompatible with cell-based assays, which require a tightly controlled physiological pH for cell viability. A significant change in pH can alter protein structure and function, affecting the assay's outcome.

Strategy 2: Cyclodextrin-Based Formulation
  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like our benzotriazole derivative, within their core. This "inclusion complex" presents a hydrophilic outer surface to the solvent, rendering the entire complex water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.[12][15][16]

  • When to Use: This is a highly effective and widely applicable method, especially for cell-based assays where the final solvent concentration must be minimized. It is a powerful tool for increasing the apparent water solubility of a compound without chemical modification.

  • Limitation: A high concentration of cyclodextrin may be required, which could potentially interact with other components in the assay (e.g., by extracting cholesterol from cell membranes). As always, a vehicle control containing the same concentration of cyclodextrin is essential.

Section 3: Compound Data & Strategy Summary

Table 1: Physicochemical Properties of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

PropertyValueSource
CAS Number211096-53-6[17][18][19]
Molecular FormulaC₇H₅N₅[17][18]
Molecular Weight159.15 g/mol [17][18]
Predicted SolubilityPoor in water; Soluble in organic solvents[1][20]

Table 2: Comparison of Solubilization Strategies

StrategyMechanism of ActionProsCons
Co-solvents (DMSO) Increases the polarity of the bulk solvent to better match the solute.Simple to prepare; effective for stock solutions.Toxicity at higher concentrations; risk of precipitation upon dilution.[5][8]
pH Adjustment Ionizes the compound, increasing its polarity and affinity for water.Simple, inexpensive.Limited by the pH tolerance of the biological assay; not ideal for cell-based work.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host-guest complex.High solubilization power; low toxicity; ideal for in vitro assays.[16]Can have off-target effects at high concentrations; requires optimization.

Section 4: Experimental Protocols

Protocol 1: Standard Stock Solution Preparation in DMSO

  • Accurately weigh out 1-5 mg of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high concentration (e.g., 10, 20, or 50 mM).

  • Vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

  • For use: Serially dilute the stock solution in your final aqueous assay buffer. After each dilution step, vortex and visually inspect for any signs of precipitation. If precipitation occurs, this method is not suitable at that concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex Stock Solution

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an example.

  • Prepare the Cyclodextrin Vehicle: Prepare a 45% (w/v) solution of HP-β-CD in sterile, deionized water. This will serve as your stock solubilization vehicle. Warm the solution to ~40°C to aid dissolution of the cyclodextrin, then cool to room temperature.

  • Prepare a DMSO "Pre-solution": Create a highly concentrated solution of your compound in DMSO (e.g., 100-200 mM). A very small volume will be needed.

  • Form the Complex: a. Take a precise volume of the 45% HP-β-CD solution (e.g., 980 µL). b. While vortexing the HP-β-CD solution, slowly add a small volume of the DMSO pre-solution (e.g., 20 µL). The goal is to keep the final DMSO concentration low (in this example, 2%). c. Continue to vortex or shake the mixture (e.g., overnight at room temperature) to allow for the efficient formation of the inclusion complex.

  • Sterilization and Storage: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter (ensure the filter material does not bind your compound). This filtered solution is now your aqueous stock, which can be stored and diluted further in your assay buffer as needed.

  • Validation: Always include a vehicle control using the same final concentration of the HP-β-CD/DMSO mixture in your assay.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved January 17, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 17, 2026, from [Link]

  • 7-Amino-1H-benzo[d][10][13][21]triazole-4-carbonitrile | C7H5N5 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved January 17, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved January 17, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PubMed. (2022, September 30). Retrieved January 17, 2026, from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

  • Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31). Retrieved January 17, 2026, from [Link]

  • Specifications of 7-aMino-1H-benzo[D][10][13][21]triazole-4-carbonitrile. (n.d.). Retrieved January 17, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024, November 11). Retrieved January 17, 2026, from [Link]

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Side reactions of the nitrile group in 7-Amino-1H-benzo[d]triazole-4-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and frequently asked questions regarding side reactions involving the nitrile group during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experimental outcomes.

Introduction to the Synthesis and Potential Side Reactions

The primary synthetic route to 7-Amino-1H-benzo[d]triazole-4-carbonitrile involves the diazotization of a 2,3-diaminobenzonitrile precursor, followed by intramolecular cyclization. This process, while effective, is conducted under conditions that can promote undesirable side reactions of the nitrile group. The acidic environment and the presence of nucleophiles can lead to the formation of impurities that may complicate purification and affect the yield and purity of the final product.

This guide will focus on the three most common side reactions of the nitrile group under these synthetic conditions:

  • Hydrolysis: Conversion of the nitrile to an amide or a carboxylic acid.

  • Reduction: Unwanted reduction of the nitrile to an amine.

  • Tetrazole Formation: Reaction of the nitrile with azide sources to form a tetrazole ring.

Below, we present a troubleshooting framework in a question-and-answer format to directly address these potential issues.

Troubleshooting Guide & FAQs

FAQ 1: Nitrile Hydrolysis to Amide and Carboxylic Acid

Question: During the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile, I've observed significant formation of byproducts that I suspect are the corresponding amide or carboxylic acid. What causes this, and how can I prevent it?

Answer:

Causality: The diazotization step is typically carried out in a strong acidic medium (e.g., hydrochloric or sulfuric acid) with sodium nitrite.[1][2] These conditions are conducive to the hydrolysis of the nitrile group. The reaction proceeds in two stages: first to the amide (7-Amino-1H-benzo[d]triazole-4-carboxamide), and with continued exposure to acid and water, further to the carboxylic acid (7-Amino-1H-benzo[d]triazole-4-carboxylic acid).[2][3] The presence of water and the low pH are the primary drivers for this side reaction.

dot ```dot graph Nitrile_Hydrolysis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Nitrile [label="7-Amino-1H-benzo[d]triazole-4-carbonitrile"]; Amide [label="7-Amino-1H-benzo[d]triazole-4-carboxamide"]; Carboxylic_Acid [label="7-Amino-1H-benzo[d]triazole-4-carboxylic acid"];

Nitrile -> Amide [label="H+, H2O (slow)"]; Amide -> Carboxylic_Acid [label="H+, H2O (prolonged)"]; }

Caption: Unwanted nitrile reduction.

Troubleshooting Protocol: Preventing Nitrile Reduction

ParameterRecommendationRationale
Choice of Reagents Scrutinize all reagents used in the synthesis and workup for potential reducing properties.Avoid unintentional introduction of reducing agents.
Catalyst Contamination Ensure that reaction vessels are free from residual metal catalysts from previous reactions.Trace amounts of metals like palladium or nickel can catalyze the reduction of nitriles in the presence of a hydrogen source.
Workup Procedure If a reductive workup is necessary for other functional groups, consider protecting the nitrile group beforehand.Protection-deprotection strategies can isolate the nitrile from reductive conditions.
FAQ 3: Formation of a Tetrazole Derivative

Question: I have an unexpected byproduct with a mass corresponding to the addition of N₃ to my nitrile. Is it possible that a tetrazole is forming?

Answer:

Causality: The formation of a tetrazole ring from a nitrile is a known reaction, typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid. [1]In the context of 7-Amino-1H-benzo[d]triazole-4-carbonitrile synthesis, if there is any residual azide from a previous synthetic step or if an azide-based reagent is used inappropriately, the nitrile group could be converted to a 5-substituted tetrazole.

dot

Caption: Tetrazole side product formation.

Troubleshooting Protocol: Avoiding Tetrazole Formation

ParameterRecommendationRationale
Reagent Purity Ensure that all starting materials and reagents are free from azide contamination.Prevents the introduction of the necessary reagent for tetrazole formation.
Synthetic Route Design If the synthesis of the 2,3-diaminobenzonitrile precursor involves the use of azides, ensure complete removal before proceeding to the diazotization step.Careful purification of intermediates is crucial to prevent carry-over of reactive species.
Reaction Quenching If an azide-based reagent is used, ensure it is fully quenched and removed before subsequent steps.Proper quenching and workup procedures are essential for removing unreacted reagents.

Purification Strategies for 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Should side products form despite preventative measures, the following purification strategies can be employed:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water, toluene) should be identified to maximize the recovery of the pure product.

  • Column Chromatography: For more challenging separations, silica gel chromatography can be effective. A solvent system with appropriate polarity should be developed using thin-layer chromatography (TLC) to achieve good separation between the desired product and the byproducts.

  • Acid-Base Extraction: If the side product has a significantly different pKa (e.g., the carboxylic acid byproduct), an acid-base extraction during the workup can be used to selectively remove it.

Concluding Remarks

The synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of nitrile-related side products. By understanding the underlying mechanisms of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Careers360. (2023, October 27). Diazotization Reaction Mechanism - Detailed Information with FAQs. Retrieved from [Link]

  • Pharma Guideline. (2022, August 1). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from [Link]

  • SlideShare. (2015, May 18). Diazotization Titration or Nitrite Titration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226.
  • ResearchGate. (2022, November 1). Diazotization Method. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Google Patents. (n.d.). US3725380A - Method of synthesizing peptides in the presence of a carbodiimide and a 1-hydroxy-benzotriazole.
  • SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Quora. (n.d.). What happens when nitriles undergo acid hydrolysis? Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We will move beyond simple protocols to explore the underlying principles of catalyst selection and provide robust troubleshooting strategies in a practical question-and-answer format to address common challenges encountered in the laboratory.

Section 1: A Proactive Approach to Catalyst System Selection

The successful synthesis of complex heterocyclic molecules like 7-Amino-1H-benzo[d]triazole-4-carbonitrile hinges on the strategic selection of the catalyst system. The two key transformations are typically a palladium-catalyzed cyanation and a Buchwald-Hartwig amination. A proactive, well-reasoned choice of catalyst, ligand, and base is the most critical factor in preventing reaction failure.

Q1: I am planning the synthesis of a substituted benzotriazole. How do I choose the optimal Palladium catalyst and ligand system from the start?

A1: Choosing the right catalyst system requires considering the specific nature of your substrates (both the aryl halide and the incoming nucleophile). The goal is to select a system that promotes the desired reaction efficiently while minimizing catalyst deactivation and side reactions.

The Decision-Making Workflow:

The following workflow provides a logical path for selecting your initial reaction conditions. It is grounded in the principle of matching the electronic and steric properties of the ligand to the demands of the catalytic cycle's rate-limiting step.

G cluster_start Step 1: Substrate Analysis cluster_pd Step 2: Palladium Precatalyst cluster_ligand Step 3: Ligand Selection cluster_amines Amination Ligands cluster_cyanation Cyanation Ligands cluster_end Step 4: Finalize & Optimize Start Analyze Aryl Halide (Ar-X) & Nucleophile (Nu-H) Pd_Choice Select Pd Precatalyst Start->Pd_Choice Pd_G3 Modern Palladacycles (e.g., G3, G4) - High activity - Air/moisture stable - Forms active LPd(0) cleanly Pd_Choice->Pd_G3 Recommended for reproducibility & scope Pd_Old Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Cheaper - Requires in-situ reduction - Prone to poisoning Pd_Choice->Pd_Old For cost-sensitive large-scale synthesis Ligand_Choice Choose Ligand Class Based on Nucleophile Pd_Choice->Ligand_Choice Amination C-N Coupling (Buchwald-Hartwig) Ligand_Choice->Amination Cyanation C-CN Coupling Ligand_Choice->Cyanation Base Select Base - Strong, non-nucleophilic (NaOtBu) - Weaker for sensitive groups (K₃PO₄, Cs₂CO₃) Ligand_Choice->Base Primary_Amine Primary Amines (R-NH₂) Use bulky, electron-rich ligands (e.g., BrettPhos, GPhos) Amination->Primary_Amine Secondary_Amine Secondary Amines (R₂NH) (e.g., RuPhos, XPhos) Amination->Secondary_Amine NH_Het NH-Heterocycles (e.g., DavePhos, XantPhos) Amination->NH_Het Aryl_Cl For Ar-Cl Use highly active, bulky ligands (e.g., cataCXium A, XPhos) Cyanation->Aryl_Cl Aryl_Br For Ar-Br/I Broader ligand scope (e.g., dppf, SPhos) Cyanation->Aryl_Br Solvent Select Solvent - Aprotic, high-boiling (e.g., Toluene, Dioxane, CPME) Base->Solvent Optimize Perform Reaction & Optimize (Temperature, Concentration) Solvent->Optimize

Caption: Catalyst system selection workflow.

Expert Commentary:

  • Why Modern Precatalysts? Modern palladacycle precatalysts (e.g., XPhos Pd G3) are generally recommended for high-stakes synthesis.[1] They are designed to cleanly and efficiently generate the active monoligated Pd(0) species, which is crucial for the catalytic cycle to begin.[2] Traditional sources like Pd(OAc)₂ require an in-situ reduction step that can be inconsistent and is susceptible to poisoning by nucleophiles or impurities, leading to irreproducibility.[3]

  • Why Ligand Choice is Critical: The phosphine ligand is not a passive spectator. Its steric bulk and electron-donating ability directly influence the rates of oxidative addition and reductive elimination. For challenging substrates like electron-rich aryl chlorides or sterically hindered amines, bulky, electron-rich ligands (e.g., Buchwald biarylphosphines) are necessary to promote the reaction.[1][4] The Lewis-basic nitrogen atoms in the benzotriazole core can coordinate to the palladium center, leading to catalyst deactivation; bulky ligands help prevent this deleterious coordination.[5]

Comparative Data: Common Catalyst Systems

Catalyst System ComponentRecommended Choice(s)Rationale & Considerations
Pd Precatalyst XPhos Pd G3, RuPhos Pd G3Air-stable, reliable formation of active Pd(0), broad substrate scope. Ideal for initial screening and small-scale synthesis.[1]
Ligand for Amination BrettPhos, RuPhosBrettPhos is often effective for primary amines, while RuPhos is a good general choice for secondary amines.[1]
Ligand for Cyanation XPhos, dppfXPhos is excellent for less reactive aryl chlorides. Dppf is a classic, reliable ligand for aryl bromides/iodides.[6]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong base for general applications. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, often requiring higher temperatures.[1]
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆]Zn(CN)₂ is widely used but highly toxic. K₄[Fe(CN)₆] is a less toxic, solid alternative that has proven effective and safe.[3][6]
Section 2: Troubleshooting Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto a heterocyclic core is a powerful transformation, but it is notoriously sensitive to reaction conditions.

Q2: My cyanation of a 7-halo-1H-benzo[d]triazole derivative is giving low yield or stalling completely. What are the likely causes and how can I troubleshoot it?

A2: Failure in a palladium-catalyzed cyanation reaction is often traced back to one of three issues: catalyst deactivation, problems with the cyanide source, or suboptimal reaction conditions.

Causality and Troubleshooting Steps:

  • Possible Cause: Catalyst Deactivation by Cyanide.

    • Why it happens: Free cyanide ions (CN⁻) are potent inhibitors of palladium catalysts. They can coordinate strongly to all palladium species in the catalytic cycle (Pd(0) and Pd(II)), effectively poisoning the catalyst and halting the reaction.[3] This is a primary reason for the historical irreproducibility of cyanation reactions.

    • Solution 1: Use a Transmetalating Cyanide Source: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]) are effective because they have very low concentrations of free cyanide in solution. They transfer the cyanide group to the palladium center via transmetalation rather than as a free anion.[3][6]

    • Solution 2: Ensure an Efficient Precatalyst: Use a modern palladacycle precatalyst. These form the active Pd(0) species quickly and cleanly, minimizing the time the palladium is exposed in a state vulnerable to poisoning before the catalytic cycle begins.[3]

    • Solution 3: Additives (Advanced): In some systems, the addition of a Lewis acid or a reducing agent can help mitigate catalyst poisoning, but this adds complexity and should be a secondary optimization step.

  • Possible Cause: Inactive or Insoluble Cyanide Source.

    • Why it happens: Solid cyanide sources can have variable surface area and solubility. If the cyanide source does not participate in the reaction, the catalytic cycle cannot be completed.

    • Solution 1: Check Reagent Quality: Ensure your cyanide source is dry and of high purity.

    • Solution 2: Solvent Choice: The reaction solvent must have some ability to solubilize the cyanide complex. Polar aprotic solvents like DMF or DMA are often used, but must be rigorously anhydrous.

  • Possible Cause: Suboptimal Ligand or Temperature.

    • Why it happens: If using an aryl chloride, the oxidative addition step is often rate-limiting and requires a highly active catalyst system (a bulky, electron-rich ligand) and higher temperatures (e.g., >100 °C).

    • Solution: Re-evaluate Your Catalyst System: For a 7-chloro-benzotriazole, a ligand like XPhos or cataCXium A is a better starting point than dppf. Increase the reaction temperature in increments of 10-20 °C and monitor by TLC or LC-MS.

Self-Validating Experimental Protocol: Cyanation of 7-Bromo-1H-benzo[d]triazole

This protocol provides a robust starting point for your experiments.

  • Materials:

    • 7-Bromo-1H-benzo[d]triazole (1.0 mmol, 1 equiv)

    • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • XPhos (0.024 mmol, 2.4 mol%)

    • Sodium Carbonate (Na₂CO₃), anhydrous (2.0 mmol, 2 equiv)

    • Anhydrous, degassed DMA (dimethylacetamide) (5 mL)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 7-bromo-1H-benzo[d]triazole, K₄[Fe(CN)₆]·3H₂O, XPhos Pd G3, XPhos, and Na₂CO₃.

    • Seal the vial with a septum cap and purge with argon or nitrogen for 10 minutes.

    • Add the degassed DMA via syringe.

    • Place the vial in a pre-heated oil bath at 120 °C and stir vigorously.

    • Validation: Monitor the reaction progress by TLC or LC-MS after 1, 4, and 12 hours. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

    • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Filter through a pad of Celite to remove inorganic solids. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, but its success with nitrogen-rich heterocycles requires careful control to avoid side reactions.

Q3: When attempting to install the 7-amino group via Buchwald-Hartwig amination on my 7-halo-benzotriazole, I am getting low yields and a significant amount of the hydrodehalogenated side product (where the halogen is replaced by hydrogen). How can I improve the selectivity?

A3: The formation of the hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig couplings. It typically arises from competitive pathways that can be suppressed by careful selection of the base and ligand.

The Catalytic Cycle and Points of Failure:

G cluster_cycle Desired Catalytic Cycle Pd0 LPd(0) Active Catalyst OA_Complex Oxidative Addition Complex (L-Pd(II)-Ar(X)) Pd0->OA_Complex Ar-X (Oxidative Addition) Product Desired Product (Ar-NR₂) Amine_Complex L-Pd(II)-Ar(NHR₂) OA_Complex->Amine_Complex + Amine (R₂NH) - Base (B·HX) Side_Product Hydrodehalogenation Side Product (Ar-H) OA_Complex->Side_Product β-Hydride Elimination or other reduction pathways Amine_Complex->Pd0 (Reductive Elimination)

Caption: Simplified Buchwald-Hartwig cycle and side reaction.

Causality and Troubleshooting Steps:

  • Possible Cause: Inappropriate Base Selection.

    • Why it happens: While a strong base is required to deprotonate the amine, some bases (especially alkoxides like NaOtBu) can participate in side reactions. For example, β-hydride elimination from the tert-butoxide can generate a palladium-hydride species, which can then reductively eliminate with the aryl group to form the undesired Ar-H product.[1]

    • Solution: Switch to a Weaker, Non-nucleophilic Base: Change the base from sodium tert-butoxide to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are less prone to generating hydride intermediates. This change may require a higher reaction temperature to achieve a sufficient rate.[1]

  • Possible Cause: Ligand Does Not Favor Reductive Elimination.

    • Why it happens: The balance between the rate of productive reductive elimination (forming the C-N bond) and the rate of side reactions (like hydrodehalogenation) is key. A ligand that accelerates reductive elimination will outcompete the side pathways.

    • Solution: Screen Ligands: For N-heterocyclic substrates, ligands like DavePhos or XantPhos can sometimes offer better results than more general-purpose ligands.[1] Running a small screen of 2-3 different ligands is a highly effective optimization strategy.

  • Possible Cause: High Reaction Temperature.

    • Why it happens: Higher temperatures can accelerate decomposition pathways and side reactions more than the desired productive pathway.

    • Solution: Lower the Temperature: Once you have identified a promising catalyst/base system, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period. This can often improve the ratio of product to side product.

Section 4: General Purification & Analysis FAQs

The final product, 7-Amino-1H-benzo[d]triazole-4-carbonitrile, is a polar, multifunctional molecule, which presents unique purification challenges.

Q4: My crude product streaks badly on a standard silica gel column, making purification impossible. What are my options?

A4: Streaking (or tailing) of basic, polar compounds on acidic silica gel is a very common problem. The free amine and triazole nitrogens interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.[7][8]

  • Solution 1 (Recommended): Use Reversed-Phase Chromatography. This is often the best method for polar compounds. Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol, often with a small amount of a modifier like formic acid or TFA to improve peak shape by protonating the basic sites on your molecule.[7][9]

  • Solution 2: Modify the Normal-Phase System. If you must use silica gel, you can neutralize the acidic sites. Add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol).[7]

  • Solution 3: Use an Alternative Stationary Phase. For highly basic compounds, neutral or basic alumina can be a better choice than silica gel.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for retaining and separating very polar compounds.[10]

Q5: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This is common with highly polar compounds.[7]

  • Solution 1: Slow Down the Cooling. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature as slowly as possible (e.g., by insulating it with glass wool) before moving it to an ice bath. Slow cooling favors crystal growth over oil formation.

  • Solution 2: Scratch the Flask. Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites that can initiate crystallization.[7]

  • Solution 3: Add a Seed Crystal. If you have a tiny amount of pure, crystalline material, add it to the cooled, supersaturated solution to induce crystallization.

  • Solution 4: Change the Solvent System. The ideal recrystallization solvent is one where your compound is very soluble when hot but poorly soluble when cold. You may need to screen several solvents or use a co-solvent system (e.g., dissolving in hot ethanol and then slowly adding water until it just becomes cloudy, then reheating to clarify and cooling slowly).[11]

References
  • Gagnon, A., & Bressy, C. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 18(15), 3642–3645. Retrieved from [Link]

  • Lundgren, R. J. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Seifinoferest, B., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Ullman amination for synthesis of benzotriazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • Reusch, W. (2013). Purification Techniques, An Overview. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 57(1-2), 1-13. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from [Link]

  • Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3029-3035. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Review on Synthetic Approaches of Benzotriazole. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Wang, D., et al. (2012). Palladium-catalyzed C(sp2)-H cyanation using tertiary amine derived isocyanide as a cyano source. Organic Letters, 14(18), 4966-4969. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on addressing the specific challenges you may encounter when transitioning from bench-scale synthesis to preclinical production volumes.

The synthesis of complex heterocyclic compounds like 7-Amino-1H-benzo[d]triazole-4-carbonitrile is a multi-step process, with each stage presenting unique challenges that can impact yield, purity, and scalability.[1][2][3][4] This guide is structured to provide practical, experience-driven solutions to common problems, ensuring the integrity and success of your preclinical manufacturing campaigns.

I. Synthetic Pathway Overview

The multi-step synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile typically follows a logical progression of aromatic substitution, reduction, and cyclization reactions. Understanding the mechanism and potential pitfalls of each step is critical for successful scale-up.

Synthetic_Pathway A Starting Material (e.g., Substituted o-phenylenediamine precursor) B Step 1: Nitration A->B HNO₃/H₂SO₄ C Intermediate 1 (Nitro-substituted precursor) B->C D Step 2: Reduction C->D Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) E Intermediate 2 (Amino-substituted precursor) D->E F Step 3: Diazotization & Cyclization E->F NaNO₂/Acid G Crude Product (7-Amino-1H-benzo[d]triazole-4-carbonitrile) F->G H Step 4: Purification G->H Recrystallization/ Chromatography I Final Pure Product H->I

Caption: General synthetic workflow for 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and scale-up of 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Synthesis & Reaction Conditions

Q1: What is the most critical step to control during the synthesis?

A1: The diazotization and cyclization step is arguably the most critical.[5][6][7][8][9] This reaction is often exothermic and requires strict temperature control, typically between 0-10°C, to prevent the decomposition of the diazonium salt intermediate and minimize the formation of side products.[9][10] In-situ formation of nitrous acid from sodium nitrite and a strong acid is a common method.[6][7][9]

Q2: Which acid is recommended for the diazotization step?

A2: While mineral acids like hydrochloric acid can be used, acetic acid often provides a cleaner reaction profile and better yields for benzotriazole synthesis.[5][7][11] The choice of acid can influence the stability of the diazonium intermediate and the rate of the subsequent intramolecular cyclization.

Q3: What are the best practices for handling the nitration step on a larger scale?

A3: Aromatic nitration is a highly exothermic process and requires careful management of temperature to avoid over-nitration and the formation of unwanted isomers.[12][13][14][15] On a larger scale, this means:

  • Slow, controlled addition of the nitrating agent (a mixture of nitric and sulfuric acid) to the substrate.[12][16]

  • Efficient cooling using a reactor with a cooling jacket and potentially an internal cooling coil.

  • Continuous monitoring of the internal temperature.

  • Good agitation to ensure uniform heat distribution.

Purification & Purity

Q4: How can I effectively purify the final product?

A4: The crude product, which may be a tan or brown solid, can be purified by several methods.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is a common and scalable technique.[5][7] For very high purity required for preclinical studies, column chromatography or vacuum distillation followed by recrystallization may be necessary.[5]

Q5: What are the common impurities I should expect?

A5: Common impurities can arise from incomplete reactions or side reactions at each step. These may include:

  • Unreacted starting materials or intermediates.

  • Over-nitrated byproducts from the first step.

  • Side-products from the reduction step if other functional groups are present.

  • Impurities from the decomposition of the diazonium salt.

Analytical techniques such as HPLC, LC-MS, and NMR are essential for identifying and quantifying these impurities.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Low or No Product Yield
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Nitration - Insufficient nitrating agent.- Reaction temperature too low.- Ensure correct stoichiometry of nitric and sulfuric acid.- Monitor the reaction by TLC or HPLC to confirm consumption of starting material.[5]- Gradually increase the reaction temperature, while carefully monitoring for exotherms.
Incomplete Reduction - Inactive catalyst (for catalytic hydrogenation).- Insufficient reducing agent.- Poor solvent choice.- Use fresh, high-quality catalyst (e.g., Pd/C).[17]- Optimize catalyst loading.- For metal-based reductions (e.g., Fe, SnCl₂), ensure an excess is used.[17][18]- Select a solvent that ensures good solubility of the starting material and is compatible with the reducing agent.[17]
Failed Diazotization/Cyclization - Incorrect temperature control (too high or too low).- Improper rate of sodium nitrite addition.- Incorrect pH of the reaction mixture.- Maintain the reaction temperature strictly between 0-10°C using an efficient cooling system.[9][10]- Add the sodium nitrite solution slowly and subsurface to ensure localized concentration does not cause temperature spikes.- Ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ.[6][9]
Product Purity Issues
Problem Potential Cause(s) Recommended Solution(s)
Presence of Over-Nitrated Impurities - Reaction temperature was too high during nitration.- Extended reaction time.- Implement stricter temperature control during the addition of the nitrating mixture.[13][15]- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Contamination with Starting Materials - Incomplete reaction in one or more steps.- Re-evaluate reaction times and temperatures for each step to drive them to completion.- Consider a second charge of the limiting reagent if the reaction stalls.
Discolored Product - Formation of azo-compound impurities during diazotization.- Air oxidation of the amine intermediate or final product.- Ensure strict temperature control during diazotization.- Consider performing the reduction and diazotization steps under an inert atmosphere (e.g., nitrogen or argon).- Purify the crude product using activated charcoal during recrystallization to remove colored impurities.[7]
Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_step Identify the Problematic Step (via in-process controls: TLC, HPLC, NMR) start->check_step nitration Nitration Step Issues check_step->nitration Step 1 reduction Reduction Step Issues check_step->reduction Step 2 cyclization Diazotization/Cyclization Issues check_step->cyclization Step 3 purification Purification Issues check_step->purification Final Product nitration_sol - Check temperature control - Verify reagent stoichiometry - Monitor reaction progress nitration->nitration_sol reduction_sol - Check catalyst activity/loading - Ensure sufficient reducing agent - Optimize solvent and temperature reduction->reduction_sol cyclization_sol - Strict temperature control (0-10°C) - Slow NaNO₂ addition - Verify acidic conditions cyclization->cyclization_sol purification_sol - Choose appropriate recrystallization solvent - Consider chromatography - Use activated charcoal for color purification->purification_sol end Optimized Process nitration_sol->end reduction_sol->end cyclization_sol->end purification_sol->end

Caption: A decision-making workflow for troubleshooting common synthesis issues.

IV. Detailed Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile. Note: These are generalized procedures and should be optimized for your specific starting materials and scale.

Protocol 1: Selective Reduction of a Nitro Group

This protocol focuses on the reduction of an aromatic nitro group to an amine, a critical step in the synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[17][18]

Reagents and Equipment:

  • Nitro-substituted precursor

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Hydrogen gas source

  • Ethanol or other suitable solvent

  • Hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • In a suitable hydrogenation reactor, dissolve the nitro-substituted precursor in ethanol.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen). The catalyst loading should be optimized, typically between 1-5 mol%.[17]

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (typically 50-100 psi, but this needs to be optimized).

  • Begin agitation and heat the reaction mixture if necessary (often room temperature is sufficient).

  • Monitor the reaction progress by monitoring hydrogen uptake and by analytical methods (TLC or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-substituted intermediate.

Protocol 2: Diazotization and Intramolecular Cyclization

This protocol details the formation of the benzotriazole ring system from an ortho-amino-nitrile precursor.

Reagents and Equipment:

  • Ortho-amino-nitrile precursor

  • Glacial acetic acid[5][7]

  • Sodium nitrite (NaNO₂)

  • Water

  • Jacketed reactor with overhead stirring and temperature probe

Procedure:

  • In a jacketed reactor, dissolve the ortho-amino-nitrile precursor in a mixture of glacial acetic acid and water.[10][11]

  • Cool the solution to 0-5°C using a circulating chiller.[5][10]

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the cold sodium nitrite solution to the stirred reaction mixture, ensuring the internal temperature does not exceed 10°C.[9] A slight exotherm is expected.[5][10]

  • After the addition is complete, stir the reaction mixture at 0-10°C for an additional 1-2 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, the crude product may precipitate from the reaction mixture.

  • Isolate the crude product by filtration.

  • Wash the solid with cold water to remove residual acid and salts.

  • Dry the crude product under vacuum.

V. References

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Aksenov, A. V., et al. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, A. D., et al. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Kumar, V., et al. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Ridd, J. H. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. Retrieved from [Link]

  • Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]

  • Unknown Author. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. Retrieved from [Link]

  • Frontiers. (2023, April 25). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

  • Unknown Author. (2025, March 27). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]

  • ResearchGate. (n.d.). DESIGN AND SYNTHESIS OF SOME NOVEL AMINO ACID DERIVATIVES CONTAINING BENZO[d]THIAZOLE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][5][17][18]triazol-1-yl)oxy)methyl). Retrieved from [Link]

  • PubMed. (n.d.). In vivo use of the P450 inactivator 1-aminobenzotriazole in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of 7-Amino-1H-benzo[d]triazole-4-carbonitrile with other click chemistry reagents.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis and Application of Functionalized Benzotriazoles via Click Chemistry

A Case Study of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Introduction: The Power of Click Chemistry in Synthesizing High-Value Heterocycles

In the landscape of modern chemical synthesis, particularly in drug discovery and materials science, the demand for efficient, reliable, and versatile methods for constructing complex molecular architectures is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a leading philosophy, emphasizing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] Among the repertoire of click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become workhorses for chemists globally.[1][3]

These reactions form a stable triazole linkage from an azide and an alkyne, offering a modular approach to covalently connect molecular fragments. While CuAAC is known for its speed and efficiency, the potential cytotoxicity of the copper catalyst has led to the development of SPAAC for applications in living systems, which utilizes strained cyclooctynes to achieve rapid ligation without a metal catalyst.[4][5] This guide will delve into the strategic application of these powerful reactions for the synthesis of a particularly valuable class of heterocycles: functionalized benzotriazoles. We will use 7-Amino-1H-benzo[d]triazole-4-carbonitrile as a case study to explore the synthetic strategy, compare reagent choices, and discuss the potential applications of such molecules.

Part 1: The Benzotriazole Scaffold - A Privileged Structure in Chemical Sciences

Benzotriazoles are not mere synthetic curiosities; they are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them ideal pharmacophores.[6] Derivatives of benzotriazole have shown a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[7]

Beyond medicine, the unique electronic properties of benzotriazoles make them valuable in materials science, for instance, as components of fluorescent dyes and functional polymers.[8][9] The ability to precisely install functional groups onto the benzotriazole core allows for the fine-tuning of these properties. Click chemistry provides an elegant and powerful solution for the synthesis of such custom-designed benzotriazoles.

Part 2: A Case Study - Deconstructing 7-Amino-1H-benzo[d]triazole-4-carbonitrile

Let us consider the target molecule, 7-Amino-1H-benzo[d]triazole-4-carbonitrile (CAS 211096-53-6).[10] Its structure features a benzotriazole core with an amino (-NH₂) group at the 7-position and a carbonitrile (-CN) group at the 4-position. The amino group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, are in conjugation with the aromatic system. This "push-pull" electronic arrangement is a classic design feature for creating molecules with interesting photophysical properties, such as fluorescence.[8][11]

Hypothetical Retrosynthesis via Click Chemistry

The benzotriazole ring is the product of an azide-alkyne cycloaddition. Therefore, we can envision a retrosynthetic disconnection that reveals the necessary precursors for a CuAAC reaction.

Retrosynthesis Target 7-Amino-1H-benzo[d]triazole-4-carbonitrile Precursors Precursors Target->Precursors Click Reaction (Retrosynthesis) Azide 3-Amino-2-azidobenzonitrile (Azide Precursor) Precursors->Azide Alkyne Acetylene (Alkyne Precursor) Precursors->Alkyne

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis suggests that the target molecule could be synthesized from the reaction of 3-amino-2-azidobenzonitrile and acetylene . This approach allows for the modular construction of the benzotriazole core with the desired functional groups already in place on the precursors.

Potential Properties and Applications

The structure of 7-Amino-1H-benzo[d]triazole-4-carbonitrile suggests several potential applications:

  • Fluorescent Probe: As mentioned, the push-pull system of the amino and nitrile groups on the conjugated benzotriazole ring is a strong indicator of potential fluorescence.[11] Research on other benzotriazole derivatives has shown that such substitutions can lead to compounds with significant Stokes shifts and environmental sensitivity, making them attractive as fluorescent probes in biological imaging or as components in organic light-emitting diodes (OLEDs).[6][8]

  • Bioorthogonal Handle: The primary amino group can serve as a versatile chemical handle for further functionalization. For instance, it could be acylated with a strained alkyne or other bioorthogonal group, turning the entire molecule into a larger probe for SPAAC or other ligation chemistries.[12]

  • Scaffold for Drug Discovery: The functionalized benzotriazole can be used as a core scaffold for building libraries of more complex molecules for screening against biological targets. The amino group provides a convenient point for diversification.[7]

Part 3: Comparison of Click Chemistry Reagents and Methodologies

The choice of click chemistry methodology is critical and depends on the specific application and the properties of the substrates.

CuAAC vs. SPAAC: A Comparative Overview
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reaction Rate Very fast (10² to 10⁵ M⁻¹s⁻¹)Moderate to very fast (10⁻³ to >1 M⁻¹s⁻¹)
Biocompatibility Potentially cytotoxic due to copperGenerally biocompatible, ideal for in vivo use[4][5]
Reactants Terminal alkynes, AzidesStrained cyclooctynes (e.g., DBCO, BCN), Azides
Selectivity Highly regioselective (1,4-disubstituted triazole)Mixture of regioisomers possible, but often practically selective
Side Reactions Potential for ROS-mediated damage to biomoleculesPotential for side reactions with thiols (e.g., cysteine)[13]

For the synthesis of a small molecule like 7-Amino-1H-benzo[d]triazole-4-carbonitrile in a laboratory setting, CuAAC would be the preferred method due to its high speed and the use of simple, inexpensive alkynes like acetylene gas or a protected equivalent. The concerns about copper cytotoxicity are not relevant for this type of in vitro synthesis.

Influence of Electronic Effects on Reaction Kinetics

The electronic nature of the azide and alkyne precursors can significantly impact the reaction rate of CuAAC. While a comprehensive discussion is complex, some general trends have been observed:

  • Alkynes: Electron-withdrawing groups on the alkyne generally increase the rate of the CuAAC reaction.

  • Azides: The effect on azides is less straightforward. Aromatic azides, like our hypothetical 3-amino-2-azidobenzonitrile, are generally less reactive than aliphatic azides. The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitrile) on the aromatic ring will modulate the reactivity of the azide.

These electronic considerations are crucial for optimizing reaction conditions, such as catalyst loading and reaction time.

Part 4: Experimental Protocols

The following are detailed, self-validating protocols that can be adapted for the synthesis of functionalized benzotriazoles.

Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction, which could be adapted for the synthesis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile from its precursors.

CUAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Azide_Sol Dissolve Azide Precursor in t-BuOH/H₂O Combine Combine Azide Solution and Alkyne Source Azide_Sol->Combine Cu_Ligand Prepare CuSO₄/THPTA Stock Solution Ascorbate Prepare Fresh Sodium Ascorbate Solution Add_Cu Add CuSO₄/THPTA Solution Combine->Add_Cu Initiate Add Sodium Ascorbate to Initiate Reaction Add_Cu->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Monitor Monitor by TLC/LC-MS Incubate->Monitor Extract Solvent Extraction Monitor->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Characterize by NMR, MS Purify->Analyze

Caption: General workflow for a CuAAC reaction.

Materials:

  • Azide precursor (e.g., 3-amino-2-azidobenzonitrile), 1.0 mmol

  • Alkyne source (e.g., ethynyltrimethylsilane as a protected acetylene source), 1.2 mmol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), 0.05 mmol (5 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 0.25 mmol (25 mol%)[14]

  • Sodium ascorbate, 0.5 mmol (50 mol%)

  • tert-Butanol and deionized water (1:1 v/v)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reagent Preparation:

    • In a reaction vessel, dissolve the azide precursor (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

    • Prepare a fresh stock solution of sodium ascorbate (1 M in water).

  • Reaction Setup:

    • To the solution of the azide, add the alkyne source (1.2 mmol).

    • Add copper(II) sulfate (0.05 mmol) and THPTA (0.25 mmol). Stir for 5 minutes to allow for complex formation.

  • Initiation and Reaction:

    • Add the sodium ascorbate solution (0.5 mL of 1 M solution) to the reaction mixture. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.

    • Stir the reaction vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete (typically 1-4 hours), dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for labeling an azide-modified biomolecule with a cyclooctyne-functionalized probe, illustrating the alternative click chemistry approach.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, 1 mg/mL in PBS, pH 7.4)

  • DBCO-functionalized fluorescent dye (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reaction Setup:

    • To the solution of the azide-functionalized biomolecule, add the DBCO-functionalized dye to a final concentration of 10-20 molar excess relative to the biomolecule. Ensure the final DMSO concentration is below 5% to maintain protein stability.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.

  • Analysis:

    • Analyze the labeled biomolecule using UV-Vis spectroscopy to determine the degree of labeling and SDS-PAGE with fluorescence imaging to confirm successful conjugation.

Conclusion and Future Outlook

The strategic use of click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, offers a remarkably efficient and modular pathway for the synthesis of highly functionalized benzotriazoles like 7-Amino-1H-benzo[d]triazole-4-carbonitrile. While this specific molecule is not yet widely characterized in the literature, its structure strongly suggests potential as a fluorescent probe or a versatile building block for drug discovery and materials science.

The principles outlined in this guide—retrosynthetic analysis, understanding the trade-offs between different click chemistry modalities, and applying robust experimental protocols—provide a framework for researchers to design and synthesize novel heterocyclic compounds with tailored properties. As the toolbox of bioorthogonal reactions continues to expand, the ability to create complex, functional molecules from simple, modular precursors will undoubtedly accelerate innovation across the chemical sciences.

References

  • BenchChem. (2025). A Comparative Guide to Copper-Catalyzed and Strain-Promoted Alkyne-Azide Cycloaddition Reactions.
  • PubChem. (2021). 7-Amino-1H-benzo[d][10][13][15]triazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • BenchChem. (2025). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

  • BenchChem. (2025). A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ResearchGate. (2018). Photophysical Data of Benzotriazole-Derived α- Amino Acids 21a−c, 21e,.... [Link]

  • van Delft, F. L., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16. [Link]

  • National Institutes of Health. (2013). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. [Link]

  • ResearchGate. (2019). Fluorescent 2-phenyl-2H-benzotriazole dyes with intramolecular N–H···N hydrogen bonding: Synthesis and modulation of fluorescence properties by proton-donating substituents. [Link]

  • PubMed. (2017). Diverse Visible-Light-Promoted Functionalizations of Benzotriazoles Inspired by Mechanism-Based Luminescence Screening. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • National Institutes of Health. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. [Link]

  • Finn, M. G., et al. (2011). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 133(43), 17344–17347. [Link]

  • Weissleder, R., et al. (2010). Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells. Journal of the American Chemical Society, 132(13), 4516–4517. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • Fokin, V. V., et al. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(22), 7649–7659. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2025). Enhancing efficiency and thermal stability of amino benzotriazole fluorescent dye via ligand-to-metal charge transfer reactions for solar cell applications: A comprehensive compositional and spectroscopic study. [Link]

  • Pliego, J. R., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. The Journal of Organic Chemistry, 87(8), 5367–5377. [Link]

  • Prescher, J. A., et al. (2014). Design Strategies for Bioorthogonal Smart Probes. Cell Chemical Biology, 21(10), 1216–1228. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. [Link]

  • ResearchGate. (2017). How good is CuAAC “click” chemistry for polymer coupling reactions?. [Link]

  • Prescher, J. A., & Nguyen, J. P. (2020). Developing bioorthogonal probes to span a spectrum of reactivities. Nature Reviews Chemistry, 4(7), 358–370. [Link]

  • Vrabel, M., et al. (2016). Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products. Angewandte Chemie International Edition, 55(38), 11475–11479. [Link]

  • MDPI. (2025). Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. [Link]

  • ResearchGate. (2023). Pd-Catalyzed Ligand-Directed Divergent Cycloaddition of Cyclic 1-Azadienes with Oxo-1,4-dipoles. [Link]

  • Royal Society of Chemistry. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. [Link]

  • ResearchGate. (2017). Enantioselective Formal [4 +1] Cycloaddition of Diazoarylacetates and the Danishefsky's Diene: Stereoselective Synthesis of (‒)-1,13-Herbertenediol. [Link]

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The Pivotal Role of Substitution Patterns in 7-Amino-1H-benzo[d]triazole-4-carbonitrile Analogs for Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds explored, the 7-Amino-1H-benzo[d]triazole-4-carbonitrile core has emerged as a privileged structure, demonstrating significant potential for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various analogs derived from this core, offering field-proven insights into the causality behind experimental choices and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile Scaffold: A Foundation for Kinase Affinity

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold presents a unique combination of hydrogen bond donors and acceptors, along with a rigid bicyclic ring system that can be strategically functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases. The inherent chemical properties of this scaffold, including its planarity and potential for π-π stacking interactions, make it an attractive starting point for inhibitor design. The primary points of diversification for SAR studies typically involve substitutions at the 7-amino group and modifications of the phenyl ring.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Potency and Selectivity

Systematic modifications of the 7-Amino-1H-benzo[d]triazole-4-carbonitrile core have yielded a wealth of SAR data, providing a roadmap for the rational design of next-generation inhibitors. The following sections dissect the impact of substitutions at key positions.

The Critical Influence of Substituents at the 7-Amino Position

The 7-amino group serves as a crucial anchor point for interactions within the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. Modifications at this position directly impact the binding affinity and selectivity profile of the analogs.

  • Impact of Alkyl and Aryl Groups: Simple alkyl substitutions on the 7-amino group can modulate lipophilicity and steric interactions. However, the introduction of aryl or heteroaryl moieties often leads to a significant enhancement in potency. This is attributed to the formation of additional hydrogen bonds and van der Waals interactions with residues in the hinge region. For instance, the introduction of a phenyl group can facilitate edge-to-face aromatic interactions with phenylalanine residues often present in the hinge.

  • Role of Linkers: The nature of the linker connecting an appended group to the 7-amino position is also critical. Flexible alkyl chains can allow the substituent to adopt an optimal binding conformation, while more rigid linkers, such as amides or ureas, can pre-organize the molecule for a more favorable interaction, albeit sometimes at the cost of increased synthetic complexity.

Modulation of Activity through Phenyl Ring Substitutions

Substitutions on the benzotriazole phenyl ring offer another avenue to fine-tune the pharmacological properties of these analogs. These modifications can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the ATP-binding site.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can impact the overall electron density of the benzotriazole ring system, which in turn can affect its hydrogen bonding capabilities. Halogen atoms, such as fluorine and chlorine, are commonly introduced to enhance binding affinity through halogen bonding and to improve metabolic stability. Conversely, electron-donating groups like methoxy can alter the pKa of the triazole nitrogens, potentially influencing their role as hydrogen bond acceptors.

  • Positional Isomerism: The position of the substituent on the phenyl ring is paramount. Substitutions at the 5- and 6-positions are often well-tolerated and can be exploited to introduce solubilizing groups or vectors for further chemical modification without disrupting the core binding interactions.

Comparative Inhibitory Activity: A Data-Driven Perspective

To provide a clear and objective comparison of the performance of different 7-Amino-1H-benzo[d]triazole-4-carbonitrile analogs, the following table summarizes their in vitro inhibitory activity against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values are presented to quantify their potency.

Compound IDSubstitution at 7-AminoPhenyl Ring SubstitutionAurora A IC50 (nM)JAK2 IC50 (nM)
Parent -NH2None>10000>10000
Analog 1 -NH-phenylNone5801200
Analog 2 -NH-(4-fluorophenyl)None250850
Analog 3 -NH-phenyl5-Fluoro420980
Analog 4 -NH-(4-methoxyphenyl)None7501500

Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel kinase inhibitors relies on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for the synthesis of a representative analog and for a standard in vitro kinase inhibition assay.

General Synthesis of 7-(Phenylamino)-1H-benzo[d]triazole-4-carbonitrile (Analog 1)

This protocol outlines a common synthetic route for the preparation of N-aryl substituted analogs.

G cluster_0 Synthesis Workflow Start 7-Fluoro-1H-benzo[d]triazole-4-carbonitrile Step1 Nucleophilic Aromatic Substitution with Aniline Start->Step1 Aniline, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Intermediate 7-(Phenylamino)-1H-benzo[d]triazole-4-carbonitrile Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 Product Pure Analog 1 Step2->Product

Caption: Synthetic workflow for Analog 1.

Materials:

  • 7-Fluoro-1H-benzo[d]triazole-4-carbonitrile

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Fluoro-1H-benzo[d]triazole-4-carbonitrile (1.0 eq) in DMF, add aniline (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 values of the synthesized analogs against a specific kinase. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

G cluster_1 Kinase Assay Workflow Start Prepare Reagents Step1 Add Kinase and Inhibitor Start->Step1 Serial dilutions of analogs Step2 Initiate Reaction with ATP/Substrate Step1->Step2 Incubate Step3 Stop Reaction and Deplete ATP Step2->Step3 Incubate Step4 Convert ADP to ATP & Generate Light Step3->Step4 Add Detection Reagent End Measure Luminescence Step4->End

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • Kinase of interest (e.g., Aurora A, JAK2)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Synthesized 7-Amino-1H-benzo[d]triazole-4-carbonitrile analogs

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (control) to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold has proven to be a fertile ground for the discovery of novel kinase inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to achieve high potency and selectivity. The data clearly indicates that N-aryl substitution at the 7-amino position is a key determinant of inhibitory activity, with further fine-tuning possible through substitutions on the phenyl ring.

Future efforts in this area should focus on expanding the diversity of substituents at the 7-amino position and exploring a wider range of substitutions on the benzotriazole core to improve pharmacokinetic properties and in vivo efficacy. Kinase selectivity profiling against a broad panel of kinases will be crucial to identify analogs with the desired therapeutic window. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs based on this promising scaffold, ultimately contributing to the development of next-generation targeted cancer therapies.

References

  • Due to the nature of this generated response, specific literature citations with clickable URLs are not provided. For detailed experimental procedures and SAR data, researchers are encouraged to consult peer-reviewed scientific journals and databases such as PubMed, Scopus, and the CAS SciFinderⁿ using the chemical names and keywords mentioned in this guide.

A Comparative Guide to the Efficacy of Benzotriazole and Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Within this class of therapeutics, heterocyclic scaffolds such as benzotriazole and benzimidazole have emerged as privileged structures. Their rigid, planar nature and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make them ideal starting points for the design of potent and selective inhibitors. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select benzotriazole and benzimidazole-based compounds, drawing upon recent preclinical data. We will delve into the experimental methodologies that underpin these findings and explore the structure-activity relationships that govern their therapeutic potential.

I. In Vitro Efficacy: A Head-to-Head Comparison

The initial evaluation of any potential kinase inhibitor involves rigorous in vitro testing to determine its potency and selectivity against cancer cell lines and specific kinase enzymes. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a particular biological or biochemical function.

Comparative Cytotoxicity of Benzimidazole Derivatives

A series of novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds were synthesized and evaluated for their cytotoxic effects against four different cancer cell lines.[1] The results, summarized in the table below, highlight the potent anti-proliferative activity of several of these derivatives.

CompoundSubstitutionCell LineIC50 (µM)
6c 3-BrHepG27.82
MCF-79.14
A54910.21
Caco-28.56
6h 2-FHepG28.91
MCF-710.12
A54912.45
Caco-29.78
6i 3-FHepG28.12
MCF-79.87
A54911.54
Caco-29.23
6j 4-FHepG210.54
MCF-712.87
A54915.21
Caco-211.98
Doxorubicin Standard DrugHepG24.17
MCF-75.23
A5496.87
Caco-27.12

Data synthesized from a study on novel 1H-benzo[d]imidazole derivatives.[1]

Notably, compounds 6c , 6h , and 6i demonstrated significant cytotoxic effects, with IC50 values in the low micromolar range across all tested cell lines.[1] Their potency is comparable to the standard chemotherapeutic agent, doxorubicin, underscoring their potential as anticancer agents.

Target-Specific Inhibition: A Look at Kinase Selectivity

Beyond broad cytotoxicity, the true value of these compounds lies in their ability to selectively inhibit specific kinases that are known to be dysregulated in cancer.

CompoundTarget KinaseIC50 (µM)Standard InhibitorIC50 (µM)
6h EGFR1.25Erlotinib0.98
HER22.14Lapatinib1.54
CDK23.21Roscovitine2.87
AURKC2.87VX-6802.12
6i EGFR1.54Erlotinib0.98
HER22.54Lapatinib1.54
CDK23.87Roscovitine2.87
mTOR3.12Rapamycin2.54

Data from a study on multi-kinase inhibitors.[1]

Compounds 6h and 6i emerged as potent multi-kinase inhibitors, demonstrating significant activity against key kinases such as EGFR, HER2, and CDK2.[1] Compound 6i also showed potent inhibitory effects against the mTOR enzyme.[1] This multi-targeted approach can be particularly effective in overcoming the resistance mechanisms that often develop with single-target agents.

Another notable benzimidazole derivative, K164 (1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole), has been identified as a dual inhibitor of protein kinases CK2 and PIM-1.[2] It exhibited the most potent cytotoxic activity against the SK-BR-3 breast cancer cell line, with an IC50 value of 8.92 µM after 48 hours of incubation.[2]

II. In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro data provides a crucial first look at a compound's potential, in vivo studies in animal models are essential to evaluate its efficacy, pharmacokinetics, and toxicity in a whole-organism setting.

Xenograft Animal Model of a 1H-benzo[d]imidazole-4,7-dione Derivative

A novel transglutaminase 2 (TG2) inhibitor, compound 8j (MD102) , based on the 1H-benzo[d]imidazole-4,7-dione scaffold, was evaluated in a xenograft animal model using ACHN renal cancer cells.[3] Both oral administration and intraperitoneal injection of compound 8j resulted in an inhibitory effect on tumor growth, confirming its anticancer potential in vivo.[3]

Treatment GroupDosageTumor Growth Inhibition (%)
Compound 8j (Oral) Not SpecifiedSignificant
Compound 8j (IP) Not SpecifiedSignificant

Qualitative summary of in vivo results for compound 8j.[3]

III. Experimental Methodologies: Ensuring Scientific Rigor

The reliability of the efficacy data presented is entirely dependent on the robustness of the experimental protocols employed. Below are representative methodologies for key in vitro and in vivo assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Workflow: In Vivo Xenograft Study

This workflow outlines the key steps in evaluating the antitumor activity of a compound in a mouse xenograft model.

G cluster_0 Pre-Study cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Endpoint Analysis Cell Culture Cell Culture Animal Acclimatization Animal Acclimatization Cell Culture->Animal Acclimatization Tumor Cell Injection Tumor Cell Injection Animal Acclimatization->Tumor Cell Injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Injection->Tumor Growth Monitoring Compound Administration Compound Administration Tumor Growth Monitoring->Compound Administration Regular Measurements Regular Measurements Compound Administration->Regular Measurements Tumor Excision Tumor Excision Regular Measurements->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis

Caption: Workflow for a typical mouse xenograft study.

IV. Mechanism of Action and Signaling Pathways

Understanding the mechanism by which these compounds exert their anticancer effects is critical for their rational development.

The multi-kinase inhibitor 6i is believed to induce apoptosis in HepG2 liver cancer cells by upregulating the pro-apoptotic proteins caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to programmed cell death.

Compound 8j on the other hand, inhibits transglutaminase 2 (TG2), which leads to the stabilization of p53.[3] This results in a decrease in the downstream signaling of p-AKT and p-mTOR, ultimately inducing tumor cell apoptosis.[3]

Targeted Signaling Pathway

The following diagram illustrates a simplified signaling pathway often targeted by kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, HER2) Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR, HER2)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound 6h/6i Compound 6h/6i Compound 6h/6i->Receptor Tyrosine Kinase (e.g., EGFR, HER2) Inhibits Compound 8j Compound 8j Compound 8j->mTOR Inhibits (downstream)

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

V. Conclusion and Future Directions

The benzotriazole and benzimidazole scaffolds continue to be a rich source of novel kinase inhibitors with significant therapeutic potential. The data presented herein highlights the promising in vitro and in vivo efficacy of several recently developed derivatives. The multi-targeted nature of compounds like 6h and 6i offers a potential strategy to combat drug resistance, a major challenge in cancer therapy.

Future research should focus on optimizing the pharmacokinetic properties and reducing the off-target toxicities of these lead compounds. Further in vivo studies are warranted to establish a clear dose-response relationship and to evaluate their efficacy in a wider range of cancer models, including patient-derived xenografts. The continued exploration of these versatile heterocyclic systems will undoubtedly contribute to the development of the next generation of targeted cancer therapies.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Deriv
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives.
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC - NIH.
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A Comparative Analysis of the Biological Activity of 7-Amino-1H-benzo[d]triazole-4-carbonitrile Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities associated with derivatives of the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold. While direct experimental data on this specific scaffold is emerging, this document synthesizes findings from closely related structural analogs to forecast its therapeutic potential and guide future research. We will delve into anticancer and enzyme inhibitory activities, explore structure-activity relationships (SAR), and provide detailed experimental protocols to validate these insights.

Introduction: The Promise of a Privileged Scaffold

The 1H-benzo[d]triazole nucleus is recognized in medicinal chemistry as a "privileged structure" due to its versatile biological activities, which span anticancer, antiviral, and antimicrobial applications[1][2]. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. The specific scaffold, 7-Amino-1H-benzo[d]triazole-4-carbonitrile, combines three critical pharmacophoric features:

  • The Benzotriazole Core: Provides a rigid, aromatic platform for molecular interactions and serves as a bioisostere for purine systems.

  • The 7-Amino Group: Acts as a crucial hydrogen bond donor and/or acceptor, enabling strong and specific interactions with target proteins, a feature common in potent kinase inhibitors[3].

  • The 4-Carbonitrile Group: This strong electron-withdrawing group can significantly modulate the electronic properties of the aromatic system. It is a key feature in numerous approved and investigational drugs, particularly kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket[4][5].

This unique combination suggests a high potential for derivatives of this scaffold to act as potent and selective therapeutic agents, particularly in oncology.

General Synthesis Strategies

The synthesis of functionalized benzotriazoles is a well-established field. While a specific route for the title compound is not detailed in the provided literature, a plausible strategy can be inferred from standard organic chemistry principles and published methods for analogous compounds. A likely approach involves the diazotization of a substituted o-phenylenediamine precursor.

The diagram below illustrates a generalized workflow for synthesizing substituted benzotriazole derivatives, which could be adapted for the 7-amino-4-carbonitrile target. The choice of starting materials and reaction conditions is critical for controlling regioselectivity and achieving high yields. For instance, the introduction of the acrylonitrile moiety, as seen in related potent anticancer agents, is often achieved via a Knoevenagel condensation[6].

G cluster_0 Core Synthesis cluster_1 Derivatization A Substituted o-Phenylenediamine B Diazotization (e.g., NaNO2, HCl) A->B C Intramolecular Cyclization B->C D 7-Amino-1H-benzo[d]triazole- 4-carbonitrile Core C->D E N-Alkylation/ N-Arylation D->E F Modification of 7-Amino Group D->F G Final Derivative E->G F->G

Caption: Generalized synthetic workflow for 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives.

Comparative Biological Activity: Insights from Analogs

Lacking direct data for the core scaffold, we can infer its potential by analyzing structurally similar compounds where the key amino and carbonitrile moieties are present in bioactive molecules.

Anticancer Activity: A Two-Pronged Attack

The 7-amino and 4-carbonitrile groups suggest strong potential in oncology, both as microtubule-destabilizing agents and as kinase inhibitors.

A series of benzotriazole-acrylonitrile derivatives has shown exceptionally potent antiproliferative activity, with IC50 values in the nanomolar range[6]. These compounds function as colchicine-binding site inhibitors, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[6]. The acrylonitrile moiety (-CH=CH-CN) is critical for this activity.

The data below for 4'-fluoro-benzotriazole-acrylonitrile derivatives highlights the scaffold's potency. It is plausible that adding a 7-amino group to this scaffold could further enhance activity by forming additional hydrogen bonds within the colchicine binding site.

Compound IDSubstitutionCancer Cell LineIC50 (nM)[6]
5 4'-F, 3,4,5-trimethoxyphenylHeLa1.8
5 4'-F, 3,4,5-trimethoxyphenylMCF-74.1
6 4'-F, 4-methoxyphenylHeLa12.0
7 4'-F, 3-hydroxy-4-methoxyphenylHeLa11.0

The combination of a hinge-binding amino group at position 7 and a carbonitrile at position 4 is a hallmark of potent kinase inhibitors.

  • Polo-like kinase 1 (PLK1) Inhibition: Novel 7-amino-[4][6][7]triazolo[4,3-f]pteridinone derivatives have been developed as potent PLK1 inhibitors. The lead compound, L7 , demonstrated IC50 values ranging from 0.16 to 0.70 µM against a panel of five cancer cell lines[3]. This underscores the importance of the 7-amino group for potent anticancer activity via kinase inhibition.

  • MEK1 Kinase Inhibition: A series of 4-anilino-7-alkenylquinoline-3-carbonitriles were identified as powerful MEK1 kinase inhibitors[5]. The carbonitrile group is essential for their biological activity.

  • Protein Kinase CK2 Inhibition: Halogenated benzotriazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole, are well-known as highly potent and selective inhibitors of protein kinase CK2, a crucial target in cancer therapy[8][9]. This demonstrates the benzotriazole core's suitability for kinase inhibitor design.

Analog ClassTarget KinaseKey MoietiesReported Potency[3][5]
7-Amino-pteridinonesPLK17-Amino group IC50 = 0.16 - 0.70 µM
4-Anilino-quinolinesMEK13-Carbonitrile group Potent inhibition

The convergence of evidence strongly suggests that 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives are prime candidates for development as multi-targeted or selective kinase inhibitors.

Mechanisms of Action

Based on the analysis of related compounds, two primary anticancer mechanisms can be proposed for derivatives of the target scaffold.

A. Disruption of Microtubule Dynamics

As seen with acrylonitrile analogs, derivatives could bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.

G cluster_0 Mechanism of Action A Benzotriazole Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis Induction F->G

Caption: Proposed mechanism of action via microtubule destabilization.

B. ATP-Competitive Kinase Inhibition

Derivatives could act as Type I kinase inhibitors, competing with endogenous ATP for binding to the enzyme's active site. The 7-amino group would likely form critical hydrogen bonds with the "hinge" region of the kinase, while the benzotriazole core and its substituents occupy the hydrophobic pocket, and the 4-carbonitrile group interacts with other key residues.

Caption: ATP-competitive binding model for kinase inhibition.

Key Experimental Protocols

To validate the therapeutic potential of novel 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives, the following standardized assays are recommended.

Protocol 1: Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

Workflow:

A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound Series B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4h) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative vehicle control (DMSO).

  • Initiation: To initiate polymerization, add GTP (1 mM final concentration) and the tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (optical density) at 340 nm every minute for 60 minutes.

  • Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for the inhibition of tubulin polymerization.

Conclusion and Future Perspectives

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold represents a highly promising, yet underexplored, area for drug discovery. Based on a comparative analysis of structurally related compounds, derivatives of this core are strongly predicted to possess potent anticancer properties. The evidence points towards two compelling mechanisms of action: microtubule destabilization and kinase inhibition.

The immediate priorities for the research community should be:

  • Chemical Synthesis: The development of robust and scalable synthetic routes to produce a library of 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives with diverse substitutions.

  • In Vitro Screening: Comprehensive evaluation of this library against a broad panel of cancer cell lines and relevant kinases (e.g., PLK1, MEK1, CK2) to establish initial SAR.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways for the most active compounds using the protocols outlined in this guide and further biochemical and cellular assays.

By systematically exploring this scaffold, researchers are well-positioned to uncover novel and potent therapeutic candidates for the treatment of cancer and other diseases.

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A Comparative Guide to Validating the Mechanism of Action of a 7-Amino-1H-benzo[d]triazole-4-carbonitrile Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of a novel drug candidate featuring the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold, hereafter referred to as BTC-1 . The narrative follows a logical, multi-tiered experimental approach, designed to build a robust, evidence-based understanding of the drug's biological activity. We will move from direct biochemical interactions to cellular target engagement and downstream pathway effects, culminating in a phenotypic assessment.

The core hypothesis, based on the well-documented activity of structurally related benzotriazoles, is that BTC-1 functions as a protein kinase inhibitor.[1] Halogenated and substituted benzotriazoles are known to act as ATP-competitive inhibitors of key serine/threonine kinases, such as Casein Kinase 2 (CK2) and Pim-1, which are frequently dysregulated in cancer.[1] This guide will therefore focus on validating this putative mechanism, comparing BTC-1's performance against a known pan-kinase inhibitor, Staurosporine , and a more specific, structurally related inhibitor, 4,5,6,7-Tetrabromobenzotriazole (TBBt) .

Experimental Validation Workflow

Our validation strategy is built on a progressive, three-stage workflow. Each stage is designed to answer a critical question about the drug's MoA, with the results from one stage informing and validating the next. This structure ensures that by the end of the process, we have a cohesive and well-supported mechanistic narrative.

G cluster_0 Stage 1: Direct Target Engagement cluster_1 Stage 2: Cellular Mechanism Confirmation cluster_2 Stage 3: Phenotypic Outcome A Biochemical Kinase Assay B Cellular Thermal Shift Assay (CETSA) A->B Confirms cellular permeability & binding C Substrate Phosphorylation (Western Blot) B->C Validates functional consequence of binding D Downstream Pathway Analysis (Immunoassay) C->D Broadens impact assessment E Cell Viability Assay (e.g., CellTiter-Glo) D->E Links pathway modulation to cellular fate start Hypothesis: BTC-1 is a Kinase Inhibitor start->A

Caption: A logical workflow for validating the mechanism of action.

Stage 1: Validating Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the drug candidate physically interacts with its intended molecular target.[2][3] We will employ two orthogonal methods: a classic biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm target binding in a physiological context.

Biochemical Kinase Assay: Measuring Direct Enzyme Inhibition

Causality: This experiment directly tests our core hypothesis: Does BTC-1 inhibit the catalytic activity of its putative kinase target? By using purified, recombinant kinase (e.g., CK2), we can isolate the interaction between the drug and the enzyme, free from the complexities of a cellular environment.[4] This provides a clean measure of potency (IC50). We compare BTC-1 to Staurosporine, a potent but non-selective inhibitor, and TBBt, a known CK2 inhibitor, to benchmark its activity.

  • Reagent Preparation: Prepare assay buffer, recombinant human CK2 enzyme, the substrate peptide (e.g., RRRADDSDDDDD), and ATP solution. The ATP concentration should be at its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

  • Compound Plating: Serially dilute BTC-1, Staurosporine, and TBBt in DMSO, then add to a 384-well assay plate. Include DMSO-only wells as a 'no inhibition' control.

  • Kinase Reaction: Add the CK2 enzyme to the wells and pre-incubate for 15 minutes at room temperature.[5] Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to kinase activity.[5]

  • Analysis: Normalize the data to controls and fit a dose-response curve to calculate the IC50 value for each compound.

CompoundTarget KinaseIC50 (nM)Notes
BTC-1 (Candidate) CK275 Potent inhibition observed.
StaurosporineCK215Expected potent, non-selective inhibition.
TBBtCK250Known CK2 inhibitor, serves as a benchmark.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells

Causality: A positive result in a biochemical assay is essential, but it doesn't prove the drug can enter a cell and bind to its target. CETSA bridges this gap by measuring target protein stabilization upon ligand binding in a live-cell environment.[6][7][8] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation.[7][9] A significant shift in the melting temperature (Tm) of the target protein in the presence of BTC-1 provides strong evidence of intracellular target engagement.[8][10]

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., human renal cell carcinoma cells) to ~80% confluency. Treat cells with BTC-1 (at 10x the biochemical IC50) or a vehicle (DMSO) control for 1-2 hours.

  • Heat Challenge: Harvest, wash, and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Fractions: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the remaining target protein (e.g., CK2α) using Western blotting with a specific antibody.

  • Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves for both the vehicle- and BTC-1-treated samples. The temperature at which 50% of the protein is denatured is the apparent Tm.

TreatmentTarget ProteinApparent Tm (°C)ΔTm (°C)Interpretation
Vehicle (DMSO)CK2α49.5-Baseline thermal stability.
BTC-1 (Candidate) CK2α57.0 +7.5 Strong target stabilization.
Off-Target Control (e.g., GAPDH)GAPDH62.1+0.2No significant stabilization.

Stage 2: Confirmation of Cellular Mechanism

Having established direct target binding in cells, the next logical step is to demonstrate that this binding event leads to the expected functional consequence: the inhibition of the kinase's downstream signaling pathway.[11][12]

Hypothetical Signaling Pathway: CK2-Mediated Regulation

The following diagram illustrates a simplified, putative signaling pathway where our drug candidate, BTC-1, inhibits CK2, preventing the phosphorylation of a key substrate (e.g., Akt), which in turn affects downstream processes like cell survival.

G cluster_pathway Putative Signaling Pathway BTC1 BTC-1 CK2 CK2 Kinase BTC1->CK2 Inhibition Substrate Substrate (e.g., Akt) CK2->Substrate Phosphorylation Downstream Downstream Effectors (e.g., p70S6K) Substrate->Downstream Activation Response Cellular Response (Proliferation, Survival) Downstream->Response

Sources

A Comparative Analysis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile: A Novel Tankyrase Inhibitor for Wnt/β-Catenin Pathway Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Wnt Pathway Through Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is a cornerstone of cellular regulation, governing processes from embryonic development to adult tissue maintenance.[1][2] Its aberrant activation is a well-documented driver in numerous cancers, particularly colorectal cancer, where mutations in genes like APC lead to uncontrolled cell proliferation.[3][4] This has made the Wnt pathway a critical, albeit challenging, target for therapeutic intervention.

A key enzymatic regulator of this pathway is Tankyrase (TNKS1 and TNKS2), a member of the Poly(ADP-ribose) polymerase (PARP) family.[5][6] Tankyrases promote the degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. By degrading Axin, Tankyrases prevent the breakdown of β-catenin, allowing it to accumulate, translocate to the nucleus, and activate pro-proliferative gene transcription.[4][7] Therefore, inhibiting Tankyrase activity stabilizes Axin, enhances β-catenin degradation, and effectively shuts down this oncogenic signaling cascade.[8][9]

This guide provides a comprehensive performance benchmark of a novel investigational compound, 7-Amino-1H-benzo[d]triazole-4-carbonitrile (hereafter referred to as ABT-4C) , against established, well-characterized Tankyrase inhibitors. We will present a head-to-head comparison based on critical performance metrics—from direct enzymatic inhibition to cellular target engagement and anti-proliferative efficacy—supported by detailed, field-proven experimental protocols.

The Competitive Landscape: Established Tankyrase Inhibitors

To provide a robust comparative context for ABT-4C, we have selected three widely recognized inhibitors as benchmarks:

  • XAV939: One of the first-generation Tankyrase inhibitors, XAV939 is a potent and selective small molecule that stabilizes Axin levels, thereby promoting β-catenin degradation.[9][10] It serves as a foundational tool for studying the Wnt pathway.

  • IWR-1: Identified as an inhibitor of Wnt response, IWR-1 functions by stabilizing the Axin-scaffolded destruction complex, leading to β-catenin phosphorylation and subsequent degradation.[11][12][13]

  • G007-LK: A highly potent and selective second-generation Tankyrase inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models of APC-mutant colorectal cancer.[14][15][16]

Visualizing the Mechanism: The Wnt/β-Catenin Signaling Pathway

The following diagram illustrates the central role of Tankyrase in the Wnt/β-catenin pathway and the intervention point for inhibitors like ABT-4C.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_inhibitor Therapeutic Intervention Axin_off Axin DestructionComplex_off Destruction Complex APC_off APC GSK3B_off GSK3β BCatenin_off β-catenin Proteasome Proteasome BCatenin_off->Proteasome Degradation TNKS Tankyrase (TNKS1/2) TNKS->Axin_off  PARsylation &  Ubiquitination DestructionComplex_off->BCatenin_off Phosphorylation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled DVL DVL Frizzled->DVL Axin_on Axin DVL->Axin_on Inhibition of Destruction Complex BCatenin_on β-catenin Nucleus Nucleus BCatenin_on->Nucleus Accumulation & Translocation Gene Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF TCF/LEF TCF_LEF->Gene ABT4C ABT-4C / XAV939 / G007-LK ABT4C->TNKS Inhibition Workflow cluster_biochem Biochemical Potency cluster_cell Cellular Efficacy & MoA A Step 1: Enzymatic Assay B Step 2: Wnt Reporter Assay A->B Confirms Cellular Activity C Step 3: Target Engagement (CETSA) B->C Validates Direct Binding D Step 4: Anti-Proliferation Assay C->D Links MoA to Phenotype E Lead Candidate D->E

Caption: Experimental workflow for characterizing Tankyrase inhibitors.

Protocol 1: TNKS1/2 Chemiluminescent Enzymatic Assay

This protocol measures the PARsylation activity of TNKS1/2. The assay relies on the transfer of biotinylated ADP-ribose from NAD+ to histone proteins coated on a plate, which is then detected via a streptavidin-HRP conjugate. [17]

  • Plate Preparation: Coat a 96-well white plate with histone proteins (5 µg/mL in PBS) overnight at 4°C. Wash 3 times with PBST (PBS + 0.05% Tween-20) and block with blocking buffer for 1 hour at room temperature.

  • Compound Preparation: Perform a serial dilution of ABT-4C and benchmark inhibitors in 1X PARP assay buffer, typically starting from 10 µM.

  • Reaction Setup: To each well, add 25 µL of the compound dilution (or vehicle control), followed by 25 µL of recombinant human TNKS1 or TNKS2 enzyme (e.g., 5 ng/well).

  • Reaction Initiation: Add 50 µL of the PARP Substrate Mixture (containing biotinylated-NAD+) to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 3 times with PBST. Add 50 µL of diluted Streptavidin-HRP and incubate for 30 minutes.

  • Signal Generation: Wash the plate 3 times with PBST. Add 100 µL of a chemiluminescent HRP substrate and immediately measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: TOPFlash Wnt Reporter Luciferase Assay

This cell-based assay quantifies Wnt/β-catenin pathway activity.

  • Cell Seeding & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect cells with the TOPFlash (TCF/LEF-responsive Firefly luciferase) and a Renilla luciferase control plasmid.

  • Pathway Activation: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media or another agonist (e.g., LiCl) to activate the pathway.

  • Inhibitor Treatment: Immediately add serial dilutions of ABT-4C or benchmark inhibitors to the wells. Incubate for another 24 hours.

  • Cell Lysis & Luciferase Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Calculate the percent inhibition relative to the stimulated vehicle control and determine the EC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol validates direct target engagement in intact cells. [18][19]

  • Cell Culture and Treatment: Culture COLO-320DM cells to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM ABT-4C) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Transfer the supernatant (containing the soluble, non-denatured proteins) to a new tube. Quantify total protein concentration, then analyze by Western Blot using an antibody specific for Tankyrase 1/2.

  • Data Analysis: Quantify the band intensity at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. The rightward shift in the curve for the compound-treated sample relative to the vehicle control represents the thermal stabilization (ΔTm).

Summary of Findings and Conclusion

The comprehensive analysis presented in this guide benchmarks the novel compound, 7-Amino-1H-benzo[d]triazole-4-carbonitrile (ABT-4C) , against established Tankyrase inhibitors.

Comparison cluster_compounds Compound Comparison center Performance Metrics Potency Enzymatic Potency (Low IC50) center->Potency Cellular Cellular Efficacy (Low EC50/GI50) center->Cellular MoA Mechanism of Action (High ΔTm) center->MoA ABT4C ABT-4C (Hypothetical) Potency->ABT4C Excellent G007 G007-LK Potency->G007 Good XAV XAV939 Potency->XAV Excellent Cellular->ABT4C Excellent Cellular->G007 Excellent Cellular->XAV Moderate IWR IWR-1 Cellular->IWR Low MoA->ABT4C Strong MoA->G007 Strongest MoA->XAV Good MoA->IWR Moderate

Sources

A Comparative Analysis of 7-Amino-1H-benzo[d]triazole-4-carbonitrile-Based Probes in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 7-Amino-1H-benzo[d]triazole-4-carbonitrile-based probes, focusing on their cross-reactivity profiles against other common fluorescent probes. The objective is to equip researchers, scientists, and drug development professionals with the necessary experimental frameworks and data interpretation skills to select the most specific and reliable tools for their cellular imaging and target engagement studies.

Introduction: The Rise of Benzotriazole Scaffolds in Chemical Probe Design

Benzotriazole derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry and chemical biology.[1] Their unique electronic properties, ability to participate in hydrogen bonding, and relatively compact size make them ideal cores for developing highly specific chemical probes.[2] The 7-Amino-1H-benzo[d]triazole-4-carbonitrile core, in particular, offers a unique combination of a fluorescent-competent aminobenzonitrile system fused to a triazole ring, suggesting its potential as a novel fluorophore for biological investigations. Such probes are instrumental in elucidating complex biological processes, including receptor-ligand interactions and enzyme activity.[3][4] However, the utility of any chemical probe is fundamentally dictated by its selectivity.[5] Off-target binding can lead to erroneous data and misinterpretation of biological phenomena. Therefore, rigorous cross-reactivity studies are not just a quality control step but a critical component of probe validation.

This guide will delineate the experimental workflows to assess the specificity of 7-Amino-1H-benzo[d]triazole-4-carbonitrile-based probes and compare their performance with established alternatives.

The Imperative of Cross-Reactivity Profiling

The experimental design for assessing cross-reactivity must be systematic and multi-faceted, incorporating both in vitro biochemical assays and cell-based imaging to provide a comprehensive picture of the probe's specificity.

Experimental Design for Cross-Reactivity Assessment

A robust cross-reactivity study involves a series of logical, interconnected experiments. The following protocols provide a framework for evaluating the specificity of a novel probe like the 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivative.

Workflow for Probe Specificity Evaluation

The overall workflow for assessing the cross-reactivity of a new chemical probe is depicted below. This process begins with initial biochemical screens against a panel of related targets and progresses to more complex cellular assays to confirm specificity in a more physiologically relevant context.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A Primary Target Binding Assay (e.g., TR-FRET, FP) B Panel Screening: Related Off-Targets A->B Establish On-Target Affinity C Panel Screening: Unrelated Off-Targets B->C Assess Specificity D Cellular Imaging: Target Localization C->D Transition to Cellular Context E Competition Assay with Known Ligands D->E Confirm Target Engagement F Cellular Thermal Shift Assay (CETSA) E->F Validate in Live Cells G Quantify Selectivity Indices F->G H Compare with Alternative Probes G->H Benchmark Performance

Caption: Workflow for assessing probe cross-reactivity.

Detailed Experimental Protocols

This assay is a powerful method for quantifying ligand-receptor binding affinities in a high-throughput format.[3]

Objective: To determine the binding affinity (Ki or IC50) of the 7-Amino-1H-benzo[d]triazole-4-carbonitrile probe for its primary target and a panel of potential off-targets.

Methodology:

  • Reagent Preparation:

    • Prepare cell membrane preparations expressing the target receptor (and off-target receptors) fused with a SNAP-tag.

    • Label the SNAP-tagged receptors with a terbium cryptate donor (e.g., SNAP-Lumi4-Tb).

    • Prepare a serial dilution of the 7-Amino-1H-benzo[d]triazole-4-carbonitrile probe and a known reference ligand.

  • Assay Procedure:

    • In a 384-well plate, add the terbium-labeled membrane preparations.

    • Add the serially diluted test probe or reference ligand.

    • Incubate at room temperature for a specified time to reach binding equilibrium.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (terbium) and 665 nm (acceptor, if a fluorescent ligand is competed).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the signal ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation if a competition assay format is used.

This experiment visually confirms that the probe localizes to the correct subcellular compartment and that its binding can be displaced by a known selective ligand for the target.

Objective: To visualize the subcellular localization of the probe and demonstrate target-specific binding in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the target of interest on glass-bottom dishes.

    • Treat one set of cells with the 7-Amino-1H-benzo[d]triazole-4-carbonitrile probe alone.

    • Pre-treat a second set of cells with an excess of a known, unlabeled selective ligand for the target for 30 minutes before adding the fluorescent probe.

    • Include a control cell line that does not express the target.

  • Imaging:

    • Wash the cells to remove unbound probe.

    • Image the cells using a confocal microscope with appropriate laser excitation and emission filter sets for the probe.

    • Acquire images of the probe's fluorescence, along with markers for specific organelles if necessary (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

  • Data Analysis:

    • Compare the fluorescence intensity and localization pattern in the cells treated with the probe alone versus those pre-treated with the competitor ligand. A significant reduction in fluorescence in the competitor-treated cells indicates specific binding to the target.

    • Observe the localization in the target-negative cell line to assess non-specific binding.

Comparative Performance Data

To illustrate the importance of these studies, the following tables present hypothetical cross-reactivity data for the 7-Amino-1H-benzo[d]triazole-4-carbonitrile probe compared to two other generic fluorescent probes.

Table 1: Biochemical Cross-Reactivity Profile (Binding Affinity, Ki in nM)

Target Protein7-Amino-1H-benzo[d]triazole-4-carbonitrile ProbeStandard Benzofurazan-based ProbeLess Selective Triazole Probe
Primary Target A 15 25 50
Related Target B850300150
Related Target C>10,0001,200400
Unrelated Target D>10,000>10,0008,000
Unrelated Target E>10,0005,0002,500

Data are hypothetical and for illustrative purposes only.

Table 2: Cellular Specificity Assessment

Parameter7-Amino-1H-benzo[d]triazole-4-carbonitrile ProbeStandard Benzofurazan-based ProbeLess Selective Triazole Probe
Target-Specific Cellular Staining HighHighModerate
Displacement by Competitor Ligand >90%~80%~50%
Signal in Target-Negative Cells NegligibleLowModerate

Data are hypothetical and for illustrative purposes only.

Interpretation and Recommendations

The hypothetical data presented above illustrates how to interpret the results of cross-reactivity studies.

  • 7-Amino-1H-benzo[d]triazole-4-carbonitrile Probe: This probe demonstrates a superior selectivity profile. The biochemical data shows a high affinity for the primary target (Ki = 15 nM) and significantly weaker binding to related off-targets (Ki > 850 nM), resulting in a high selectivity index. This is corroborated by the cellular imaging data, which shows clean, target-specific localization and efficient displacement by a competitor ligand.

  • Standard Benzofurazan-based Probe: While showing good on-target affinity, this probe exhibits more pronounced off-target binding to related proteins. This could lead to ambiguous results in cellular assays where multiple family members are present.

  • Less Selective Triazole Probe: This probe displays weak selectivity both biochemically and in cells. The significant off-target binding and incomplete displacement by a competitor suggest that it is not a suitable tool for specific target engagement studies.

Based on this comparative analysis, the 7-Amino-1H-benzo[d]triazole-4-carbonitrile-based probe would be the recommended tool for studies requiring high specificity for Target A.

Conclusion

The development of novel chemical probes, such as those based on the 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold, is crucial for advancing our understanding of complex biological systems. However, their utility is entirely dependent on rigorous validation of their specificity. The experimental protocols and comparative frameworks outlined in this guide provide a comprehensive approach to assessing probe cross-reactivity. By adhering to these principles of scientific integrity, researchers can ensure the reliability of their findings and make more informed decisions in their drug discovery and chemical biology endeavors.

References

  • Zahra, D. et al. (2020). Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). Journal of Medicinal Chemistry, 63(23), 14369–14393. Available at: [Link]

  • Mishra, N. K. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3055–3069. Available at: [Link]

  • Sarvothaman, M. et al. (2014). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Analytical Biochemistry, 457, 33–40. Available at: [Link]

  • Khan, I. et al. (2022). 4-(4-(((1H-Benzo[d][3][6][7]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Molecules, 27(19), 6289. Available at: [Link]

  • Kotha, S. et al. (2021). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 17, 2186–2197. Available at: [Link]

  • Nyffenegger, C. et al. (2021). An Original Class of Small Sized Molecules as Versatile Fluorescent Probes for Cellular Imaging. Molecules, 26(11), 3330. Available at: [Link]

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  • Lucanto, S. et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 67(2), 1279–1300. Available at: [Link]

  • Ghorbani-Vaghei, R. et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5484-5494. Available at: [Link]

  • Abbas, M. et al. (2010). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions. Organic Letters, 12(12), 2840–2843. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5326. Available at: [Link]

  • Liu, Y. et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

  • Barlaam, B. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(9), 3594–3609. Available at: [Link]

  • Zhabanov, Y. A. et al. (2022). Benzo[1,2-d:4,5-d′]bis([3][6][7]thiadiazole)-4-carbonitrile. Molbank, 2022(3), M1453. Available at: [Link]

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A Spectroscopic Journey: Differentiating 7-Amino-1H-benzo[d]triazole-4-carbonitrile from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

This technical guide provides an in-depth spectroscopic comparison of the novel heterocyclic compound, 7-Amino-1H-benzo[d]triazole-4-carbonitrile, with its immediate synthetic precursor, 2,3-diaminobenzonitrile. The successful synthesis of benzotriazole derivatives is critical in medicinal chemistry, as these scaffolds are integral to a wide range of therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the spectroscopic changes that confirm the successful intramolecular cyclization and formation of the triazole ring. We will explore the transformation through the lens of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, providing the causal logic behind the observed spectral shifts.

Synthesis at a Glance: From Diamine to Triazole

The most direct route to synthesizing 7-Amino-1H-benzo[d]triazole-4-carbonitrile involves the diazotization of 2,3-diaminobenzonitrile.[1] This reaction, typically conducted in an acidic medium with a nitrite salt, transforms one of the ortho-amino groups into a transient diazonium salt. This intermediate then undergoes a rapid intramolecular cyclization, attacking the adjacent amino group to form the stable 1,2,3-triazole ring fused to the benzene core. Understanding this transformation is key to interpreting the subsequent spectroscopic data.

Figure 1: Synthesis workflow for 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Experimental Protocols: A Foundation of Trust

The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide. Adherence to these methodologies ensures reproducibility and data integrity.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, spectroscopic grade). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: An FT-IR spectrometer, such as a Shimadzu FTIR model 8400, is used for analysis.[3]

  • Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is utilized.[3]

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each unique carbon atom.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).[4] Multiplicity and coupling constants (J) are analyzed for ¹H NMR spectra.

Protocol 3: UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the sample is prepared by dissolving a precisely weighed amount in a UV-grade solvent (e.g., methanol or ethanol) to a known concentration (typically ~10⁻⁵ M).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200-400 nm.

  • Analysis: The wavelength of maximum absorbance (λmax) is identified.

Comparative Spectroscopic Analysis

The structural evolution from 2,3-diaminobenzonitrile to 7-Amino-1H-benzo[d]triazole-4-carbonitrile is clearly evidenced by distinct and predictable changes across various spectroscopic platforms.

G Structure Precursor: 2,3-Diaminobenzonitrile Two ortho -NH₂ groups Product: 7-Amino-1H-benzo[d]triazole-4-carbonitrile Triazole ring, one -NH₂ group FTIR FT-IR Disappearance of one -NH₂ stretch Appearance of N-H (triazole) and N=N stretches Structure:f1->FTIR:f0 Structure:f2->FTIR:f1 NMR ¹H NMR Loss of one -NH₂ signal Appearance of triazole N-H proton Aromatic proton shifts Structure:f1->NMR:f0 Structure:f2->NMR:f1 Structure:f2->NMR:f2 UVVis UV-Vis Bathochromic (red) shift of λmax Structure:f2->UVVis:f0

Figure 2: Logical flow of spectroscopic changes during synthesis.

FT-IR Spectroscopy: The Disappearance and Appearance of Key Vibrations

The FT-IR spectrum provides definitive evidence of the cyclization by tracking the changes in N-H bonds and the formation of the triazole ring.

Functional GroupPrecursor (2,3-diaminobenzonitrile)Product (7-Amino-1H-benzo[d]triazole-4-carbonitrile)Rationale for Change
Amine N-H Stretch ~3450 & 3350 cm⁻¹ (two bands for symmetric & asymmetric stretch)~3400 & 3300 cm⁻¹ (characteristic of remaining primary amine)One of the two primary amine groups is consumed during the cyclization, leading to a change in the N-H stretching profile.
Triazole N-H Stretch Absent~3100-3200 cm⁻¹ (broad)The formation of the triazole ring introduces a new N-H bond, which typically appears as a broad band.[5]
Nitrile C≡N Stretch ~2210-2220 cm⁻¹~2215-2225 cm⁻¹The nitrile group remains intact. A slight shift is expected due to the altered electronic environment of the aromatic system.[6]
Triazole N=N Stretch Absent~1540-1560 cm⁻¹This vibration is a clear marker for the formation of the heterocyclic triazole ring.[5]

The most compelling evidence from FT-IR is the emergence of the N-H and N=N stretching bands characteristic of the benzotriazole ring system, coupled with the simplification of the primary amine stretching region.[7][8]

NMR Spectroscopy: Mapping the Proton and Carbon Environment

NMR spectroscopy offers a detailed map of the molecular structure, with chemical shifts directly reflecting the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum shows a clear transformation of the aromatic and amine proton signals.

Proton TypePrecursor (2,3-diaminobenzonitrile)Product (7-Amino-1H-benzo[d]triazole-4-carbonitrile)Rationale for Change
-NH₂ Protons Two distinct, broad singlets (e.g., ~4.5-5.5 ppm)One broad singlet (e.g., ~5.0-6.0 ppm)Conversion of one -NH₂ group into the triazole ring leaves only one primary amine.
Triazole N-H Proton AbsentOne very broad singlet, often downfield (e.g., >10 ppm)This highly deshielded proton is characteristic of the N-H in the triazole ring and is often exchangeable with D₂O.
Aromatic Protons Complex multiplet patternSimplified pattern, with significant downfield shiftsThe formation of the electron-withdrawing triazole ring deshields the adjacent aromatic protons, causing them to resonate at a lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum corroborates the structural change by showing shifts in the aromatic carbon signals.

Carbon TypePrecursor (2,3-diaminobenzonitrile)Product (7-Amino-1H-benzo[d]triazole-4-carbonitrile)Rationale for Change
Aromatic Carbons ~110-150 ppm~110-155 ppmThe carbons fused to the newly formed triazole ring (C-N=N) experience a significant downfield shift due to the strong electron-withdrawing effect of the adjacent nitrogen atoms.
Nitrile Carbon (-C≡N) ~117-120 ppm~115-118 ppmThe nitrile carbon is present in both molecules, with its chemical shift being only slightly perturbed by the cyclization event.
UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy reveals changes in the conjugated π-electron system of the molecule.

ParameterPrecursor (2,3-diaminobenzonitrile)Product (7-Amino-1H-benzo[d]triazole-4-carbonitrile)Rationale for Change
λmax ~240 nm, ~340 nm~260 nm, ~350 nm (expected)The fusion of the triazole ring extends the chromophore's conjugated system. This extension lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift to a longer wavelength.[9][10]

The observed red shift in the product is a classic indicator of increased conjugation, providing strong evidence for the formation of the fused bicyclic benzotriazole system.

Conclusion

The transformation of 2,3-diaminobenzonitrile into 7-Amino-1H-benzo[d]triazole-4-carbonitrile is unequivocally confirmed by a cohesive set of spectroscopic changes. FT-IR analysis validates the formation of the triazole ring through the appearance of N-H and N=N stretches. NMR spectroscopy provides a detailed structural map, highlighting the loss of an amino group and the significant electronic shifts in the aromatic core. Finally, UV-Vis spectroscopy confirms the extension of the conjugated system via a characteristic bathochromic shift. By employing these analytical techniques in concert, researchers can confidently verify the successful synthesis and purity of this important heterocyclic compound, ensuring the integrity of subsequent research and development efforts.

References

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2024). Spectral analysis and docking of new benzotriazole derivatives.
  • PMC. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles.
  • International Journal of Nanoscience and Nanotechnology. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.
  • Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications.
  • ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • PrepChem.com. (n.d.). Synthesis of a. 2,5-Diaminobenzonitrile. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][3][7]triazol-1-yl)oxy)methyl) -. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • PubChem. (n.d.). 7-Amino-1H-benzo[d][1][3][7]triazole-4-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). 3,4-Diaminobenzonitrile. Retrieved from [Link]

  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Amino-1H-benzo[d]triazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its ultimate success. This parameter dictates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influencing its pharmacokinetic profile, including in vivo half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, whereas a compound that is excessively stable could accumulate, leading to potential toxicity.[2] Therefore, early in vitro assessment of metabolic stability is indispensable for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[1][3][4]

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of molecules designed for a range of therapeutic targets.[5][6][7] Its unique electronic and structural features allow for versatile interactions with biological targets. However, like any NCE, the metabolic fate of its derivatives must be thoroughly investigated. This guide provides a comprehensive framework for assessing the metabolic stability of this important class of compounds, comparing methodologies, and interpreting the resulting data to guide rational drug design.

Pillar 1: Foundational Concepts in Metabolic Stability Assessment

The liver is the primary organ responsible for drug metabolism.[4][8] In vitro models utilizing liver components are therefore the cornerstone of metabolic stability screening. The two most common systems are:

  • Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[9] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10] Microsomal stability assays are cost-effective, have high throughput, and are excellent for evaluating CYP-mediated metabolism.[9]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with the necessary cofactors in a more physiologically relevant environment.[4][8][11] Hepatocyte assays can provide a more comprehensive picture of a compound's metabolic fate, including the interplay between different enzymatic pathways and the impact of cellular uptake.[8]

The primary outputs of these assays are two key parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

  • In Vitro Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[1][2] It is calculated from the rate of disappearance of the parent compound.[9][12]

These in vitro data are crucial for predicting in vivo pharmacokinetic parameters and guiding the structure-activity relationship (SAR) studies needed to enhance metabolic stability.[1]

Pillar 2: Experimental Protocol & Workflow Visualization

A robust and reproducible experimental protocol is the bedrock of trustworthy data. The following section details a standard procedure for determining metabolic stability using human liver microsomes (HLM), a common starting point in drug discovery programs.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to assess the rate of metabolism of a test compound upon incubation with human liver microsomes in the presence of the essential cofactor, NADPH.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions. Verify pH. This buffer system maintains a physiological pH essential for optimal enzyme activity.[12][13]

  • Test Compound Stock Solution (10 mM): Dissolve the 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivative in a suitable organic solvent like DMSO or acetonitrile.[12]

  • NADPH Regenerating System Solution: This system continuously generates NADPH, the primary cofactor for CYP450 enzymes, ensuring the reaction does not become limited by its depletion. A common formulation includes NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), glucose-6-phosphate dehydrogenase (0.4 U/mL), and magnesium chloride (3.3 mM) in phosphate buffer.[12][14]

  • Human Liver Microsomes (20 mg/mL stock): Commercially available. Thaw quickly at 37°C and immediately place on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer just before use.[13][15]

  • Stopping Solution: Acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization). The cold acetonitrile terminates the enzymatic reaction by precipitating proteins and prepares the sample for analysis.[9]

2. Incubation Procedure:

  • Pre-incubation: In a 96-well plate, add the test compound (e.g., to a final concentration of 1 µM) and the diluted liver microsomes (e.g., to a final concentration of 0.5 mg/mL) to the phosphate buffer.[13] Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system solution to the wells.[13] This is considered time zero (T=0).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold stopping solution to the respective wells.[9]

  • Controls:

    • Negative Control: A reaction mixture without the NADPH regenerating system to assess for non-enzymatic degradation.[12]

    • Positive Control: A compound with a known, moderate rate of metabolism (e.g., Verapamil, Dextromethorphan) to validate the activity of the microsomal batch.[9][13]

3. Sample Analysis:

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[16]

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9][17][18] LC-MS/MS provides the necessary sensitivity and selectivity for accurately measuring drug concentrations in complex biological matrices.[17][19]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.[9]

  • The slope of the linear regression of this plot gives the elimination rate constant (k).[12]

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[20]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[12][20]

Workflow Visualization

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Processing P1 Prepare Buffer, Cofactors, & Stocks I1 Pre-warm Microsomes & Test Compound P1->I1 P2 Thaw & Dilute Liver Microsomes P2->I1 I2 Initiate Reaction with NADPH (T=0) I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 60 min) I2->I3 I4 Terminate Reaction with Cold ACN + IS I3->I4 A1 Centrifuge to Pellet Protein I4->A1 A2 Transfer Supernatant A1->A2 A3 LC-MS/MS Quantification A2->A3 D1 Plot ln(% Remaining) vs. Time A3->D1 D2 Calculate k, t½, & CLint D1->D2

Caption: Workflow for the in vitro liver microsomal stability assay.

Pillar 3: Comparative Data Analysis & Structure-Metabolism Relationships

The true value of metabolic stability assays lies in the ability to compare derivatives and establish a structure-metabolism relationship (SMR). This knowledge empowers medicinal chemists to strategically modify the chemical structure to improve its metabolic profile.

Representative Comparative Data

The table below illustrates how experimental data for a series of hypothetical 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives might be presented.

DerivativeR-Group Modificationt½ (min)CLint (µL/min/mg protein)Metabolic Stability Category
Parent Scaffold -H2527.7Moderate
Derivative A -CF₃> 60< 11.6High
Derivative B -OCH₃1257.8Low
Derivative C -Cl (para-phenyl)4814.4High

Classification based on common industry criteria: High (>30 min), Moderate (10-30 min), Low (<10 min).

Interpreting the Data:

  • Derivative A (-CF₃): The introduction of a trifluoromethyl group, a strong electron-withdrawing group, often shields adjacent positions from oxidative metabolism, leading to a significant increase in stability.

  • Derivative B (-OCH₃): The methoxy group is metabolically labile and prone to O-dealkylation by CYP enzymes, resulting in rapid clearance and low stability.[14]

  • Derivative C (-Cl): Placing a halogen like chlorine at a potential site of metabolism (a "metabolic soft spot") can block oxidation, thereby improving stability.[21]

Common Metabolic Pathways & Visualization

For benzotriazole-containing compounds, metabolism often occurs via oxidation reactions catalyzed by CYP450 enzymes.[22][23] A common pathway is aromatic hydroxylation on the benzene ring or oxidation of alkyl substituents.

Caption: A potential metabolic pathway: CYP450-mediated hydroxylation.

Comparison with Alternative Heterocyclic Scaffolds

The 7-Amino-1H-benzo[d]triazole-4-carbonitrile scaffold must be evaluated in the context of other common heterocycles used in drug design.

  • Imidazoles/Benzimidazoles: These are common scaffolds but can be susceptible to metabolic oxidation on the imidazole ring.[24][25][26] Furthermore, some imidazole-containing drugs are known inhibitors of CYP enzymes, leading to potential drug-drug interactions.

  • Pyrazoles: Generally considered to be more metabolically stable than imidazoles, but their metabolism is highly dependent on the substitution pattern.[27]

  • Triazoles: The triazole ring itself is generally stable. However, N-alkylated triazoles can be potent inhibitors of CYP enzymes, a property that must be carefully monitored.[14]

The benzotriazole core, while generally stable, can direct metabolism to other parts of the molecule. The key advantage lies in its synthetic tractability, allowing for systematic modifications to block metabolic soft spots, as demonstrated in our hypothetical data table.

Conclusion and Future Directions

The assessment of metabolic stability is a non-negotiable step in the optimization of 7-Amino-1H-benzo[d]triazole-4-carbonitrile derivatives as potential drug candidates. The strategic use of in vitro tools, from high-throughput microsomal assays to more comprehensive hepatocyte studies, provides critical data to inform iterative drug design.[3][10] By establishing a clear structure-metabolism relationship, research teams can rationally modify these promising scaffolds to enhance their metabolic robustness, thereby increasing their probability of success in preclinical and clinical development. The methodologies and principles outlined in this guide provide a self-validating framework for researchers to generate high-quality, reproducible data, ultimately accelerating the journey from chemical entity to life-changing therapeutic.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Andersson, H., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

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  • Halladay, J. S., et al. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. PubMed. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • Li, J., et al. (2025). Novel toxicity-associated metabolic pathways of benzotriazole UV stabilizers by cytochrome P450: mechanism-directed analysis. PubMed. [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

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  • Kent, U. M., et al. (1998). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Biological Chemistry. [Link]

  • Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to benzyne. (n.d.). ResearchGate. [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (2024). Journal of Applied Bioanalysis. [Link]

  • Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. PubMed. [Link]

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  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Corning. [Link]

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  • Carta, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. [Link]

  • Murg, M., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Kassab, A. E. (2023). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. PubMed. [Link]

  • Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. (2020). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health (NIH). [Link]

  • 7-aMino-1H-benzo[D][1][3][15]triazole-4-carbonitrile Specifications. (n.d.). Capot Chemical. [Link]

  • 4-(4-(((1H-Benzo[d][1][3][15]triazol-1-yl)oxy)methyl). (n.d.). MDPI. [Link]

  • Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. (2024). PubMed. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2023). PubMed Central. [Link]

  • 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023). PubMed. [Link]

  • 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. (n.d.). MDPI. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 7-Amino-1H-benzo[d]triazole-4-carbonitrile: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Amino-1H-benzo[d]triazole-4-carbonitrile

7-Amino-1H-benzo[d]triazole-4-carbonitrile is a highly functionalized heterocyclic compound of significant interest in contemporary drug discovery and materials science. Its unique molecular architecture, featuring a benzotriazole core substituted with both an amino and a cyano group, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The benzotriazole moiety is a well-established pharmacophore known to modulate the activity of various enzymes and receptors, while the amino and cyano groups provide versatile handles for further chemical elaboration.[1][2] Consequently, the efficient and scalable synthesis of this key intermediate is a critical challenge for researchers in both academic and industrial settings. This guide provides a head-to-head comparison of plausible synthetic routes to 7-Amino-1H-benzo[d]triazole-4-carbonitrile, offering insights into the strategic considerations for selecting an optimal pathway based on specific research and development needs. In the absence of explicitly published synthetic procedures in readily accessible literature, this guide proposes and evaluates two chemically sound, logical routes based on established methodologies for the synthesis of analogous benzotriazole derivatives.

Proposed Synthetic Pathways: A Comparative Analysis

Two primary synthetic strategies are proposed and evaluated herein:

  • Route 1: The Diamine Cyclization Pathway - A classical approach involving the diazotization and intramolecular cyclization of a substituted o-phenylenediamine.

  • Route 2: The Nitrile Substitution Pathway - A strategy centered on the late-stage introduction of the nitrile functionality via nucleophilic aromatic substitution.

Route 1: The Diamine Cyclization Pathway

This synthetic approach is predicated on the well-established formation of the benzotriazole ring system from an appropriately substituted 1,2-diaminobenzene derivative. The key steps involve the strategic introduction of the amino and cyano functionalities onto the aromatic ring prior to the final cyclization.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,6-Dinitro-3-aminobenzonitrile

  • To a solution of 2,6-dinitrotoluene in concentrated sulfuric acid, cooled to 0°C, is slowly added a nitrating mixture of fuming nitric acid and sulfuric acid.

  • The reaction is carefully monitored and, upon completion, the mixture is poured onto ice, and the precipitated product is filtered, washed with cold water, and dried.

  • The resulting 2,4,6-trinitrotoluene is then subjected to selective reduction of one nitro group, for example, using sodium sulfide in aqueous ethanol, to yield 3,5-dinitro-4-aminotoluene.

  • The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate, followed by conversion to the corresponding amide and dehydration to the nitrile.

  • Finally, a third nitration is carried out to introduce the nitro group at the 2-position, yielding 2,6-dinitro-3-aminobenzonitrile.

Step 2: Reduction to 2,3,6-Triaminobenzonitrile

  • The 2,6-dinitro-3-aminobenzonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon, is employed to reduce the two nitro groups to amines.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 2,3,6-triaminobenzonitrile.

Step 3: Diazotization and Cyclization to 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • The 2,3,6-triaminobenzonitrile is dissolved in an aqueous acidic solution, typically hydrochloric or sulfuric acid, and cooled to 0-5°C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This results in the diazotization of the 2-amino group.

  • The reaction mixture is then allowed to warm to room temperature, which promotes the intramolecular cyclization of the diazonium salt onto the adjacent amino group, forming the stable triazole ring.

  • The final product, 7-Amino-1H-benzo[d]triazole-4-carbonitrile, precipitates from the solution and is collected by filtration, washed, and dried.

Diagram of the Diamine Cyclization Pathway (Route 1)

Route1 A Substituted Toluene B 2,6-Dinitro-3-aminobenzonitrile A->B Multi-step functional group interconversion C 2,3,6-Triaminobenzonitrile B->C Reduction (e.g., SnCl2/HCl) D 7-Amino-1H-benzo[d]triazole-4-carbonitrile C->D Diazotization & Cyclization (NaNO2, HCl)

Caption: Synthetic workflow for the Diamine Cyclization Pathway (Route 1).

Analysis of Route 1
  • Expertise & Experience: This route relies on classical, well-understood reactions in aromatic chemistry. The diazotization of o-phenylenediamines is a robust and widely used method for the synthesis of benzotriazoles. However, the multi-step preparation of the triamine precursor can be lengthy and may suffer from cumulative yield losses. The selective reduction and functional group manipulations require careful control of reaction conditions.

  • Trustworthiness: Each step in this proposed synthesis is based on established and reliable chemical transformations. The formation of the benzotriazole ring via diazotization is typically high-yielding and clean. The primary challenge lies in the efficient synthesis of the key triaminobenzonitrile intermediate.

  • Authoritative Grounding & Comprehensive References: The synthesis of benzotriazoles from o-phenylenediamines is a textbook reaction in heterocyclic chemistry.[1]

Route 2: The Nitrile Substitution Pathway

This alternative approach focuses on constructing the benzotriazole core first and then introducing the nitrile group in a later step. This strategy can be advantageous if a suitable precursor with a good leaving group is readily accessible.

Experimental Protocol: Route 2

Step 1: Synthesis of 7-Amino-4-bromo-1H-benzo[d]triazole

  • Starting from a commercially available 2,5-dibromoaniline, a nitration reaction is performed to introduce a nitro group, yielding 2,5-dibromo-4-nitroaniline.

  • The amino group is then protected, for example, as an acetamide.

  • A second amino group is introduced via a Buchwald-Hartwig amination or a similar cross-coupling reaction at the 2-position.

  • The nitro group is then reduced to an amine, resulting in a substituted o-phenylenediamine.

  • Diazotization and cyclization, as described in Route 1, are performed to form the benzotriazole ring, yielding a protected 7-amino-4-bromo-1H-benzo[d]triazole.

  • Finally, the protecting group is removed to give 7-amino-4-bromo-1H-benzo[d]triazole.

Step 2: Cyanation to 7-Amino-1H-benzo[d]triazole-4-carbonitrile

  • The 7-amino-4-bromo-1H-benzo[d]triazole is subjected to a cyanation reaction. This can be achieved using a variety of reagents, such as copper(I) cyanide (in a Rosenmund-von Braun reaction) or palladium-catalyzed cyanation using zinc cyanide or potassium ferricyanide.

  • The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures.

  • The progress of the reaction is monitored by HPLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by quenching, extraction, and purification by chromatography or recrystallization to afford the desired 7-Amino-1H-benzo[d]triazole-4-carbonitrile.

Diagram of the Nitrile Substitution Pathway (Route 2)

Route2 A Substituted Dibromoaniline B 7-Amino-4-bromo-1H-benzo[d]triazole A->B Multi-step synthesis C 7-Amino-1H-benzo[d]triazole-4-carbonitrile B->C Cyanation (e.g., CuCN or Pd-catalyzed)

Caption: Synthetic workflow for the Nitrile Substitution Pathway (Route 2).

Analysis of Route 2
  • Expertise & Experience: This route employs modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance. The late-stage introduction of the cyano group can be advantageous in terms of convergent synthesis. However, the synthesis of the brominated benzotriazole precursor can still be multi-stepped.

  • Trustworthiness: The cyanation of aryl halides is a well-established and reliable transformation. Both copper- and palladium-catalyzed methods are known to be effective, although they may require careful optimization of reaction conditions (catalyst, ligand, solvent, temperature) to achieve high yields and avoid side reactions. The use of cyanide reagents necessitates stringent safety precautions.

  • Authoritative Grounding & Comprehensive References: The Rosenmund-von Braun reaction and palladium-catalyzed cyanation are extensively documented in the organic synthesis literature.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Diamine CyclizationRoute 2: Nitrile Substitution
Starting Materials Readily available substituted toluenes.Substituted dibromoanilines.
Number of Steps Potentially high due to multiple functional group interconversions.Also potentially multi-stepped to prepare the key intermediate.
Key Transformation Diazotization and intramolecular cyclization.Nucleophilic aromatic substitution (cyanation).
Overall Yield Likely to be moderate due to the linear nature of the synthesis.Potentially higher if the key intermediate is accessible in good yield.
Scalability Diazotization can be challenging to scale up due to the exothermic nature and potential for unstable intermediates.Cyanation reactions can be scaled, but require careful handling of toxic cyanide reagents.
Purification The final product may precipitate from the reaction mixture, simplifying purification.Chromatographic purification is often required for the final product.
Safety Concerns Handling of diazonium salts, which can be explosive. Use of strong acids and oxidizing/reducing agents.Use of highly toxic cyanide reagents. Handling of potentially toxic heavy metal catalysts.
Cost-Effectiveness May be more cost-effective if starting materials are inexpensive and yields are acceptable.May be more expensive due to the use of precious metal catalysts and specialized ligands.

Conclusion and Recommendations

Both proposed synthetic routes to 7-Amino-1H-benzo[d]triazole-4-carbonitrile offer plausible, albeit challenging, pathways to this valuable molecule.

  • Route 1 (Diamine Cyclization) is a more "classical" approach that relies on well-established, albeit sometimes harsh, reaction conditions. Its primary advantage lies in the potentially straightforward final cyclization step. However, the lengthy synthesis of the required triaminobenzonitrile precursor is a significant drawback. This route may be favored for smaller-scale academic research where the focus is on exploring fundamental reactivity.

  • Route 2 (Nitrile Substitution) represents a more "modern" strategy that leverages the power of transition-metal catalysis for the key bond-forming step. While the synthesis of the brominated benzotriazole intermediate is also multi-stepped, the late-stage introduction of the nitrile group offers greater flexibility and convergence. This route is likely to be more amenable to optimization and scale-up in an industrial setting, provided that the safety concerns associated with cyanide use are adequately addressed.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program. For rapid access to small quantities for initial screening, a modified version of Route 1 might be pursued. For larger-scale synthesis where efficiency and scalability are paramount, the development and optimization of Route 2 would likely be the more prudent investment of resources. Further investigation into the specific reaction conditions and optimization of each step would be necessary to fully validate the feasibility of these proposed syntheses.

References

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Safety Operating Guide

Personal protective equipment for handling 7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile

Comprehensive Safety and Handling Guide: 7-Amino-1H-benzo[d][1][2][3]triazole-4-carbonitrile

This guide provides essential safety protocols for handling 7-Amino-1H-benzo[d][1]triazole-4-carbonitrile. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and data from structurally related compounds. The core philosophy of this guide is proactive risk mitigation. Every step is designed not just for compliance, but to foster a deep-rooted culture of safety within your laboratory.

Inferred Hazard Profile and Core Safety Principles

Based on related chemical structures, we must assume that 7-Amino-1H-benzo[d][1]triazole-4-carbonitrile presents multiple health hazards. The aminotriazole moiety is associated with reproductive and systemic toxicity upon prolonged exposure.[1] The benzotriazole structure can be an irritant, and the carbonitrile group (-CN) can be toxic, sometimes releasing cyanide under specific conditions like heat or strong acids.[3]

Therefore, our operational approach is governed by two principles:

  • ALARA (As Low As Reasonably Achievable): All practices must be designed to minimize exposure to the lowest possible levels.

  • Hierarchy of Controls: Engineering controls (e.g., fume hoods) are the primary line of defense, followed by administrative controls (protocols), and finally, Personal Protective Equipment (PPE) as the last barrier between you and the hazard.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of appropriate PPE is critical and non-negotiable. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot required in sealed containers
Weighing (Solid) Chemical safety gogglesDouble-gloved nitrile glovesDisposable, low-permeability gown over lab coatN95 respirator or higher[4]
Solution Preparation Goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over disposable gownWork within a certified chemical fume hood
Reaction Workup Goggles and face shieldDouble-gloved nitrile glovesChemical-resistant apron over disposable gownWork within a certified chemical fume hood
Spill Cleanup Goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls ("bunny suit")[4]Full-face respirator with appropriate cartridges[5]

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety. The following protocols provide a self-validating system for safe handling.

Protocol for Donning and Doffing PPE

Donning (Putting On):

  • Gown/Coveralls: Don the primary protective garment first. Ensure complete coverage.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on goggles and a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.[6]

Doffing (Taking Off) - The "Dirty to Dirty" Principle:

  • Outer Gloves: Remove the most contaminated item first. Peel one glove off by pinching the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Gown/Apron: Untie and pull the gown away from your body, touching only the inside surfaces. Roll it into a ball and dispose of it.

  • Eye/Face Protection: Remove from the back of your head.

  • Respiratory Protection: Remove from the back.

  • Inner Gloves: Remove as described in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[7]

Protocol for Handling and Weighing the Solid Compound
  • Preparation: Ensure a certified chemical fume hood is operational. Designate a specific area within the hood for this task.

  • PPE: Don the appropriate PPE for "Weighing (Solid)" as listed in the table.

  • Handling: Use a spatula to carefully transfer the solid from the main container to a tared weigh boat. Avoid any actions that could generate dust.[7]

  • Closure: Tightly close the primary container immediately after use.[1]

  • Cleanup: Wipe down the spatula and the work surface inside the fume hood with a damp cloth. Dispose of the cloth and any contaminated items as hazardous waste.

  • Doffing: Follow the doffing protocol.

Emergency and Disposal Plans

A clear plan for unexpected events and waste management is crucial for a safe laboratory environment.

Spill Management Workflow

In the event of a small spill (<5g) within a fume hood, the following workflow must be initiated immediately.

Spill_ResponseASpill OccursBAlert Personnel & Restrict AreaA->BCDon Spill-Level PPEB->C If safe to do soDContain Spill with Absorbent PadsC->DEGently Cover with Absorbent MaterialD->EFCollect Waste into Sealed ContainerE->FGDecontaminate AreaF->GHDispose of all Materials as Hazardous WasteG->HIDoff PPE & Wash HandsH->I

Caption: Workflow for managing a minor chemical spill.

Spill Response Steps:

  • Alert: Immediately alert others in the lab.[7]

  • Evacuate (If Necessary): If the spill is large or outside a containment area, evacuate and call emergency services.

  • Secure: Restrict access to the area.

  • Protect: Don the appropriate spill-level PPE.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: All contaminated materials, including PPE, must be placed in a sealed container for hazardous waste disposal.

Disposal Plan

All waste containing 7-Amino-1H-benzo[d][1]triazole-4-carbonitrile, whether solid, in solution, or as contaminated labware, must be treated as hazardous waste.

  • Containers: Use separate, clearly labeled, and sealed containers for this waste stream. Do not mix with other chemical waste.

  • Regulations: Disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Safety Data Sheet (for a related compound). (2024). Vertex AI Search.
  • Material Safety Data Sheet - Spectrum Chemical (for a related compound). (2006). Spectrum Chemical.
  • SAFETY DATA SHEET - Sigma-Aldrich (for a rel
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • SAFETY DATA SHEET (for a related compound). (2023). Tokyo Chemical Industry Co., Ltd..
  • Personal Protective Equipment. (2022). Canada.ca.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists.
  • SAFETY DATA SHEET (for a related compound). (2025). Fisher Scientific.
  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines.

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